Chenodeoxycholic acid sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H39NaO4 |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
sodium 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14?,15?,16?,17?,18?,19?,20?,22?,23-,24+;/m0./s1 |
Clé InChI |
WDFRNBJHDMUMBL-TYSHLGQFSA-M |
SMILES isomérique |
CC(CCC(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Chenodeoxycholic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, is a potent signaling molecule that plays a central role in the regulation of bile acid, lipid, and glucose homeostasis. Its sodium salt form is utilized therapeutically, primarily for the dissolution of cholesterol gallstones and for the treatment of cerebrotendinous xanthomatosis. The pleiotropic effects of chenodeoxycholic acid are predominantly mediated through its function as a high-affinity agonist for the farnesoid X receptor (FXR), a nuclear hormone receptor. Activation of FXR by CDCA initiates a complex cascade of transcriptional regulation, impacting a multitude of genes involved in metabolic pathways. This technical guide provides a comprehensive overview of the molecular mechanism of action of chenodeoxycholic acid sodium salt, with a focus on its interaction with FXR and the downstream signaling sequelae. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism
The primary molecular target of chenodeoxycholic acid is the farnesoid X receptor (FXR), a member of the nuclear receptor superfamily.[1][2] CDCA is the most potent endogenous ligand for FXR.[3] Upon binding to the ligand-binding domain of FXR, CDCA induces a conformational change in the receptor. This transformation facilitates the dissociation of corepressors and the recruitment of coactivators, leading to the formation of a heterodimer with the retinoid X receptor (RXR).[4] This activated FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][4]
Quantitative Parameters of CDCA-FXR Interaction
The affinity and potency of CDCA for FXR have been quantified in various in vitro systems. The half-maximal effective concentration (EC50) for FXR activation by CDCA typically ranges from 10 to 50 µM, depending on the cell type and assay conditions.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | ~10 µM | HepG2 cells | Reporter Assay | [5] |
| EC50 | 17 µM | Not specified | Reporter Assay | [6] |
| EC50 | 50 µM | Not specified | Transfection Studies | [1][7] |
| EC50 | 99 nM (for 6α-ECDCA, a derivative) | FRET Assay | FRET Assay | [1] |
Key Signaling Pathways Modulated by Chenodeoxycholic Acid
The activation of FXR by CDCA triggers a cascade of downstream signaling events that collectively regulate bile acid and cholesterol homeostasis.
Regulation of Bile Acid Synthesis: The FXR-SHP-CYP7A1 Axis
A critical function of CDCA-mediated FXR activation is the negative feedback regulation of its own synthesis. This is primarily achieved through the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[8] Activated FXR directly binds to an FXRE in the SHP promoter, leading to increased SHP expression.[8] SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1), a key transcription factor required for the expression of cholesterol 7α-hydroxylase (CYP7A1).[9] CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids.[5] By suppressing CYP7A1 expression, CDCA effectively reduces the overall production of bile acids.[10]
Intestinal FXR Activation and the FGF19 Pathway
In the intestine, CDCA activation of FXR in enterocytes induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[11][12] FGF19 is a hormone that travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that also leads to the repression of CYP7A1 expression, providing an additional layer of feedback inhibition on bile acid synthesis.[12]
Regulation of Bile Acid Transport
To prevent the intracellular accumulation of potentially toxic bile acids, CDCA-activated FXR upregulates the expression of key bile acid transporters. This includes the Bile Salt Export Pump (BSEP or ABCB11), which is responsible for the efflux of bile acids from hepatocytes into the bile canaliculi, and the Organic Solute Transporter alpha and beta (OSTα/OSTβ), which facilitate the efflux of bile acids from enterocytes and hepatocytes into the portal and systemic circulation, respectively.[13]
Modulation of Lipid and Glucose Metabolism
Beyond bile acid homeostasis, CDCA and FXR play significant roles in lipid and glucose metabolism. FXR activation has been shown to decrease triglyceride levels by repressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. Furthermore, emerging evidence suggests a role for FXR in glucose metabolism and insulin (B600854) sensitivity.
AMPK-ERK1/2 Signaling Pathway
Recent studies have elucidated a signaling pathway downstream of FXR activation that involves AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2). In HepG2 cells, CDCA treatment has been shown to activate AMPK, which in turn leads to the activation of ERK1/2.[14] This cascade is responsible for the activating phosphorylation of CCAAT/enhancer-binding protein β (C/EBPβ), a transcription factor involved in the induction of detoxifying enzymes.[14]
Effects on Gene Expression
Treatment of primary human hepatocytes with chenodeoxycholic acid leads to significant changes in the expression of a wide range of genes involved in bile acid and lipid homeostasis.
| Gene | Function | Effect of CDCA Treatment | Fold Change (approx.) | Reference |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulation | -70% to -95% | [13][15] |
| SHP (NR0B2) | Transcriptional corepressor | Upregulation | ~4-fold | [13][15] |
| FGF19 | Intestinal hormone regulating bile acid synthesis | Upregulation | >100-fold | [13][15] |
| BSEP (ABCB11) | Bile salt export pump | Upregulation | ~15-fold | [13][15] |
| OSTα/OSTβ | Organic solute transporters | Upregulation | 10 to 100-fold | [13][15] |
| HMGCS2 | Mitochondrial HMG-CoA synthase | Modulation | Variable | [16] |
| APOA1, APOC3 | Apolipoproteins | Modulation | Variable | [16] |
| FABP1 | Fatty acid-binding protein 1 | Modulation | Variable | [16] |
| CYP3A4 | Drug metabolizing enzyme | Upregulation | Variable | [16] |
| UGT family | Drug metabolizing enzymes | Modulation | Variable | [16] |
| SULT family | Drug metabolizing enzymes | Modulation | Variable | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of chenodeoxycholic acid's mechanism of action.
FXR Activation Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the ability of CDCA to activate FXR-mediated gene transcription.
Objective: To determine the dose-dependent activation of FXR by chenodeoxycholic acid.
Principle: Cells are co-transfected with an expression plasmid for the FXR ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). Activation of FXR by CDCA leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
24-well cell culture plates
-
Gal4-FXR-LBD expression plasmid
-
UAS-luciferase reporter plasmid
-
Renilla luciferase internal control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound salt
-
GW4064 (positive control)
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture HEK293T cells in DMEM at 37°C in a 5% CO2 incubator. Seed cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of chenodeoxycholic acid (e.g., 0.1, 1, 10, 50, 100 µM), GW4064 (positive control), or DMSO (vehicle control).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control.
CYP7A1 Activity Assay
This assay measures the activity of the rate-limiting enzyme in bile acid synthesis by quantifying one of its downstream products.[7]
Objective: To determine the effect of chenodeoxycholic acid on the enzymatic activity of CYP7A1 in liver microsomes or hepatocytes.
Principle: The activity of CYP7A1 is indirectly measured by quantifying the formation of 7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate in the bile acid synthesis pathway.[7] C4 levels in cell culture media or serum can be determined using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[17]
Materials:
-
Liver microsomes or cultured primary hepatocytes
-
This compound salt
-
7α-hydroxy-4-cholesten-3-one (C4) standard
-
Internal standard (e.g., deuterated C4)
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Hepatocytes: Treat cultured hepatocytes with various concentrations of CDCA for a specified time. Collect the cell culture medium.
-
Liver Microsomes: Incubate liver microsomes with a cholesterol substrate in the presence or absence of CDCA.
-
-
Extraction: To the collected medium or microsomal reaction mixture, add an internal standard and extract the steroids using an organic solvent like ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC-MS analysis.
-
HPLC-MS Analysis: Inject the reconstituted sample into an HPLC-MS system. Separate the analytes on a suitable column and detect C4 and the internal standard using mass spectrometry in selected ion monitoring (SIM) mode.
-
Quantification: Generate a standard curve using known concentrations of the C4 standard. Calculate the concentration of C4 in the samples based on the standard curve and the peak area ratio of C4 to the internal standard.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure changes in the mRNA levels of target genes in response to CDCA treatment.[18]
Objective: To quantify the relative expression of genes such as CYP7A1, SHP, FGF19, BSEP, and OSTα/β in hepatocytes treated with chenodeoxycholic acid.
Materials:
-
Cultured primary human hepatocytes or a suitable cell line (e.g., HepG2)
-
This compound salt
-
RNA isolation kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat hepatocytes with CDCA at various concentrations and for different time points.
-
RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA isolation kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR instrument with SYBR Green or TaqMan chemistry. Include no-template controls and no-reverse-transcriptase controls.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct values of a stable reference gene. Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
This compound salt exerts its multifaceted effects on metabolism primarily through its potent agonism of the farnesoid X receptor. The activation of FXR initiates a complex and well-orchestrated network of transcriptional events that regulate bile acid synthesis and transport, as well as lipid and glucose homeostasis. The detailed understanding of these molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimization of therapeutic strategies targeting FXR and related metabolic pathways. This in-depth technical guide serves as a valuable resource for researchers and scientists in the field, providing the foundational knowledge and practical methodologies necessary to further explore the intricate signaling cascades governed by chenodeoxycholic acid.
References
- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. scilit.com [scilit.com]
- 4. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 5. egeneinc.com [egeneinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pathway Involving Farnesoid X Receptor and Small Heterodimer Partner Positively Regulates Hepatic Sirtuin 1 Levels via MicroRNA-34a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potency of Individual Bile Acids to Regulate Bile Acid Synthesis and Transport Genes in Primary Human Hepatocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring hepatic cholesterol 7α-hydroxylase activity by assay of the stable bile acid intermediate 7α-hydroxy-4-cholesten-3-one in peripheral blood [agris.fao.org]
- 18. Validation of putative reference genes for gene expression studies in human hepatocellular carcinoma using real-time quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Chenodeoxycholic Acid Sodium Salt: A Technical Overview of its Biological Functions and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a pivotal role in lipid digestion and absorption.[1] Its sodium salt form is utilized in various research and clinical applications. Beyond its physiological function in forming micelles to aid in the emulsification of dietary fats, CDCA acts as a significant signaling molecule, modulating key metabolic pathways primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[2][3] This technical guide provides an in-depth exploration of the biological functions of chenodeoxycholic acid sodium salt, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.
Core Biological Functions and Mechanisms of Action
Chenodeoxycholic acid exerts its biological effects through two principal signaling pathways: the nuclear receptor FXR and the membrane-bound receptor TGR5.
Farnesoid X Receptor (FXR) Activation
CDCA is a potent natural agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[4][5] Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[6]
The primary function of FXR activation by CDCA is the maintenance of bile acid homeostasis through a negative feedback loop.[4] A key target gene suppressed by FXR is CYP7A1, which encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4][7] This suppression is mediated by the induction of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1), a transcriptional activator of CYP7A1.[8]
G Protein-Coupled Bile Acid Receptor 1 (TGR5) Activation
CDCA also functions as an agonist for the G protein-coupled bile acid receptor 1 (TGR5), also known as GPBAR1.[2] TGR5 is expressed in various tissues, including enteroendocrine L-cells, macrophages, and brown adipose tissue.[8][9] Activation of TGR5 by CDCA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] This elevation in cAMP triggers downstream signaling cascades, including the activation of protein kinase A (PKA).[1]
A significant outcome of TGR5 activation in enteroendocrine L-cells is the secretion of glucagon-like peptide-1 (GLP-1).[10] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[11]
Signaling Pathways
The signaling cascades initiated by CDCA are central to its diverse biological effects.
FXR Signaling Pathway
dot
Caption: FXR Signaling Pathway Activated by Chenodeoxycholic Acid.
TGR5 Signaling Pathway
dot
Caption: TGR5 Signaling Pathway Leading to GLP-1 Secretion.
Quantitative Data
The biological activity and clinical efficacy of chenodeoxycholic acid have been quantified in numerous studies.
| Parameter | Value | Context | Reference(s) |
| FXR Activation (EC50) | 6,900 nM | HEK293T/17 cells, SEAP reporter assay | [12] |
| ~17-29 µM | Human, Luciferase reporter assay | [13] | |
| TGR5 Activation (EC50) | >10 µM | CHO cells, CRE-driven luciferase reporter assay | [14] |
| Gallstone Dissolution (Dose) | 13-16 mg/kg/day | Recommended dose for gallstone dissolution | [15] |
| 750 mg/day | Showed significantly higher dissolution rates than 375 mg/day or placebo | [13] | |
| Gallstone Dissolution (Efficacy) | 13.5% complete dissolution | 750 mg/day for 2 years in the National Cooperative Gallstone Study | [13] |
| 40.8% partial or complete dissolution | 750 mg/day for 2 years in the National Cooperative Gallstone Study | [13] | |
| 64% partial or complete dissolution | In patients with radiolucent gallstones treated for ≥6 months | [16] | |
| Cerebrotendinous Xanthomatosis (CTX) Treatment (Dose) | 750 mg/day | Standard treatment for CTX | [4] |
| CTX Treatment (Biomarker Response) | 20-fold increase in 23S-pentol upon withdrawal | RESTORE phase 3 clinical trial | [4] |
| 2.8-fold increase in cholestanol (B8816890) upon withdrawal | RESTORE phase 3 clinical trial | [4] | |
| GLP-1 Secretion | Peak concentration of 29.1 ± 2.2 pmol/L | After oral administration of 1250 mg CDCA in RYGB patients | [8] |
| Significant increase with 15 mmol/L intraduodenal infusion | Healthy volunteers | [15] | |
| CYP7A1 Regulation | 60% reduction in hepatic expression | In Cyp27a1/ApoE double knockout mice fed a diet with 0.1% CDCA | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on chenodeoxycholic acid.
Farnesoid X Receptor (FXR) Activation Assays
1. TR-FRET Co-activator Recruitment Assay
-
Principle: This assay measures the binding of a co-activator peptide to the FXR ligand-binding domain (LBD) in the presence of an agonist. The interaction brings a donor fluorophore (e.g., Terbium-cryptate conjugated to an anti-GST antibody) and an acceptor fluorophore (e.g., XL665 conjugated to streptavidin, which binds a biotinylated co-activator peptide) into close proximity, resulting in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[13]
-
Protocol Outline: [13]
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Dilute recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody, and Streptavidin-XL665 to working concentrations.
-
Assay Setup: In a 384-well plate, add test compounds (including CDCA as a positive control) at various concentrations.
-
Incubation: Add the mixture of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells. Incubate at room temperature for 1-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot against compound concentration to determine EC50 values.
-
2. FXR Reporter Gene Assay
-
Principle: This cell-based assay quantifies the ability of a compound to activate FXR-mediated gene transcription. Cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene downstream of FXREs. FXR activation by an agonist drives luciferase expression, which is measured as luminescence.[6]
-
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Transfection: Co-transfect cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid.
-
Compound Treatment: After transfection, treat cells with various concentrations of the test compound (and CDCA as a positive control) for 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase assay substrate. Measure luminescence using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot against compound concentration to determine EC50 values.
-
dot
Caption: Experimental Workflow for an FXR Reporter Gene Assay.
TGR5 Activation Assay (cAMP Measurement)
-
Principle: TGR5 activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This can be quantified using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a luciferase-based reporter assay.[18][19]
-
Protocol Outline (ELISA-based): [18][19]
-
Cell Culture: Culture cells expressing TGR5 (e.g., transfected HEK293T or CHO cells).
-
Compound Treatment: Treat cells with various concentrations of the test compound (and a known TGR5 agonist as a positive control) for a short duration (e.g., 5-60 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify cAMP levels in the cell lysates using a competitive cAMP ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentrations against the compound concentrations to generate a dose-response curve and determine the EC50 value.
-
GLP-1 Secretion Assay
-
Principle: The secretion of GLP-1 from enteroendocrine L-cells (e.g., the STC-1 cell line) in response to a stimulus can be measured in the cell culture supernatant using an ELISA.[20]
-
Protocol Outline (in vitro): [20][21]
-
Cell Culture: Culture STC-1 cells in 24-well plates until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with a secretion buffer and pre-incubate for 1 hour.
-
Stimulation: Replace the buffer with fresh secretion buffer containing various concentrations of the test compound (e.g., CDCA) and incubate for a defined period (e.g., 3 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a specific GLP-1 ELISA kit.
-
Data Normalization: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.
-
Cholesterol 7α-hydroxylase (CYP7A1) Activity Assay
-
Principle: The activity of CYP7A1, the rate-limiting enzyme in bile acid synthesis, can be assessed by measuring the conversion of a radiolabeled substrate or by quantifying a downstream product. A common method involves measuring the formation of 7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate, from liver microsomes.[22] Alternatively, changes in CYP7A1 gene expression can be quantified by RT-qPCR.[6]
-
Protocol Outline (Gene Expression Analysis): [6][23]
-
Cell/Tissue Treatment: Treat cultured hepatocytes (e.g., HepG2) or liver tissue from experimental animals with CDCA.
-
RNA Extraction: Isolate total RNA from the cells or tissue.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP7A1 and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of CYP7A1 mRNA compared to the control group using the ΔΔCt method.
-
Conclusion
This compound salt is a multifaceted biological molecule with well-defined roles in lipid metabolism and metabolic regulation. Its functions as an agonist for both FXR and TGR5 place it at the nexus of several key signaling pathways that control bile acid, cholesterol, and glucose homeostasis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of CDCA and to design novel modulators of these critical metabolic pathways. The continued investigation into the nuanced biological activities of chenodeoxycholic acid holds significant promise for the development of new treatments for a range of metabolic and liver diseases.
References
- 1. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of chenodeoxycholic acid and the bile acid sequestrant colesevelam on glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic acid stimulates glucagon‐like peptide‐1 secretion in patients after Roux‐en‐Y gastric bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 11. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Frontiers | Antibiotic-induced gut microbiota depletion enhances glucose tolerance linked to GLP-1 signaling [frontiersin.org]
- 22. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Chenodeoxycholic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, has a rich history that spans from its initial isolation from goose bile to its current therapeutic applications in rare metabolic disorders and its pivotal role in elucidating nuclear receptor signaling. This technical guide provides an in-depth exploration of the discovery, history, and key experimental milestones associated with chenodeoxycholic acid and its sodium salt. We delve into the methodologies of its isolation and synthesis, summarize key clinical findings in structured data tables, and visualize the intricate signaling pathways it governs. This document serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed understanding of CDCA's journey from a biological curiosity to a clinically significant molecule.
Introduction: From Goose Bile to a Key Biological Modulator
Chenodeoxycholic acid, systematically known as 3α,7α-dihydroxy-5β-cholan-24-oic acid, is one of the two primary bile acids in humans, alongside cholic acid.[1][2] Its name is derived from the Greek "cheno," meaning goose, as it was first isolated from the bile of the domestic goose.[1] As a bile acid, CDCA plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[1][2] Beyond this classical function, CDCA is now recognized as a potent signaling molecule, most notably as the most potent natural endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][3]
The sodium salt of chenodeoxycholic acid is often used in pharmaceutical formulations to improve its solubility.[4][5] This technical guide will explore the historical context of its discovery, the evolution of its chemical synthesis, its therapeutic applications, and the underlying molecular mechanisms of its action.
The Journey of Discovery and Key Historical Milestones
The scientific journey of understanding bile acids began in the 19th century. The correct chemical structure of the steroid nucleus, the core of bile acids, was elucidated through the extensive work of Nobel laureates Heinrich Wieland and Adolf Windaus, which laid the foundation for understanding cholesterol and its derivatives.[6]
Key milestones in the history of chenodeoxycholic acid include:
-
1848: The first primary bile acid, cholic acid, was isolated by Strecker, marking the beginning of bile acid research.[7]
-
Early 20th Century: The fundamental four-ring structure of bile acids was proposed and later confirmed through X-ray diffraction studies, revealing their close relationship to cholesterol.[8][7]
-
Isolation from Goose Bile: The initial isolation of chenodeoxycholic acid from the bile of the domestic goose gave the compound its name.[1]
-
Therapeutic Application for Gallstones: In the latter half of the 20th century, CDCA emerged as a therapeutic agent for the dissolution of cholesterol gallstones.[9][10][11] This application was based on the principle of altering the cholesterol saturation of bile.
-
Treatment for Cerebrotendinous Xanthomatosis (CTX): CDCA was found to be a crucial replacement therapy for CTX, a rare autosomal recessive disorder caused by a deficiency in the sterol 27-hydroxylase enzyme, which is necessary for primary bile acid synthesis.[12][13]
-
Discovery as an FXR Ligand: A paradigm shift in understanding the function of bile acids occurred with the discovery that they act as signaling molecules. CDCA was identified as a potent natural agonist for the farnesoid X receptor (FXR), a discovery that opened up new avenues of research into its metabolic regulatory roles.[1][3][14]
Physicochemical Properties and Data
A summary of the key physicochemical properties of chenodeoxycholic acid and its sodium salt is presented below.
| Property | Chenodeoxycholic Acid | Chenodeoxycholic Acid Sodium Salt | Reference(s) |
| IUPAC Name | 3α,7α-Dihydroxy-5β-cholan-24-oic acid | Sodium 3α,7α-dihydroxy-5β-cholan-24-oate | [1] |
| CAS Number | 474-25-9 | 2646-38-0 | [1][4] |
| Molecular Formula | C24H40O4 | C24H39NaO4 | [1][4] |
| Molecular Weight | 392.58 g/mol | 414.57 g/mol | [4][15] |
| Melting Point | 165–167 °C | 298 °C | [1][4] |
| Solubility | Insoluble in water; soluble in alcohol and acetic acid | Soluble in alcohol and acetic acid | [1][16] |
| Appearance | White crystalline substance | White to off-white crystalline powder | [1][16] |
Experimental Protocols
Isolation from Natural Sources (e.g., Poultry Bile)
The isolation of CDCA from animal bile, such as that from ducks or pigs, is a multi-step process that has been refined over time to improve purity and yield.
Caption: Synthesis of CDCA from cholic acid.
Detailed Methodology:
-
Esterification: The carboxylic acid group of cholic acid is first protected, typically by converting it to a methyl or ethyl ester. [17][18][19]2. Selective Protection: The 3α and 7α hydroxyl groups are selectively protected, for example, through acetylation. [17][18][19]3. Oxidation: The unprotected 12α hydroxyl group is then oxidized to a ketone (12-oxo). [17][18]4. Deprotection: The protecting groups on the 3α and 7α hydroxyls and the ester group are removed via saponification. [17][18]5. Reduction: The 12-oxo group is removed via a Wolff-Kishner reduction. [17]6. Purification: The final product is purified, often by crystallization, to yield CDCA. [19]
Therapeutic Applications and Clinical Data
Dissolution of Cholesterol Gallstones
CDCA was one of the first oral agents used for the medical dissolution of cholesterol gallstones. Its mechanism of action involves reducing the cholesterol saturation of bile. [10] Summary of Clinical Trial Data for CDCA in Gallstone Dissolution
| Study / Trial | Dosage | Duration | Outcome | Reference(s) |
| National Cooperative Gallstone Study | 750 mg/day | 2 years | 13.5% complete dissolution | [10] |
| National Cooperative Gallstone Study | 375 mg/day | 2 years | 5.2% complete dissolution | [10] |
| Sunnybrook Gallstone Study | 750 mg/day | 2 years | 10.9% complete dissolution | [9] |
| Sunnybrook Gallstone Study | 375 mg/day | 2 years | 13.2% complete dissolution | [9] |
| Toouli et al., 1980 | 750 mg/day | 6-24 months | 39% overall response (complete or partial dissolution) | [11] |
| Thistle et al., 1978 | ≥15 mg/kg/day | - | 83% response rate | [20] |
| Multicenter Study (Gerolami et al.) | 1500 mg/day | >3 months | 63% partial or complete dissolution | [21] |
Treatment of Cerebrotendinous Xanthomatosis (CTX)
CDCA is the standard of care for CTX, a rare genetic disorder. [12][13]It acts as a replacement therapy, normalizing bile acid synthesis and reducing the accumulation of cholestanol (B8816890). [12] Summary of Clinical Outcomes of CDCA Treatment for CTX
| Study | Dosage | Duration | Key Biochemical Outcomes | Key Clinical Outcomes | Reference(s) |
| Berginer et al., 1984 | 750 mg/day | ≥1 year | Threefold decline in mean plasma cholestanol levels | Dementia cleared in 10/17 patients; pyramidal and cerebellar signs improved or disappeared in many. | [22] |
| Koopman et al., 2020 (Retrospective) | Variable | Long-term | Improvement in serum cholestanol, 7α-hydroxy-4-cholesten-3-one, and/or urinary bile alcohols | Improvement, resolution, or stabilization of disease signs and symptoms in most patients. | [12] |
| Stelten et al., 2018 (cited in Koopman et al.) | - | - | - | Early treatment can reverse and prevent neurological symptoms. | [12] |
| European Public Assessment Report Review | - | - | Biochemical outcomes improved in 100% of people. | Over 70% experienced stabilization or improvement in clinical outcomes. | [13] |
| US FDA Approval Trial (Ctexli) | 250 mg three times daily | 24 weeks | Significant reduction in plasma cholestanol and urine 23S-pentol. | - | [1] |
Molecular Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway
A significant part of CDCA's biological activity is mediated through its role as a potent agonist of the farnesoid X receptor (FXR). [1][14][23]FXR is a nuclear receptor that acts as a master regulator of bile acid synthesis and transport.
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. metabolon.com [metabolon.com]
- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. The Sunnybrook Gallstone Study: a double-blind controlled trial of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acpjournals.org [acpjournals.org]
- 11. Treatment of gallstones by chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The safety and effectiveness of chenodeoxycholic acid treatment in patients with cerebrotendinous xanthomatosis: two retrospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preliminary Study on Bile Components of Several Animals and Study on Extraction Process of Chenodeoxycholic Acid [nwsbio.com]
- 16. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]
- 19. CN1869043A - A kind of synthetic method of chenodeoxycholic acid - Google Patents [patents.google.com]
- 20. Chenotherapy for gallstone dissolution. I. Efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. Long-term treatment of cerebrotendinous xanthomatosis with chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
The Role of Chenodeoxycholic Acid Sodium Salt in Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of chenodeoxycholic acid (CDCA) sodium salt in the intricate regulation of cholesterol metabolism. CDCA, a primary bile acid synthesized from cholesterol in the liver, is a critical signaling molecule that governs key metabolic pathways. This document elucidates the molecular mechanisms of CDCA action, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism
The primary mechanism through which chenodeoxycholic acid exerts its influence on cholesterol metabolism is by acting as a potent endogenous agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine[1][2]. Upon binding, CDCA induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[3][4].
The activation of FXR by CDCA initiates a cascade of events that collectively lead to a reduction in intracellular cholesterol levels. This is primarily achieved through the regulation of two key enzymes involved in cholesterol homeostasis:
-
Inhibition of Cholesterol 7α-hydroxylase (CYP7A1): CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in the liver[5]. CDCA-activated FXR represses the transcription of the CYP7A1 gene through two main pathways:
-
The SHP-mediated pathway: In the liver, the FXR/RXR heterodimer induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 gene expression[3][4].
-
The FGF19-mediated pathway: In the intestine, FXR activation stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) (the human ortholog of mouse FGF15)[1][3]. FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that ultimately leads to the repression of CYP7A1 transcription, acting synergistically with the SHP-mediated pathway[3][6].
-
-
Regulation of HMG-CoA Reductase: HMG-CoA reductase is the rate-limiting enzyme in de novo cholesterol synthesis. While the direct regulation of HMG-CoA reductase by CDCA is complex and can involve both FXR-dependent and independent mechanisms, studies have shown that CDCA treatment can lead to a reduction in its activity[7][8]. This effect is thought to be, in part, a consequence of the overall cellular response to increased bile acid levels and the subsequent modulation of cholesterol-sensing pathways.
The following diagram illustrates the FXR-mediated signaling pathway activated by chenodeoxycholic acid.
Quantitative Effects on Cholesterol and Bile Acid Metabolism
The administration of chenodeoxycholic acid sodium salt leads to measurable changes in various parameters of cholesterol and bile acid metabolism. The following tables summarize quantitative data from clinical and experimental studies.
Table 1: Effect of Chenodeoxycholic Acid on Bile Acid Composition
| Bile Acid | Pre-treatment (%) | Post-treatment with CDCA (%) | Reference |
| Chenodeoxycholic Acid | 7 - 43 | ~80 - >90 | [9][10][11] |
| Cholic Acid | 45 - 85 | ~3 | [9][10] |
| Deoxycholic Acid | 3 - 11 | Markedly Decreased | [9][10] |
| Ursodeoxycholic Acid | - | ~17 | [9] |
Table 2: Dose-Response of Chenodeoxycholic Acid on Biliary Cholesterol Saturation
| CDCA Daily Dose | Change in Bile Saturation | Reference |
| 250 mg | No significant change | [12] |
| 500 mg | Variable decrease | [12] |
| 750 mg | Significant decrease (unsaturated bile) | [12] |
| 10-15 mg/kg | Necessary for desaturation in many patients | [12] |
Table 3: Effect of Chenodeoxycholic Acid on Plasma Lipoprotein Levels
| Lipoprotein | Change with CDCA Treatment | Reference |
| Total Cholesterol | No significant change or slight increase | [13][14] |
| LDL Cholesterol | ~10% increase | [7] |
| HDL Cholesterol | Significant increase or no effect | [13][14] |
| Triglycerides | Significant decrease | [13] |
Table 4: Effect of Chenodeoxycholic Acid on Key Enzyme Activities
| Enzyme | Reduction in Activity with CDCA Treatment | Reference |
| Cholesterol 7α-hydroxylase (CYP7A1) | ~83% | [7] |
| HMG-CoA Reductase | ~54% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of chenodeoxycholic acid on cholesterol metabolism.
Protocol 1: Determination of HMG-CoA Reductase Activity in Liver Microsomes
This protocol is adapted from spectrophotometric assays that measure the rate of NADPH oxidation.
Materials:
-
Liver tissue
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.2 M KCl, 1 mM EDTA, and 10 mM dithiothreitol)
-
Microsome isolation reagents (ultracentrifuge)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)
-
NADPH solution (e.g., 100 µM)
-
HMG-CoA solution (e.g., 50 µM)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Microsome Isolation:
-
Homogenize fresh liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a minimal volume of homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Activity Assay:
-
In a 96-well microplate, add the following to each well:
-
Reaction buffer
-
Microsomal protein (e.g., 200 µg/mL final concentration)
-
NADPH solution
-
-
Pre-incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding the HMG-CoA solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Express HMG-CoA reductase activity as nmol of NADPH oxidized per minute per mg of microsomal protein[15].
-
Protocol 2: Quantification of Bile Acid Pool Size and Composition by LC-MS/MS
This protocol outlines the general steps for the analysis of bile acids in plasma.
Materials:
-
Plasma sample
-
Internal standards (deuterated bile acids)
-
Acetonitrile (B52724) for protein precipitation
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) and water for SPE conditioning and elution
-
Formic acid
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add a known amount of a mixture of deuterated bile acid internal standards to each plasma sample.
-
Precipitate proteins by adding ice-cold acetonitrile, vortex, and centrifuge to pellet the protein.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the UHPLC-MS/MS system.
-
Separate the bile acids using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the individual bile acids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Each bile acid and its corresponding internal standard will have a specific precursor-to-product ion transition.
-
-
Data Analysis:
Protocol 3: Immunoblotting for Hepatic LDL Receptor Quantification
This protocol describes a method for determining the relative amount of LDL receptor protein in liver tissue.
Materials:
-
Liver tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Electrotransfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against the LDL receptor
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction:
-
Homogenize liver tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the LDL receptor (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Quantification:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity corresponding to the LDL receptor using densitometry software. Normalize the LDL receptor signal to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading[18][19].
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for investigating the effects of chenodeoxycholic acid on cholesterol metabolism in an animal model.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent effects of chenodeoxycholic acid on biliary lipids in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased formation of ursodeoxycholic acid in patients treated with chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of oral chenodeoxycholic acid on bile acid kinetics and biliary lipid composition in women with cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Oral Chenodeoxycholic Acid on Bile Acid Kinetics and Biliary Lipid Composition in Women with Cholelithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of varying doses of chenodeoxycholic acid on bile lipid and biliary bile acid composition in gallstone patients: a dose-response study [pubmed.ncbi.nlm.nih.gov]
- 13. Chenodeoxycholic acid and ursodeoxycholic acid effects in endogenous hypertriglyceridemias. A controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. shimadzu.com [shimadzu.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Detection and quantitation of low density lipoprotein (LDL) receptors in human liver by ligand blotting, immunoblotting, and radioimmunoassay. LDL receptor protein content is correlated with plasma LDL cholesterol concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification of low density lipoprotein receptor from liver and its quantification by anti-receptor monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chenodeoxycholic Acid Sodium Salt as a Farnesoid X Receptor (FXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chenodeoxycholic acid (CDCA), a primary bile acid, is the most potent endogenous agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides a comprehensive overview of the FXR agonist activity of CDCA sodium salt, detailing its mechanism of action, quantitative activity data, and in-depth experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of FXR signaling and the development of FXR-targeted therapeutics.
Introduction to Farnesoid X Receptor (FXR) and Chenodeoxycholic Acid (CDCA)
The farnesoid X receptor is highly expressed in the liver and intestine, where it functions as a sensor for bile acids.[1] Upon activation by ligands such as CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3]
CDCA is a primary bile acid synthesized from cholesterol in the liver. Its sodium salt is a commonly used form in research due to its solubility. The activation of FXR by CDCA initiates a cascade of signaling events that play a crucial role in maintaining metabolic homeostasis.
Quantitative Agonist Activity of Chenodeoxycholic Acid
The potency of CDCA as an FXR agonist has been quantified in various in vitro assays. The half-maximal effective concentration (EC50) is a key parameter used to describe its activity. The following tables summarize the reported EC50 values for CDCA in different experimental systems.
Table 1: EC50 Values of Chenodeoxycholic Acid in FXR Reporter Gene Assays
| Cell Line | Reporter System | EC50 (µM) | Reference |
| CHO | Chimeric FXR Reporter | Efficacy normalized to CDCA | [4] |
| HEK293 | Full-length human FXR | - | [4] |
Table 2: EC50 Values of Chenodeoxycholic Acid in FXR Co-activator Recruitment Assays
| Assay Type | Co-activator Peptide | EC50 (µM) | Reference |
| TR-FRET | SRC-1 | - | N/A |
| AlphaScreen | SRC1-2, SRC2-3 | - | [5] |
Signaling Pathways of FXR Activation by CDCA
Upon binding of CDCA, FXR undergoes a conformational change that facilitates the recruitment of co-activators and the dissociation of co-repressors. This leads to the transcriptional regulation of a suite of target genes involved in bile acid metabolism and transport.
A key downstream effector of FXR activation is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[3] FXR activation robustly induces the expression of SHP, which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] This represents a critical negative feedback mechanism.
Furthermore, FXR activation by CDCA upregulates the expression of key transporters involved in bile acid efflux, including the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha and beta (OSTα/β).[6] This coordinated regulation of synthesis and transport protects hepatocytes from the cytotoxic effects of excessive bile acid accumulation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the FXR agonist activity of chenodeoxycholic acid sodium salt.
FXR Reporter Gene Assay
This cell-based assay quantifies the ability of CDCA to activate FXR-mediated gene transcription.
Principle: Cells are co-transfected with a plasmid expressing the human FXR and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Activation of FXR by CDCA leads to the expression of luciferase, and the resulting luminescence is proportional to the receptor's activity.[2]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 or HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed 30,000-50,000 cells per well in a 96-well plate and incubate for 18-24 hours.[2]
-
-
Transfection:
-
Prepare a transfection mixture containing an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound salt in the appropriate cell culture medium.
-
Replace the transfection medium with the medium containing different concentrations of CDCA. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours.
-
-
Lysis and Luminescence Reading:
-
Aspirate the medium and lyse the cells with a suitable lysis buffer.
-
Add the luciferase substrate to each well and measure the luminescence using a plate reader.
-
If a normalization plasmid was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized data against the log of the CDCA concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.[7]
Principle: The FXR-LBD is tagged with a donor fluorophore (e.g., Terbium cryptate), and a co-activator peptide (e.g., a peptide from SRC-1) is tagged with an acceptor fluorophore (e.g., d2). When CDCA binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the co-activator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to fluorescence resonance energy transfer to the acceptor, resulting in a measurable signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).
-
Dilute the recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody (donor), and Streptavidin-XL665 (acceptor) to their final working concentrations in the assay buffer.[2]
-
-
Assay Plate Setup:
-
In a low-volume 384-well black plate, add serial dilutions of this compound salt.
-
Include a vehicle control (DMSO) and a positive control (a known potent FXR agonist).
-
-
Incubation:
-
Add the prepared mixture of FXR-LBD, co-activator peptide, donor, and acceptor to all wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.[2]
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at approximately 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[2]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the TR-FRET ratio against the log of the CDCA concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This method is used to quantify the changes in the mRNA levels of FXR target genes in response to CDCA treatment.
Principle: Cells are treated with CDCA, and total RNA is extracted. The RNA is then reverse-transcribed into cDNA, which is used as a template for real-time PCR with primers specific for FXR target genes. The amplification of the PCR product is monitored in real-time, allowing for the quantification of the initial amount of target mRNA.
Detailed Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cultured cells (e.g., HepG2) with CDCA sodium salt at a desired concentration (e.g., 50 µM) for a specific time (e.g., 6 hours).[8]
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR:
-
Prepare a PCR reaction mixture containing cDNA, gene-specific primers, and a real-time PCR master mix (e.g., containing SYBR Green).
-
Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions.
-
-
Primer Sequences:
-
Use validated primers for human FXR target genes. Examples of primer sequences are provided in Table 3.
-
Table 3: Human Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| SHP | - | - | [9] |
| BSEP | - | - | [10] |
| OSTα | - | - | N/A |
| CYP7A1 | CAAGCAAACACCATTCCAGCGAC | ATAGGATTGCCTTCCAAGCTGAC | |
| GAPDH | - | - | [8] |
| (Note: Specific primer sequences for all genes should be obtained from validated sources or designed using appropriate software.) |
-
Data Analysis:
-
Analyze the real-time PCR data using the comparative ΔΔCT method, with a housekeeping gene (e.g., GAPDH) as an internal control.[8]
-
Calculate the fold change in gene expression in CDCA-treated cells relative to vehicle-treated cells.
-
Conclusion
This compound salt is a well-characterized and potent endogenous agonist of the farnesoid X receptor. Its ability to activate FXR and modulate the expression of key target genes involved in bile acid homeostasis makes it an invaluable tool for studying FXR biology and a reference compound in the development of novel FXR-targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the investigation of CDCA's FXR agonist activity and the screening of new chemical entities targeting this important nuclear receptor.
References
- 1. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), and their pivotal roles in biomedical research and drug development. This document details their synthesis, physiological functions, and mechanisms of action through key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research setting.
Introduction to Primary Bile Acids
Primary bile acids are steroid acids synthesized from cholesterol exclusively in the liver.[1] They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[2] Beyond their role as biological detergents, primary bile acids are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes, including their own synthesis, as well as glucose, lipid, and energy homeostasis.[3][4][5] This signaling is primarily mediated through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5 (also known as GPBAR1).[3][6] Their multifaceted roles have positioned them as significant therapeutic targets for a variety of metabolic and inflammatory diseases.[7][8][9]
Synthesis and Metabolism of Primary Bile Acids
The synthesis of primary bile acids is the primary pathway for cholesterol catabolism in mammals.[1] This multi-enzymatic process occurs in several cellular compartments within hepatocytes, including the cytosol, endoplasmic reticulum, mitochondria, and peroxisomes.[1]
There are two main pathways for primary bile acid synthesis:
-
The Classical (or Neutral) Pathway: This is the major pathway, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][10][11] This pathway produces both cholic acid (CA) and chenodeoxycholic acid (CDCA).[10]
-
The Alternative (or Acidic) Pathway: This pathway is initiated by sterol 27-hydroxylase (CYP27A1) and primarily yields CDCA.[10][12]
In the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine, which increases their solubility and emulsifying capacity.[2] These conjugated bile acids are then secreted into the bile, stored in the gallbladder, and released into the duodenum upon food intake.[2][13] In the intestine, they can be deconjugated and dehydroxylated by the gut microbiota to form secondary bile acids.[7] The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation in a process known as enterohepatic circulation.[12]
Quantitative Data on Primary Bile Acids
The concentrations of primary bile acids vary significantly across different biological compartments and are influenced by factors such as diet and disease state. The following tables summarize typical concentrations of cholic acid and chenodeoxycholic acid in human serum, bile, and feces.
| Bile Acid | Serum Concentration (fasting) | Reference |
| Cholic Acid (CA) | 0.1 - 2.0 µM | [10][14] |
| Chenodeoxycholic Acid (CDCA) | 0.1 - 2.5 µM | [10][14] |
Table 1: Typical Fasting Serum Concentrations of Primary Bile Acids in Healthy Adults.
| Bile Acid | Bile Concentration | Reference |
| Cholic Acid (CA) | 20 - 40% of total bile acids | [1] |
| Chenodeoxycholic Acid (CDCA) | 20 - 40% of total bile acids | [1] |
Table 2: Relative Abundance of Primary Bile Acids in Human Bile.
| Bile Acid | Fecal Concentration (dry weight) | Reference |
| Cholic Acid (CA) | Variable, typically low due to conversion | [15] |
| Chenodeoxycholic Acid (CDCA) | Variable, typically low due to conversion | [15] |
Table 3: Fecal Concentrations of Primary Bile Acids. Note: Fecal concentrations are highly variable and represent the small fraction that escapes enterohepatic circulation and microbial metabolism.
Primary bile acids exhibit different binding affinities and activation potentials for their primary receptors, FXR and TGR5.
| Ligand | Receptor | EC50 (µM) | Reference |
| Chenodeoxycholic Acid (CDCA) | FXR | 10 - 50 | [16][17] |
| Cholic Acid (CA) | FXR | > 100 | [18] |
| Chenodeoxycholic Acid (CDCA) | TGR5 | ~10 - 60 | [19][20] |
| Cholic Acid (CA) | TGR5 | > 100 | [19][20] |
Table 4: Receptor Activation by Primary Bile Acids. EC50 values represent the concentration of the bile acid required to elicit a half-maximal response.
Signaling Pathways of Primary Bile Acids
Primary bile acids exert their regulatory effects primarily through the activation of FXR and TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a ligand-activated transcription factor.[6] Chenodeoxycholic acid is the most potent endogenous FXR agonist.[18][21] Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[22]
Key downstream effects of FXR activation include:
-
Repression of Bile Acid Synthesis: FXR activation in the liver and intestine leads to the transcriptional repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, through the induction of the transcriptional repressor Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[6][23]
-
Regulation of Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride, cholesterol, and glucose metabolism.[5][11]
-
Maintenance of Intestinal Barrier Function: FXR activation helps to maintain the integrity of the intestinal epithelial barrier.[10]
Caption: FXR signaling pathway activated by CDCA.
TGR5 Signaling
TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells, macrophages, and brown adipocytes.[6][10] Both primary bile acids can activate TGR5, although with lower potency compared to secondary bile acids.[19][20]
Activation of TGR5 leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[24] This, in turn, activates Protein Kinase A (PKA) and other downstream effectors.[10]
Key downstream effects of TGR5 activation include:
-
GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[6][10]
-
Energy Expenditure: In brown adipose tissue and muscle, TGR5 activation promotes energy expenditure.[6]
-
Anti-inflammatory Effects: TGR5 signaling has been shown to have anti-inflammatory effects in macrophages.[24]
Caption: TGR5 signaling pathway activated by primary bile acids.
Experimental Protocols
Accurate quantification and functional assessment of primary bile acids are critical for research in this field. The following sections provide detailed methodologies for key experiments.
Quantification of Primary Bile Acids in Serum by LC-MS/MS
This protocol describes a common method for the extraction and quantification of CA and CDCA from human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human serum samples
-
Internal standards (e.g., deuterated CA and CDCA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum in a centrifuge tube, add 10 µL of the internal standard working solution.[25]
-
Add 300 µL of ice-cold methanol to precipitate proteins.[25]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Quantification:
-
Generate a standard curve using known concentrations of CA and CDCA.
-
Calculate the concentrations in the unknown samples based on the peak area ratios of the analytes to their respective internal standards.
-
-
Caption: Workflow for serum bile acid quantification by LC-MS/MS.
FXR Activation Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to measure the activation of FXR by primary bile acids.
Materials:
-
HEK293T or HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
FXR expression plasmid
-
RXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (CA, CDCA) and positive control (e.g., GW4064)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T or HepG2 cells in a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare a transfection mixture containing the FXR expression plasmid, RXR expression plasmid, and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[5]
-
Add the transfection mixture to the cells and incubate for 4-6 hours.[5]
-
Replace the transfection medium with fresh cell culture medium.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of CA, CDCA, or a positive control.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours.[17]
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curves and calculate the EC50 values for each compound.
-
Caption: Workflow for the FXR activation reporter gene assay.
TGR5 Activation Assay (cAMP Measurement)
This protocol describes a method to measure the activation of TGR5 by assessing the intracellular accumulation of its second messenger, cAMP.
Materials:
-
HEK293 cells stably or transiently expressing TGR5
-
Cell culture medium
-
Test compounds (CA, CDCA) and a positive control (e.g., INT-777)
-
Stimulation buffer (e.g., HBSS) with a phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding:
-
Seed TGR5-expressing HEK293 cells in a 96-well plate.
-
Incubate until the cells reach confluency.
-
-
Compound Treatment:
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing a phosphodiesterase inhibitor and incubate for 15-30 minutes at 37°C.
-
Add various concentrations of CA, CDCA, or a positive control to the cells.
-
Incubate for a short period (e.g., 30-60 minutes) at 37°C.[26]
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay to measure the intracellular cAMP concentration.[27]
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the cAMP concentration in each well.
-
Plot the dose-response curves and determine the EC50 values for each compound.
-
Caption: Workflow for the TGR5 activation cAMP assay.
Conclusion
Primary bile acids, cholic acid and chenodeoxycholic acid, are far more than simple digestive aids; they are integral signaling molecules that orchestrate a complex network of metabolic and inflammatory pathways. Their central role in regulating gene expression through FXR and TGR5 has opened up new avenues for therapeutic intervention in a range of diseases, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. A thorough understanding of their synthesis, metabolism, and signaling, underpinned by robust experimental methodologies, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of these fascinating molecules. This guide provides a foundational resource to support these endeavors.
References
- 1. Fecal and biliary bile acid composition after partial ileal bypass operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of Bile Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. besjournal.com [besjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic acid (CDCA) - Gut Zoomer - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cholic acid and chenodeoxycholic acid concentrations in serum during infancy and childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ro.ecu.edu.au [ro.ecu.edu.au]
- 24. caymanchem.com [caymanchem.com]
- 25. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Chenodeoxycholic Acid Sodium Salt
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1][2] It functions as a surfactant, forming micelles that emulsify lipids in the intestine.[2] Therapeutically, CDCA is utilized for the dissolution of radiolucent cholesterol gallstones and for the treatment of cerebrotendinous xanthomatosis (CTX), a rare genetic disorder affecting bile acid synthesis.[1][2] For pharmaceutical applications, CDCA is often prepared as its sodium salt to enhance its solubility and formulation properties. This technical guide provides an in-depth overview of the primary synthesis and extraction pathways for chenodeoxycholic acid and its subsequent conversion to the sodium salt, tailored for researchers, scientists, and drug development professionals.
Biosynthesis of Chenodeoxycholic Acid
In humans, CDCA is endogenously synthesized from cholesterol in the liver through a complex series of enzymatic reactions.[1][2] This natural pathway serves as the basis for understanding its biological role and is a reference for synthetic strategies. Two main pathways exist for its biosynthesis, with the key 7α-hydroxylation step being the rate-limiting factor.[3]
The primary "neutral" pathway is initiated by the enzyme cholesterol 7α-hydroxylase. An alternative "acidic" pathway begins with the action of sterol 27-hydroxylase.[3] Both pathways converge to produce chenodeoxycholic acid and cholic acid.[3] The metabolites from the sterol 27-hydroxylase pathway, after uptake by the liver, are primarily converted to CDCA, which in turn down-regulates the activity of cholesterol 7α-hydroxylase.[3]
Chemical Synthesis Pathways
Industrial production of CDCA relies on chemical synthesis, typically starting from more abundant bile acids like cholic acid or phocaecholic acid.
Synthesis from Cholic Acid
A common method involves the chemical modification of cholic acid, which is readily available from bovine bile.[4] The core of this synthesis is the selective removal of the hydroxyl group at the C-12 position. A patented five-step process provides a high-yield route for this conversion.[5][6]
The general workflow involves:
-
Esterification: The carboxylic acid group of cholic acid is protected, typically as a methyl or ethyl ester, to prevent side reactions.
-
Selective Acetylation: The hydroxyl groups at the C-3 and C-7 positions are selectively protected using an acetylating agent.
-
Oxidation: The unprotected C-12 hydroxyl group is oxidized to a ketone.
-
Saponification/Hydrolysis: The ester and acetyl protecting groups are removed.
-
Reduction (Wolff-Kishner): The C-12 ketone is reduced to a methylene (B1212753) group, yielding chenodeoxycholic acid.
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. metabolon.com [metabolon.com]
- 3. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 5. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]
- 6. Chenodeoxycholic acid synthesis method - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to Chenodeoxycholic Acid Sodium Salt (CAS 2646-38-0) for Researchers and Drug Development Professionals
An In-depth Review of its Physicochemical Properties, Mechanism of Action, and Therapeutic Potential
Introduction
Chenodeoxycholic acid (CDCA), and its sodium salt (CAS 2646-38-0), is a primary bile acid synthesized in the liver from cholesterol.[1] It plays a crucial role in the emulsification and absorption of dietary fats and lipids.[2] Beyond its physiological functions in digestion, CDCA has garnered significant attention in the scientific community for its therapeutic applications, most notably in the dissolution of cholesterol gallstones.[2][3] This technical guide provides a comprehensive overview of the current research on chenodeoxycholic acid sodium salt, focusing on its mechanism of action, involvement in key signaling pathways, and relevant experimental data. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Physicochemical Properties
This compound salt is a white to off-white solid powder.[2][4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2646-38-0 | [1][4][5][6] |
| Molecular Formula | C₂₄H₃₉NaO₄ | [1][5][6] |
| Molecular Weight | 414.55 g/mol | [4] |
| Synonyms | 3α,7α-Dihydroxy-5β-cholanic acid sodium salt, Chenodiol sodium salt | [5][7] |
| Solubility | Soluble in DMF (3 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2) (0.5 mg/ml). | [1] |
| Storage | Store at room temperature (15-25°C) or under refrigerated conditions (2-8°C), protected from light. | [4][7][8] |
Mechanism of Action and Key Signaling Pathways
The biological effects of this compound salt are primarily mediated through its activity as a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] Activation of FXR by CDCA initiates a cascade of transcriptional events that regulate bile acid homeostasis, lipid metabolism, and inflammation.
Farnesoid X Receptor (FXR) Signaling Pathway
Upon binding to CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their expression. Key downstream effects of FXR activation include the inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the induction of the bile salt export pump (BSEP), which facilitates the transport of bile acids out of hepatocytes. This dual action leads to a reduction in the overall bile acid pool and a decrease in the cholesterol saturation of bile, contributing to the dissolution of cholesterol gallstones.
Figure 1: Simplified signaling pathway of FXR activation by CDCA.
Induction of Apoptosis in Hepatocytes
Research has shown that higher concentrations of hydrophobic bile acids, such as the glycine (B1666218) conjugate of CDCA (glycochenodeoxycholic acid), can induce apoptosis in hepatocytes. This process is relevant to the pathophysiology of cholestatic liver diseases. The proposed mechanism involves the activation of death receptor signaling pathways, including the Fas receptor.
Figure 2: GCDC-induced apoptosis pathway in hepatocytes.
Nrf2-Mediated Antioxidant Response
Chenodeoxycholic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This activation is considered a cellular defense mechanism against bile acid-induced oxidative stress.
Figure 3: CDCA-mediated activation of the Nrf2 antioxidant pathway.
STAT3 Signaling in Cancer
Interestingly, the glycine conjugate of CDCA has been implicated in the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in hepatocellular carcinoma cells. This activation has been linked to the promotion of cancer cell stemness and chemoresistance.
Figure 4: GCDC-induced STAT3 signaling in hepatocellular carcinoma.
Summary of Clinical Trial Data for Gallstone Dissolution
Multiple clinical trials have investigated the efficacy of chenodeoxycholic acid in dissolving radiolucent gallstones. A summary of key findings is presented in Table 2.
| Study (Year) | Dosage | Number of Patients | Treatment Duration | Efficacy (Complete Dissolution) | Key Findings |
| Thistle et al. (1978) | ≥15 mg/kg/day | 12 | Not specified | 83% | Higher doses were significantly more effective. |
| Tangedahl et al. (1983) | 15 mg/kg/day | 97 | 2 years | 28% (42% excluding dropouts) | A reasonable option for high-risk surgical patients. |
| Schoenfield et al. (1981) | 750 mg/day | 305 | 2 years | 13.5% | Efficacy is dependent on patient characteristics like sex and weight. |
| Dowling et al. (1978) | 750-1000 mg/day | 96 | Up to 4 years | 19.5% (750mg), 17.9% (1000mg) | Higher doses showed a greater response rate in the initial 6 months. |
| Fromm et al. (1980) | 250-375 mg/day | 35 | Not specified | 10% (250mg), 10% (375mg) | Low doses can be effective in high-risk patients with minimal toxicity. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are generalized methodologies for key experiments involving this compound salt, based on common laboratory practices. Note that specific parameters may need to be optimized for individual experimental setups.
FXR Reporter Gene Assay
This assay is used to determine the ability of this compound salt to activate the farnesoid X receptor.
-
Cell Culture: Maintain a suitable cell line (e.g., HepG2 or HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound salt dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.
-
Luciferase Assay: After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized activity against the concentration of this compound salt to determine the EC₅₀ value.
Hepatocyte Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in hepatocytes treated with glycochenodeoxycholic acid.
-
Cell Culture and Treatment: Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) and treat with desired concentrations of glycochenodeoxycholic acid for a specified duration.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Western Blotting for Nrf2 Activation
This technique is used to measure the protein levels of Nrf2 and its downstream targets to assess the activation of the Nrf2 pathway.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) and treat with this compound salt for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against Nrf2 or a downstream target (e.g., HO-1) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
STAT3 Signaling Pathway Analysis in Cancer Cells
This involves assessing the phosphorylation of STAT3 as an indicator of its activation.
-
Cell Culture and Treatment: Culture hepatocellular carcinoma cells (e.g., HepG2) and treat with glycochenodeoxycholic acid.
-
Protein Extraction and Western Blotting: Follow the Western blotting protocol as described above.
-
Immunoblotting: Use primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Data Analysis: Determine the ratio of p-STAT3 to total STAT3 to assess the level of STAT3 activation.
Conclusion
This compound salt is a well-characterized bile acid with significant therapeutic and research applications. Its primary mechanism of action through FXR activation provides a clear rationale for its use in dissolving cholesterol gallstones. Furthermore, ongoing research into its effects on apoptosis, oxidative stress, and cancer cell signaling highlights its potential as a tool to investigate fundamental cellular processes and as a lead compound for the development of new therapeutic agents. This technical guide provides a solid foundation for professionals in the field to understand and further explore the multifaceted nature of this important biological molecule.
References
- 1. The Sunnybrook Gallstone Study: a double-blind controlled trial of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chenodiol (chenodeoxycholic acid) for dissolution of gallstones: the National Cooperative Gallstone Study. A controlled trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose chenodeoxycholic acid for gallstone dissolution: a randomized trial in poor operative risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 7. Gallstone dissolution with chenodeoxycholic acid. A clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
In Vitro Effects of Chenodeoxycholic Acid Sodium Salt on Hepatocytes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of chenodeoxycholic acid (CDCA) sodium salt on hepatocytes. The information presented herein is curated from peer-reviewed scientific literature to support research and development in hepatology and drug-induced liver injury.
Executive Summary
Chenodeoxycholic acid (CDCA), a primary bile acid, plays a critical role in lipid digestion and cholesterol homeostasis. However, at elevated intracellular concentrations, a condition often observed in cholestatic liver diseases, CDCA exhibits significant cytotoxicity to hepatocytes.[1] This guide details the multifaceted in vitro effects of CDCA sodium salt on hepatocytes, encompassing cytotoxicity, apoptosis, inflammatory responses, and the underlying signaling pathways. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, detailed experimental protocols and visual representations of key cellular mechanisms are provided to facilitate experimental design and data interpretation.
Cytotoxicity of Chenodeoxycholic Acid on Hepatocytes
The cytotoxic effects of CDCA on hepatocytes are concentration- and time-dependent. In vitro studies consistently demonstrate that exposure of cultured hepatocytes to high concentrations of CDCA leads to a significant reduction in cell viability.
Table 1: Cytotoxicity of Chenodeoxycholic Acid (CDCA) on Hepatocytes In Vitro
| Cell Type | CDCA Concentration (µM) | Exposure Time | Effect on Cell Viability | Reference |
| Human Hepatocytes | 100 - 500 | Not Specified | Concentration-dependent increase in LDH leakage | [2] |
| Rat Hepatocytes | 10 - 1000 | 6 hours | Dose-dependent decrease in cell viability (Neutral Red uptake & formazan (B1609692) formation) | [3] |
| Rat Hepatocytes | Not Specified | 12 and 24 hours | Dose-dependent decrease in cell viability (LDH leakage) | [4] |
| HepG2 Cells | 750 | 4 hours | Cell lysis | [5] |
| Rat Bile Ductule Fragments | 10 - 100 | 20, 30, or 75 minutes | Damage to intracellular organelles, particularly mitochondria, starting at 10 µM and becoming prominent at >50 µM | [6] |
Induction of Apoptosis in Hepatocytes
A primary mechanism underlying CDCA-induced hepatotoxicity is the induction of apoptosis. Both intrinsic and extrinsic apoptotic pathways are implicated in this process.
Table 2: Apoptotic Effects of Chenodeoxycholic Acid (CDCA) on Hepatocytes In Vitro
| Cell Type | CDCA Concentration (µM) | Exposure Time | Key Apoptotic Events | Reference |
| Human Normal Liver Cells (Glycochenodeoxycholic acid) | 0 - 100 | 6 hours | Increased number of dead cells, decreased expression of LC3, ATG5, and BECN1 | [7] |
| Cultured Hepatocytes (Glycochenodeoxycholate) | 50 | 2 hours | 28±5% of hepatocytes became apoptotic | [8] |
| Rat Hepatocytes (Glycochenodeoxycholate) | 200 | 6 hours | ~10-fold increase in ssDNA and caspase-3 activity | [9] |
| Hepatocellular Carcinoma Cells (Glycochenodeoxycholic acid) | 200 | 24 and 48 hours | Suppression of apoptotic genes (Bcl10, Caspase 3, Caspase 4, Tp53, BAD) and increased expression of anti-apoptotic genes (Bcl2, Bcl-xl) | [7] |
Inflammatory Response to Chenodeoxycholic Acid
Beyond direct cytotoxicity, CDCA can provoke an inflammatory response in hepatocytes, contributing to liver injury. This involves the upregulation of various pro-inflammatory mediators.
Table 3: Inflammatory Effects of Chenodeoxycholic Acid (CDCA) on Hepatocytes In Vitro
| Cell Type | CDCA Concentration (µM) | Exposure Time | Inflammatory Response | Reference |
| Primary Mouse Hepatocytes | 200 | 6 hours | Upregulation of ICAM-1 and MIP-2 mRNA | [10] |
| Primary Mouse Hepatocytes | Not Specified | Not Specified | Increased expression of numerous proinflammatory mediators, including cytokines, chemokines, and adhesion molecules | [10][11] |
Signaling Pathways Activated by Chenodeoxycholic Acid
The detrimental effects of CDCA on hepatocytes are mediated by the activation of specific signaling cascades. Key pathways identified include those involving Protein Kinase C (PKC), STAT3, and NF-κB.
Protein Kinase C (PKC) Signaling in Apoptosis
-
Description: Toxic bile salts like glycochenodeoxycholate (GCDC), a conjugated form of CDCA, activate PKC, leading to the translocation of PKC isoforms (α, δ, and ε) to the cell membrane.[8][12] This activation is a critical step in the signaling cascade that culminates in hepatocyte apoptosis.[12][13] PKC activation is coupled to the increased activity of effector proteases like cathepsin B.[8][12][13]
References
- 1. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of combined bile acids on hepatocyte viability: cytoprotection or synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elsevier.es [elsevier.es]
- 6. Cytotoxicity of bile salts against biliary epithelium: a study in isolated bile ductule fragments and isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. scispace.com [scispace.com]
- 10. Bile Acids Induce Inflammatory Genes in Hepatocytes: A Novel Mechanism of Inflammation during Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acids induce inflammatory genes in hepatocytes: a novel mechanism of inflammation during obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile salt-induced apoptosis of hepatocytes involves activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Methodological & Application
Application Notes and Protocols: Chenodeoxycholic Acid Sodium Salt in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, and its sodium salt, are crucial signaling molecules in various physiological and pathophysiological processes. In the context of cell culture, chenodeoxycholic acid sodium salt serves as a potent and selective agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Its application in in vitro models is instrumental for studying liver diseases, metabolic disorders, and certain types of cancer. These notes provide detailed applications and protocols for the effective use of this compound salt in cell culture media.
Key Applications in Cell Culture
-
FXR Activation Studies: this compound salt is widely used to activate FXR and study its downstream signaling pathways and target gene expression.[1][4]
-
Hepatocyte Research: It is utilized in primary hepatocytes and hepatoma cell lines (e.g., HepG2) to investigate bile acid metabolism, transport, and toxicity.[1][5][6]
-
Metabolic Research: Researchers employ it to study its influence on lipid and glucose metabolism in various cell types.[7]
-
Cancer Research: Its effects on proliferation, apoptosis, and chemoresistance are investigated in different cancer cell lines, particularly hepatocellular carcinoma.[3][8]
-
Intestinal Cell Models: It is used in intestinal epithelial cell lines to study bile acid signaling and its impact on gut physiology.
Quantitative Data Summary
The following tables summarize the effective concentrations and key quantitative parameters of this compound salt in various cell culture applications.
Table 1: Effective Concentrations of this compound Salt in Different Cell Lines
| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect |
| HepG2 | FXR Activation | 25 - 100 µM | 24 - 48 hours | Induction of FXR target genes, activation of C/EBPβ.[1][4] |
| Primary Human Hepatocytes | Gene Expression Analysis | 50 µM | 24 - 48 hours | Modulation of genes involved in lipid and bile acid metabolism. |
| IPEC-J2 (Porcine Intestinal Epithelial) | Cell Proliferation | 25 - 50 µM | 24 hours | Increased cell viability and proliferation.[9] |
| HepG2 | Apoptosis and Cell Cycle Arrest | Varies (often with other compounds) | 24 - 48 hours | Can induce apoptosis and cell cycle arrest, synergistic effects with chemotherapeutics.[3][10] |
| Human Normal Liver Cells | Autophagy Inhibition | 0 - 100 µM | 6 hours | Increased cell death and decreased expression of autophagy markers.[8] |
| KMBC and LX-2 (Cholangiocarcinoma and Stellate cells) | TGF-β Expression | 5 - 500 µM | 24 hours | No significant induction or reduction of TGF-β mRNA expression.[8] |
Table 2: Key Quantitative Parameters
| Parameter | Value | Cell System/Assay |
| FXR Activation (EC₅₀) | 13 µM | TR-FRET Assay[1] |
| FXR Activation (EC₅₀) | 17 µM | Reporter Assay[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
Materials:
-
This compound salt powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound salt powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolution: Add the appropriate volume of sterile DMSO or ethanol to the tube to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid dissolution.
-
Sterilization: While not always necessary due to the solvent, for long-term storage, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage.
Note: The solubility of glycothis compound salt, a related compound, is approximately 10 mg/mL in DMSO and 15 mg/mL in ethanol.[8]
Protocol 2: Treatment of Cells with this compound Salt
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound salt stock solution (from Protocol 1)
-
Sterile, filtered pipette tips
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound salt stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
Cell Treatment: Carefully remove the old medium from the cell culture plates and replace it with the medium containing the appropriate concentrations of this compound salt or the vehicle control.
-
Incubation: Return the plates to the incubator and culture for the desired experimental duration (e.g., 6, 24, or 48 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, RNA or protein extraction for gene and protein expression analysis, or other relevant functional assays.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound salt in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with a range of this compound salt concentrations as described in Protocol 2. Include untreated and vehicle-treated controls.
-
Addition of MTT: After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Signaling Pathways and Visualizations
This compound salt primarily exerts its effects through the activation of FXR, which in turn regulates a complex network of genes.
FXR-Mediated Signaling Pathway
Activation of FXR by this compound salt in hepatocytes leads to the induction of the small heterodimer partner (SHP), which then inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2][11] In intestinal cells, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression.[2][11] FXR also upregulates the expression of the bile salt export pump (BSEP), promoting bile acid efflux from hepatocytes.[2]
Caption: FXR-Mediated Signaling in Hepatocytes.
AMPK/ERK1/2 Signaling Pathway
In some cellular contexts, such as HepG2 cells, chenodeoxycholic acid has been shown to activate AMP-activated protein kinase (AMPK), which subsequently leads to the activation of extracellular signal-regulated kinase 1/2 (ERK1/2). This pathway can contribute to the phosphorylation and activation of transcription factors like C/EBPβ, which are involved in the expression of detoxifying enzymes.[4][12]
Caption: CDCA-Induced AMPK/ERK1/2 Signaling.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound salt in cell culture.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycothis compound salt | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. A novel chenodeoxycholic acid-verticinone ester induces apoptosis and cell cycle arrest in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mitochondrial Permeability Transition with Chenodeoxycholic Acid Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid, is a potent inducer of the mitochondrial permeability transition (MPT).[1][2] The MPT is characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes with a molecular mass of up to 1.5 kDa.[3] This phenomenon is implicated in various forms of cell death and is a critical area of study in toxicology and drug development.[2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing chenodeoxycholic acid sodium salt to induce and study MPT in isolated mitochondria.
CDCA's mechanism of action involves increasing the sensitivity of mitochondria to calcium-dependent MPT induction.[2] This leads to a cascade of events including mitochondrial swelling, depolarization of the mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c.[1][2] The process is sensitive to inhibition by Cyclosporin A (CyA), a classic inhibitor of the MPT pore, confirming the specific involvement of this channel.[1][2]
Key Concepts and Signaling Pathways
The induction of MPT by CDCA is a multi-faceted process involving direct effects on the mitochondrial membranes and the modulation of key regulatory proteins.
Mechanism of CDCA-Induced MPT:
-
Increased Membrane Fluidity: CDCA has been shown to increase the fluidity of the inner mitochondrial membrane, which is believed to facilitate the opening of the MPT pore.[1]
-
Calcium Sensitization: In the presence of calcium, CDCA potentiates the opening of the MPT pore.[2] This suggests that CDCA lowers the threshold of calcium required to trigger the transition.
-
Cyclophilin D (CypD) Involvement: The MPT pore is a multiprotein complex, and its regulation is critically dependent on the mitochondrial matrix protein Cyclophilin D (CypD).[5][6][7] The inhibitory effect of Cyclosporin A on CDCA-induced MPT strongly implicates the involvement of CypD in this process.[1][2]
-
Consequences of MPT Pore Opening: The opening of the MPT pore leads to:
-
Mitochondrial Swelling: The influx of solutes and water into the mitochondrial matrix causes a large amplitude swelling, which can be measured spectrophotometrically as a decrease in absorbance.[1][3]
-
Mitochondrial Membrane Depolarization: The dissipation of the electrochemical gradient across the inner mitochondrial membrane.[2]
-
Release of Cytochrome c: The swelling and subsequent rupture of the outer mitochondrial membrane lead to the release of intermembrane space proteins, including cytochrome c, into the cytosol, a key event in the intrinsic apoptotic pathway.[1]
-
Signaling Pathway Diagram:
Caption: Signaling pathway of CDCA-induced mitochondrial permeability transition.
Data Presentation
The following tables summarize quantitative data from studies on CDCA-induced MPT.
Table 1: Effective Concentrations of CDCA and Modulators
| Compound | Organism/Cell Type | Effective Concentration | Effect | Reference |
| Chenodeoxycholic Acid (CDCA) | Rat Liver Mitochondria | 50 µM | Induction of MPT and swelling | [1] |
| Calcium (Ca²⁺) | Rat Liver Mitochondria | 35 µM | Co-inducer of MPT with CDCA | [1] |
| Cyclosporin A (CyA) | Rat Liver Mitochondria | 1 µM (typical) | Inhibition of CDCA-induced MPT | [1][2] |
| Carvedilol | Rat Liver Mitochondria | 10 µM | Prevention of CDCA-induced MPT | [1] |
Table 2: Experimental Outcomes of CDCA-Induced MPT
| Parameter Measured | Method | Result with CDCA (50 µM) + Ca²⁺ (35 µM) | Effect of Cyclosporin A (CyA) | Reference |
| Mitochondrial Swelling | Spectrophotometry (Absorbance at 540 nm) | Significant decrease in absorbance | Prevents decrease in absorbance | [1] |
| Cytochrome c Release | Spectrophotometry / Western Blot | Remarkable increase in the medium | Prevents release | [1] |
| Mitochondrial Membrane Potential | Fluorometry (e.g., Rhodamine 123) | Decrease in fluorescence (depolarization) | Prevents depolarization | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isolation of Rat Liver Mitochondria
This protocol is a prerequisite for the subsequent experiments on isolated mitochondria.
Materials:
-
Male Wistar rats (200-250 g)
-
Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Homogenizer (Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold isolation buffer to remove blood.
-
Excise the liver, weigh it, and mince it in 50 ml of ice-cold isolation buffer.
-
Homogenize the minced liver with a Potter-Elvehjem homogenizer (4-5 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration using a standard method (e.g., Biuret method).
Experimental Workflow Diagram:
Caption: Workflow for the isolation of rat liver mitochondria.
Protocol 2: Mitochondrial Swelling Assay
This assay measures the increase in mitochondrial volume due to MPT pore opening.
Materials:
-
Isolated rat liver mitochondria (0.5 mg/mL)
-
Swelling Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 5 mM succinate, pH 7.4
-
This compound salt (CDCA) stock solution
-
Calcium chloride (CaCl₂) stock solution
-
Cyclosporin A (CyA) stock solution (optional, for inhibition)
-
Spectrophotometer
Procedure:
-
Add isolated mitochondria (0.5 mg/mL final concentration) to a cuvette containing 2 mL of swelling buffer.
-
Equilibrate the mitochondrial suspension at 30°C for 2 minutes in the spectrophotometer.
-
Monitor the absorbance at 540 nm. A stable baseline indicates intact mitochondria.
-
Add CaCl₂ to a final concentration of 35 µM.
-
After 1 minute, add CDCA to a final concentration of 50 µM to induce swelling.
-
Record the decrease in absorbance at 540 nm for 10-15 minutes. A rapid and significant decrease indicates MPT.
-
For inhibition studies, pre-incubate the mitochondria with 1 µM CyA for 2 minutes before adding CaCl₂.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to assess the potential across the inner mitochondrial membrane.
Materials:
-
Isolated rat liver mitochondria (0.5 mg/mL)
-
Incubation Buffer: 250 mM sucrose, 10 mM HEPES, 5 mM succinate, 2 µM rotenone, pH 7.4
-
Rhodamine 123 (Rh123) stock solution (1 µg/mL)
-
CDCA, CaCl₂, and CyA stock solutions
-
Fluorometer
Procedure:
-
Add isolated mitochondria (0.5 mg/mL) to a cuvette with incubation buffer.
-
Add Rh123 to a final concentration of 1 µg/mL and incubate for 5 minutes at 30°C.
-
Measure the fluorescence (excitation ~505 nm, emission ~534 nm). The dye will be quenched as it accumulates in energized mitochondria.
-
Add CaCl₂ (35 µM) followed by CDCA (50 µM).
-
An increase in fluorescence indicates depolarization of the mitochondrial membrane as the dye is released from the mitochondria.
-
For inhibition, pre-incubate with CyA before adding the inducers.
Protocol 4: Cytochrome c Release Assay
This assay detects the release of cytochrome c from the intermembrane space into the supernatant.
Materials:
-
Isolated rat liver mitochondria (1 mg/mL)
-
Incubation Buffer (as in Protocol 3)
-
CDCA, CaCl₂, and CyA stock solutions
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-cytochrome c antibody
Procedure:
-
Incubate mitochondria (1 mg/mL) in incubation buffer with the desired treatments (e.g., control, CDCA + CaCl₂, CDCA + CaCl₂ + CyA) for 15 minutes at 30°C.
-
Centrifuge the samples at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.
-
Carefully collect the supernatant, which contains the released proteins.
-
The mitochondrial pellet can be lysed to serve as a positive control for total cytochrome c.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-cytochrome c antibody to detect the presence and amount of released cytochrome c.
Conclusion
This compound salt is a valuable tool for studying the mechanisms of mitochondrial permeability transition. The protocols outlined above provide a framework for researchers to investigate CDCA-induced MPT and to screen for compounds that may modulate this critical cellular process. Careful execution of these experiments will yield reproducible and insightful data for applications in toxicology, drug discovery, and the fundamental understanding of cell death pathways.
References
- 1. eg-fr.uc.pt [eg-fr.uc.pt]
- 2. Chenodeoxycholate is a potent inducer of the permeability transition pore in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying Compounds that Induce Opening of the Mitochondrial Permeability Transition Pore in Isolated Rat Liver Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologic functions of cyclophilin D and the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chenodeoxycholic Acid Sodium Salt in Gallstone Dissolution Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in lipid digestion and cholesterol homeostasis.[1][2] Its sodium salt form is utilized in research and clinically for its ability to dissolve cholesterol-rich gallstones.[1][3] The therapeutic effect of CDCA lies in its capacity to decrease the cholesterol saturation of bile, creating an environment where existing cholesterol gallstones can be gradually solubilized.[1][4][5] Administration of CDCA expands the circulating bile acid pool, making CDCA the predominant bile acid.[5][6] This shift in bile acid composition leads to reduced hepatic cholesterol synthesis and secretion into the bile.[3][7]
Mechanism of Action: FXR-Mediated Regulation of Bile Acid Synthesis
The primary mechanism of action of Chenodeoxycholic acid (CDCA) involves the regulation of bile acid synthesis through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2]
-
FXR Activation: CDCA is the most potent natural endogenous ligand for FXR.[2] Upon entering hepatocytes and intestinal cells, CDCA binds to and activates FXR.
-
Inhibition of CYP7A1: Activated FXR initiates a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1).[8][9] CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids.[8]
-
SHP and FGF19 Pathways: FXR activation in the liver induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene. In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19; FGF15 in mice), which travels to the liver via the portal circulation.[10] FGF19 then binds to its receptor (FGFR4) on hepatocytes, further repressing CYP7A1 expression.[10]
-
Reduced Biliary Cholesterol: By inhibiting CYP7A1, CDCA reduces the overall synthesis of new bile acids from cholesterol.[3][7] This lowers the total amount of cholesterol secreted into the bile, leading to a decrease in the cholesterol saturation index. The resulting unsaturated bile can then effectively dissolve cholesterol from the surface of gallstones.[5]
Quantitative Data Summary
The efficacy of CDCA in gallstone dissolution is dose-dependent. Data from seminal clinical trials provide quantitative insights into its therapeutic potential.
Table 1: Efficacy of Oral Chenodiol in Gallstone Dissolution (National Cooperative Gallstone Study) (Data sourced from a 2-year study involving 916 patients with radiolucent gallstones)[4][11]
| Treatment Group (per day) | Complete Dissolution Rate | Partial or Complete Dissolution Rate |
| Placebo | 0.8% | 11.0% |
| 375 mg Chenodiol | 5.2% | 23.6% |
| 750 mg Chenodiol | 13.5% | 40.8% |
Table 2: Effect of CDCA Treatment on Biliary Bile Acid Composition (Data represents typical changes observed in patients before and after several months of CDCA therapy)[6][10]
| Bile Acid Component | Composition Before CDCA (%) | Composition After CDCA (%) |
| Chenodeoxycholic acid | ~30 - 40% | > 70% |
| Cholic acid | ~40 - 50% | < 15% |
| Deoxycholic acid | ~15 - 25% | < 10% |
| Ursodeoxycholic acid | < 2% | ~5 - 15% |
Experimental Protocols
Protocol 1: In Vivo Gallstone Dissolution in a C57BL/6 Mouse Model
This protocol describes the induction of cholesterol gallstones in mice via a lithogenic diet, followed by a treatment phase with CDCA sodium salt to evaluate its dissolution efficacy.
Materials and Reagents:
-
Male C57BL/6 mice (8 weeks old)
-
Standard rodent chow
-
Lithogenic diet (e.g., 15% fat, 1.25% cholesterol, 0.5% cholic acid)[8]
-
Chenodeoxycholic acid sodium salt (CDCA-Na)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Surgical tools for dissection
-
Stereomicroscope
-
Analytical balance
-
Reagents for bile acid analysis (HPLC-MS/MS grade solvents)
Procedure:
-
Acclimatization (1 week): House mice in a controlled environment (22°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Gallstone Induction (8-10 weeks):
-
Switch the diet of all mice to the lithogenic diet to induce cholesterol gallstone formation.[8]
-
Maintain this diet for 8-10 weeks. A subset of animals can be sacrificed to confirm gallstone formation.
-
-
Group Allocation and Treatment (4-6 weeks):
-
Randomly divide the mice into at least three groups (n=8-10 per group):
-
Group A (Vehicle Control): Continue lithogenic diet + daily oral gavage of vehicle.
-
Group B (Low-Dose CDCA): Continue lithogenic diet + daily oral gavage of CDCA-Na (e.g., 50 mg/kg).
-
Group C (High-Dose CDCA): Continue lithogenic diet + daily oral gavage of CDCA-Na (e.g., 100 mg/kg).
-
-
Prepare CDCA-Na solutions fresh daily in the vehicle.
-
Administer the assigned treatment via oral gavage once daily for 4-6 weeks. Monitor animal weight and health throughout.
-
-
Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Anesthetize and euthanize the mice according to approved institutional protocols.
-
Perform a laparotomy to expose the gallbladder and liver.
-
Carefully aspirate gallbladder bile using a fine-gauge needle and store at -80°C for analysis.
-
Excise the entire gallbladder, blot dry, and record its weight.
-
Incise the gallbladder and gently wash out the contents (bile and stones) into a pre-weighed dish.
-
Collect the gallstones, dry them in a desiccator, and weigh them to determine the total gallstone mass.
-
Collect blood via cardiac puncture for serum analysis and liver tissue for gene expression analysis (e.g., Cyp7a1).
-
-
Bile Acid Analysis (HPLC-MS/MS):
-
Sample Preparation: Perform a solid-phase extraction of the bile samples to isolate bile acids. A typical procedure involves mixing bile/serum with an internal standard, acidifying, loading onto an SPE cartridge (e.g., HLB), washing, and eluting with methanol (B129727)/acetonitrile.[6][11]
-
Chromatography: Separate the bile acids using a C18 reverse-phase column with a gradient mobile phase (e.g., methanol and water with ammonium (B1175870) acetate (B1210297) and formic acid).[6][11]
-
Detection: Use a tandem mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) to quantify individual bile acids based on their specific precursor and product ion transitions.[6]
-
Protocol 2: In Vitro Cholesterol Crystal Dissolution Assay
This protocol provides a method to assess the direct cholesterol-solubilizing capacity of CDCA-Na in a controlled, cell-free environment.
Materials and Reagents:
-
Cholesterol monohydrate crystals
-
This compound salt (CDCA-Na)
-
Taurocholate (TC) or another primary bile salt
-
Lecithin (Phosphatidylcholine)
-
Sodium chloride (NaCl)
-
Tris buffer
-
Microcentrifuge tubes (2 mL)
-
Incubator/shaker (37°C)
-
Polarizing light microscope
-
Cholesterol quantification kit (e.g., enzymatic, colorimetric)
-
Spectrophotometer
Procedure:
-
Preparation of Simulated Bile Solutions:
-
Control Bile Solution (No CDCA): Prepare a stock solution mimicking a cholesterol-saturated state. For example, in Tris-buffered saline (pH 7.4), dissolve Taurocholate (e.g., 10 mM) and Lecithin (e.g., 3 mM).
-
Test Bile Solution (with CDCA): Prepare a solution identical to the control but supplement with a physiologically relevant concentration of CDCA-Na (e.g., 5-15 mM). The addition of CDCA should make the solution unsaturated with respect to cholesterol.
-
-
Assay Setup:
-
Add a pre-weighed amount of cholesterol monohydrate crystals (e.g., 1-2 mg) to a series of 2 mL microcentrifuge tubes.
-
Add 1 mL of the Control Bile Solution to one set of tubes.
-
Add 1 mL of the Test Bile Solution (with CDCA) to another set of tubes.
-
Include a blank tube with crystals and buffer only to account for any mechanical loss.
-
-
Incubation:
-
Incubate all tubes at 37°C with gentle, constant agitation (e.g., on a rotator or orbital shaker) to ensure continuous mixing.
-
Incubation time can vary (e.g., 4, 8, 12, 24 hours). A time-course experiment is recommended to determine dissolution kinetics.
-
-
Quantification of Dissolution:
-
At each time point, remove the tubes from the incubator.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved cholesterol crystals.
-
Method A (Quantify Dissolved Cholesterol): Carefully collect the supernatant and measure the cholesterol concentration using an enzymatic cholesterol quantification kit according to the manufacturer's instructions.
-
Method B (Quantify Remaining Crystals): Carefully aspirate and discard the supernatant. Gently wash the crystal pellet with distilled water, centrifuge again, and discard the supernatant. Dry the remaining crystals in a desiccator until a constant weight is achieved. The amount of dissolved cholesterol is the initial crystal weight minus the final crystal weight.
-
-
Microscopic Examination (Optional):
-
At each time point, a small aliquot of the suspension can be placed on a glass slide.
-
Observe the cholesterol crystals under a polarizing light microscope to visually assess changes in crystal size, morphology, and number.[5]
-
By comparing the amount of dissolved cholesterol in the CDCA-containing solution to the control solution, the direct dissolution capacity of chenodeoxycholic acid can be quantitatively determined.
References
- 1. Chenodiol (chenodeoxycholic acid) for dissolution of gallstones: the National Cooperative Gallstone Study. A controlled trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol crystallisation in bile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Prevention of cholesterol gallstone disease by schaftoside in lithogenic diet-induced C57BL/6 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gallstone dissolution treatment with a combination of chenodeoxycholic and ursodeoxycholic acids. Studies of safety, efficacy and effects on bile lithogenicity, bile acid pool, and serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. NXT629 Ameliorates Cholesterol Gallstones in Mice Model by Improving Lipid Metabolism Disorder and Cholesterol Homeostasis Through Inhibiting the GPAM Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models of gallstone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissolution of human cholesterol gallstones in stimulated chenodeoxycholate-rich and ursodeoxycholate-rich biles. An in vitro study of dissolution rates and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chenodeoxycholic Acid Sodium in Metabolic Disorder Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, has emerged as a critical signaling molecule in the regulation of metabolic homeostasis.[1][2][3] Its sodium salt is frequently utilized in research to enhance solubility. Traditionally known for its role in fat digestion, CDCA is now recognized as a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that governs the expression of numerous genes involved in lipid, glucose, and bile acid metabolism.[4][5][6][7] Dysregulation of CDCA signaling is associated with various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and dyslipidemia, making it a key target for therapeutic intervention and a valuable tool in metabolic research.[4][5][8] This document provides detailed application notes and experimental protocols for the use of chenodeoxycholic acid sodium in metabolic disorder studies.
Mechanism of Action
The primary mechanism through which chenodeoxycholic acid exerts its metabolic effects is the activation of the farnesoid X receptor (FXR).[4][6] As the most potent endogenous FXR ligand, CDCA binding initiates a cascade of transcriptional events that regulate key metabolic pathways.[6][7]
Key Signaling Pathways:
-
Bile Acid Homeostasis: FXR activation by CDCA in the liver and intestine initiates a negative feedback loop to control bile acid synthesis and transport, protecting against cholestasis.[5]
-
Lipid Metabolism: CDCA, via FXR, modulates lipid metabolism by downregulating genes involved in fatty acid synthesis and lipogenesis, such as SREBF1 and ACC.[8] This can lead to reduced hepatic triglyceride levels.[6] It also influences cholesterol metabolism by reducing hepatic cholesterol synthesis and biliary cholesterol secretion.[9][10]
-
Glucose Metabolism: The role of CDCA in glucose metabolism is complex. FXR activation has been shown to improve insulin sensitivity and glucose tolerance.[4] Some in vitro studies suggest that CDCA can induce glucose uptake in intestinal epithelial cells.[11] Furthermore, CDCA may promote the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation.[12]
Data Presentation
In Vivo Studies: Effects of Chenodeoxycholic Acid on Metabolic Parameters in Animal Models
| Animal Model | CDCA Sodium Dosage | Treatment Duration | Key Findings | Reference(s) |
| Male C57BL/6 Mice | 0.3% (w/w) in diet | 7 days | Altered hepatic bile acid composition. | [13] |
| Male ICR Mice | 25, 50, 100 mg/kg/day (oral gavage) | 5 weeks | Dose-dependent weight loss, reduced food and water intake. | [14] |
| Male C57BL/6 Mice | 5, 10, 20, 40 mg/kg (enema) | 7 days | Dose-dependent increase in intestinal motility. | [15] |
| Cyp7a1-deficient Mice | 0.015, 0.03, 0.06% (w/w) in diet | 15-21 days | Dose-dependent restoration of bile acid pool size. | [16] |
| Germ-free Rats | 0.4% and 1% in diet | 6 weeks | Decreased cholic acid excretion and cholesterol 7α-hydroxylase activity; increased fecal cholesterol excretion. | [17] |
Human Studies: Effects of Chenodeoxycholic Acid on Metabolic Parameters
| Study Population | CDCA Dosage | Treatment Duration | Key Findings | Reference(s) |
| 11 Adults | 15 mg/kg/day | 20 days | No significant effect on plasma lipid concentrations; enriched bile with CDCA. | [18] |
| 12 Male Subjects | 15 mg/kg/day | Not specified | Increased plasma LDL cholesterol by ~10% due to reduced clearance; reduced plasma triglycerides. | [10] |
| 12 Obese Patients with Gallstones | 15 mg/kg/day | Not specified | Decreased cholesterol saturation index in bile. | [19] |
Experimental Protocols
In Vivo Administration of this compound in Mice
Objective: To investigate the in vivo effects of CDCA on metabolic parameters in a mouse model.
Materials:
-
This compound salt (pharmaceutical grade)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose-Sodium (CMC-Na), Phosphate-Buffered Saline (PBS))
-
Male C57BL/6 mice (6-8 weeks old)
-
Oral gavage needles or enema applicator
-
Standard chow diet
-
Metabolic cages for sample collection (optional)
Protocol:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.[14][15]
-
Animal Grouping: Randomly divide mice into a control group and one or more CDCA treatment groups (n=5-12 per group).[14][15]
-
Preparation of Dosing Solution:
-
For oral gavage, suspend CDCA sodium in 0.5% CMC-Na to the desired concentration (e.g., 2.5, 5, or 10 mg/mL for doses of 25, 50, or 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume).[14]
-
For rectal administration (enema), dissolve CDCA sodium in PBS to the desired concentration (e.g., 5, 10, 20, 40 mg/kg).[15]
-
-
Administration:
-
Treatment Period: Continue the administration for the desired duration (e.g., 7 days to 5 weeks).[14][15]
-
Monitoring and Sample Collection:
-
Monitor body weight, food, and water intake regularly.[14]
-
At the end of the treatment period, collect blood samples for analysis of plasma lipids, glucose, and other metabolic markers.
-
Collect tissues (liver, adipose tissue, intestine) for gene expression analysis (e.g., RT-PCR for FXR target genes), histological analysis, or metabolomics.
-
Fecal samples can be collected to analyze bile acid and neutral sterol excretion.[17]
-
In Vitro Treatment of Adipocytes with this compound
Objective: To study the direct effects of CDCA on adipocyte metabolism.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin, Dexamethasone, and IBMX (for differentiation)
-
This compound salt
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates and flasks
-
Reagents for downstream analysis (e.g., RNA extraction kits, protein lysis buffers, assay kits for glucose uptake or lipolysis)
Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin) for 2 days.
-
Continue incubation in DMEM with 10% FBS and 1 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.
-
-
CDCA Treatment:
-
Prepare a stock solution of CDCA sodium in a suitable solvent (e.g., DMSO or ethanol) and further dilute in culture medium to the desired final concentrations (e.g., 50-200 µM).
-
Treat differentiated 3T3-L1 adipocytes with the CDCA-containing medium or vehicle control for the desired time period (e.g., 24-48 hours).
-
-
Downstream Analysis:
-
Gene Expression: Harvest cells and extract RNA to analyze the expression of genes involved in lipid and glucose metabolism (e.g., Srebf1, Fasn, Glut4) by RT-PCR.
-
Protein Analysis: Lyse cells and perform Western blotting to analyze the protein levels and phosphorylation status of key signaling molecules (e.g., Akt, AMPK).
-
Metabolic Assays: Perform functional assays such as glucose uptake assays (e.g., using 2-NBDG), lipolysis assays (measuring glycerol (B35011) release), or analyze cellular respiration using a Seahorse analyzer.[11]
-
Visualizations
Caption: CDCA-mediated FXR signaling pathway in metabolic regulation.
Caption: General experimental workflow for in vivo CDCA studies in mice.
References
- 1. metabolon.com [metabolon.com]
- 2. Why Bile Acids Are So Important in Non-Alcoholic Fatty Liver Disease (NAFLD) Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 5. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiomics analysis revealed the regulatory role of chenodeoxycholic acid in fatty acid metabolism and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of low dose chenodeoxycholic acid feeding on biliary lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation | PLOS One [journals.plos.org]
- 15. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 16. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of effects of chenodeoxycholic and ursodeoxycholic acid and their combination on biliary lipids in obese patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chenodeoxycholic Acid Sodium Salt as a Tool for Studying Bile Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver.[1][2][3] Along with cholic acid, it is one of the two main bile acids in humans.[2] CDCA and its sodium salt are crucial tools in metabolic research due to their role as potent natural agonists for the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[2][4][5][6] Activation of FXR by CDCA initiates a complex signaling cascade that governs the expression of numerous genes involved in metabolic regulation. This document provides detailed application notes and experimental protocols for utilizing chenodeoxycholic acid sodium salt (CDCA-Na) to investigate bile acid metabolism and related signaling pathways.
Mechanism of Action: FXR Agonism
CDCA is the most potent natural ligand for FXR.[2] Upon entering a cell, such as a hepatocyte or enterocyte, CDCA binds to and activates FXR. This activation leads to the heterodimerization of FXR with the retinoid X receptor (RXR).[5][7] The FXR/RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8]
Key downstream effects of FXR activation by CDCA include:
-
Repression of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway.[5][8] This creates a negative feedback loop to control the size of the bile acid pool.
-
Regulation of Bile Acid Transport: FXR upregulates the expression of bile acid efflux transporters, such as the bile salt export pump (BSEP) and the organic solute transporter alpha/beta (OSTα/OSTβ), which promote the transport of bile acids out of hepatocytes, protecting the liver from bile acid toxicity.[4][9]
-
Influence on Lipid and Glucose Metabolism: FXR plays a significant role in regulating triglyceride, lipoprotein, and glucose metabolism.[6][8][10] For instance, clinical studies have shown that CDCA treatment can lead to an increase in LDL cholesterol.[11]
Applications in Research
CDCA-Na is a versatile tool for a range of studies, from basic cellular mechanisms to preclinical animal models.
-
In Vitro Models: Used to study the direct effects of FXR activation on specific cell types, such as human hepatoma cells (e.g., HepG2)[12][13][14] or primary hepatocytes.[15] These studies are crucial for dissecting molecular pathways and identifying direct gene targets.
-
In Vivo Animal Models: Administration of CDCA to animal models, such as mice, allows for the investigation of its systemic effects on metabolism and its therapeutic potential in disease models.[16][17]
-
Clinical Research: CDCA is used in clinical settings to treat specific conditions like radiolucent gallstones and cerebrotendinous xanthomatosis (CTX), providing valuable data on its long-term effects in humans.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using CDCA.
Table 1: In Vitro Efficacy and Gene Regulation
| Parameter | Cell Line/System | Value/Effect | Reference |
| FXR Activation (EC50) | - | ~8.3 µM | [4] |
| CYP7A1 mRNA Expression | Primary Human Hepatocytes | Significant decrease with 3-20 µM CDCA | [15] |
| FGF19 mRNA Expression | Primary Human Hepatocytes | Proportional increase with 3-20 µM CDCA | [15] |
| OSTα Protein Expression | Sandwich-Cultured Human Hepatocytes | >2.5-fold increase with 100 µM CDCA | [4][9] |
| OSTβ Protein Expression | Sandwich-Cultured Human Hepatocytes | >10-fold increase with 100 µM CDCA | [4][9] |
| Cell Viability (AML cells) | THP1 and Molm-13 cells | Significant reduction with 0.1-0.2 mmol/L CDCA | [20] |
Table 2: In Vivo and Clinical Dosage and Effects
| Subject | Condition | Dosage | Key Outcome | Reference |
| Mice (Cyp7a1-/-) | Bile Acid Pool Restoration | 0.06% (w/w) in diet | Normalized bile acid pool size | [16][17] |
| Human (Adult Male) | Hyperlipidemia Study | 15 mg/kg/day | ~10% increase in plasma LDL cholesterol | [11] |
| Human (Gallstones) | Gallstone Dissolution | 13-16 mg/kg/day | Gradual dissolution of radiolucent cholesterol gallstones | [18] |
| Human (CTX) | CTX Treatment | Starting dose: 750 mg/day | Reduction in serum cholestanol (B8816890) and urinary bile alcohols | [19] |
| Weaned Piglets | Growth Performance | 200 mg/kg in diet | Significantly increased final body weight and average daily gain | [21] |
Experimental Protocols
Protocol 1: In Vitro Treatment of HepG2 Cells with CDCA-Na
This protocol outlines a general procedure for treating the human hepatoma cell line HepG2 to study the effects of CDCA-Na on gene expression.
Materials:
-
This compound salt (CDCA-Na)
-
HepG2 cells
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qRT-PCR
Procedure:
-
Cell Seeding: Plate HepG2 cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency in complete culture medium.
-
Preparation of CDCA-Na Stock Solution: Prepare a sterile stock solution of CDCA-Na in a suitable solvent (e.g., DMSO or culture medium). A high concentration stock (e.g., 10-100 mM) is recommended to minimize the volume of solvent added to the cell cultures.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired final concentration of CDCA-Na (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same amount of solvent used for the CDCA-Na stock).
-
Typical treatment durations range from 6 to 24 hours, depending on the target gene of interest.[15]
-
-
Cell Lysis and RNA Extraction:
-
After the treatment period, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the well using a lysis reagent (e.g., TRIzol).
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
Gene Expression Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes (e.g., CYP7A1, SHP, FGF19, BSEP) relative to a housekeeping gene (e.g., GAPDH).
-
Protocol 2: In Vivo Administration of CDCA-Na in a Mouse Model
This protocol describes the dietary administration of CDCA to mice to study its effects on systemic metabolism.
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Standard rodent chow diet
-
Experimental mice (e.g., C57BL/6 or a specific knockout model like Cyp7a1-/-)[16]
-
Metabolic cages (optional, for feces and urine collection)
Procedure:
-
Diet Preparation:
-
Thoroughly mix powdered standard rodent chow with the desired concentration of CDCA. A common dose for metabolic studies in mice is 0.06% (w/w) to normalize the bile acid pool in deficient models.[16][17]
-
Prepare a control diet with no added CDCA.
-
The diet can be re-pelleted or provided as a powder.
-
-
Animal Acclimation: Acclimate the mice to the housing conditions and the powdered diet (if used) for several days before starting the experiment.
-
Treatment Period:
-
Divide the mice into control and treatment groups.
-
Provide the respective diets and water ad libitum.
-
The duration of the study can range from a few days to several weeks, depending on the research question. A period of 15-18 days has been used to assess changes in cholesterol and bile acid metabolism.[16]
-
-
Sample Collection and Analysis:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for analysis of serum lipids, bile acids, and other metabolites.
-
Euthanize the animals and harvest tissues (e.g., liver, intestine) for gene expression analysis (qRT-PCR), protein analysis (Western blot), and histological examination.
-
Feces can be collected to analyze fecal bile acid and neutral sterol excretion.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the use of CDCA-Na in research.
Caption: CDCA activation of the FXR signaling pathway.
Caption: General experimental workflow for using CDCA-Na.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. metabolon.com [metabolon.com]
- 4. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 9. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel chenodeoxycholic acid-verticinone ester induces apoptosis and cell cycle arrest in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes [frontiersin.org]
- 16. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. Chenodiol (Chenodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. england.nhs.uk [england.nhs.uk]
- 20. Chenodeoxycholic acid suppresses AML progression through promoting lipid peroxidation via ROS/p38 MAPK/DGAT1 pathway and inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dietary chenodeoxycholic acid improves growth performance and intestinal health by altering serum metabolic profiles and gut bacteria in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
Chenodeoxycholic Acid Sodium Salt: Application Notes and Protocols for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of chenodeoxycholic acid (CDCA) sodium salt stock solutions. Chenodeoxycholic acid is a primary bile acid and a potent endogenous agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Accurate and consistent preparation of CDCA sodium salt stock solutions is critical for obtaining reliable and reproducible results in a variety of research applications, including studies on metabolic diseases, cholestasis, and cancer.[4]
Data Presentation: Solubility and Storage
Quantitative data regarding the solubility and recommended storage conditions for chenodeoxycholic acid sodium salt are summarized in the table below for easy reference and comparison. It is crucial to note that the solubility of bile salts can be influenced by pH and the presence of other solutes.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₄H₃₉NaO₄ | [4] |
| Molecular Weight | 414.56 g/mol | [4] |
| Appearance | White or almost white powder | [4] |
| Purity | ≥95% (typical) | [3] |
| Solubility in DMSO | ~10 mg/mL | [3] |
| Solubility in Ethanol | ~1 mg/mL | [3] |
| Solubility in DMF | ~3 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Solubility in Water | 20 mg/mL | |
| Storage of Solid | -20°C, protect from light | [3][5] |
| Stability of Solid | ≥ 4 years at -20°C | [3] |
| Storage of Organic Stock | -20°C or -80°C | General laboratory practice |
| Storage of Aqueous Sol. | Not recommended for >1 day | [6] |
Experimental Protocols
Below are detailed protocols for the preparation of CDCA sodium salt stock solutions in both organic and aqueous solvents.
Protocol 1: Preparation of a High-Concentration Organic Stock Solution (e.g., in DMSO)
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
This compound salt (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of CDCA sodium salt to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of CDCA sodium salt powder in a sterile vial using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO for every 10 mg of CDCA sodium salt).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Stock Solution (e.g., in PBS)
This protocol is for preparing a ready-to-use aqueous solution. Due to the lower solubility and stability in aqueous solutions, it is recommended to prepare these solutions fresh before each experiment.[6]
Materials:
-
This compound salt (solid)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Vortex mixer or sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of CDCA sodium salt to equilibrate to room temperature before opening.
-
Weighing: Weigh the desired amount of CDCA sodium salt powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of PBS (pH 7.2) to the vial. Note the lower solubility in aqueous buffers (~0.5 mg/mL).[3]
-
Dissolution: Cap the vial and vortex vigorously. Sonication may be required to fully dissolve the compound.
-
pH Adjustment (if necessary): The pH of the final solution can be checked and adjusted if critical for the downstream application.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[6]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing organic and aqueous stock solutions of CDCA sodium salt.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of CDCA via FXR activation.
References
Application Notes and Protocols for Liver Disease Modeling Using Chenodeoxycholic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver, plays a crucial role in lipid digestion and cholesterol homeostasis.[1] However, at elevated concentrations, as seen in cholestatic liver diseases, CDCA can be hepatotoxic and contribute to liver injury, inflammation, and fibrosis.[1][2] This property makes its sodium salt a valuable tool for researchers modeling cholestatic and metabolic liver diseases in both in vitro and in vivo settings. These models are instrumental in understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.
CDCA exerts its effects primarily through the activation of nuclear and cell surface receptors, including the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[3][4] Activation of these signaling pathways can trigger a cascade of events leading to cellular stress, apoptosis, and the activation of inflammatory pathways such as the NLRP3 inflammasome.[2]
These application notes provide detailed protocols for utilizing chenodeoxycholic acid sodium salt to induce liver injury in various experimental models, along with data presented in a clear, tabular format for easy reference.
Data Presentation
In Vitro Model Parameters
| Cell Type | CDCA Sodium Salt Concentration | Treatment Duration | Observed Effects | Reference |
| HepG2 (Human Hepatoma) | 1 µg/mL - 200 µM | 8 - 24 hours | Decreased cell viability, increased apoptosis, ICAM-1 expression, IL-8 production.[5][6] | [5][6] |
| Primary Rat Hepatocytes | Dose-dependent | 12 - 24 hours | Decreased cell viability (LDH leakage).[7] | [7] |
| Hepatic Stellate Cells (HSCs) | 5 - 200 µM (GCDCA) | Up to 24 hours | Increased proliferation, activation (collagen deposition).[8] | [8] |
| Macrophages (J774A.1) | Not specified | 24 hours | NLRP3 inflammasome activation, IL-1β secretion. |
In Vivo Model Parameters
| Animal Model | CDCA Administration | Duration | Key Findings | Reference |
| Mice (C57BL/6) | 200 mg/kg (by gavage) | Not specified | 4.39-fold increase in hepatic Spexin mRNA expression.[9] | [9] |
| Mice (Cyp7a1-deficient) | 0.015% - 0.06% (w/w) in diet | 15 - 21 days | Normalized bile acid pool size, altered bile acid composition.[10] | [10] |
| Rats | Dietary supplementation | Not specified | Inhibition of hepatic 5β-reductase activity.[11] | [11] |
Experimental Protocols
In Vitro Hepatotoxicity Assay in HepG2 Cells
This protocol outlines the induction of hepatotoxicity in the human hepatoma cell line HepG2 using CDCA sodium salt.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS)
-
This compound salt (Sigma-Aldrich, C7780 or equivalent)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Sterile multi-well plates (96-well for viability assays)
Procedure:
-
Cell Culture: Culture HepG2 cells in EMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
CDCA Preparation: Prepare a stock solution of CDCA sodium salt in a suitable solvent (e.g., DMSO or ethanol) and dilute it in culture medium to the desired final concentrations (e.g., 50, 100, 200 µM).[5]
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of CDCA sodium salt. Include a vehicle control (medium with the solvent at the same concentration used for CDCA dilution).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Assessment of Cytotoxicity:
-
After the incubation period, assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Expected Outcomes:
-
A dose-dependent decrease in HepG2 cell viability.[5]
-
Morphological changes indicative of cytotoxicity, such as cell rounding and detachment.
In Vivo Cholestatic Liver Injury Model in Mice
This protocol describes the induction of cholestatic liver injury in mice through dietary administration of CDCA sodium salt.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard chow diet
-
This compound salt
-
Equipment for blood collection and serum analysis
-
Materials for liver tissue harvesting and histological analysis
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Diet Preparation: Prepare a diet containing 0.06% (w/w) CDCA sodium salt by mixing the compound with the powdered standard chow diet.[10] Prepare a control diet without CDCA.
-
Dietary Administration: Randomly assign mice to the control or CDCA diet group and provide them with their respective diets and water ad libitum for 21 days.[10]
-
Monitoring: Monitor the body weight and food intake of the mice regularly.
-
Sample Collection:
-
At the end of the treatment period, collect blood via cardiac puncture under anesthesia for serum analysis.
-
Perfuse the liver with PBS and harvest the entire organ. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the rest should be snap-frozen in liquid nitrogen for molecular analysis.
-
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676) to assess liver injury.
-
Histological Analysis: Stain formalin-fixed, paraffin-embedded liver sections with Hematoxylin and Eosin (H&E) to evaluate liver morphology and with Sirius Red to assess collagen deposition for fibrosis.[12]
-
Gene Expression Analysis: Isolate RNA from the frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Acta2) and inflammation (e.g., Tnf, Il6).[13]
-
Expected Outcomes:
-
Elevated serum levels of ALT, AST, and bilirubin in the CDCA-fed group.
-
Histological evidence of liver injury, such as hepatocellular necrosis, inflammation, and portal tract expansion.
-
Increased collagen deposition in the liver of CDCA-fed mice, indicating the onset of fibrosis.
-
Upregulation of pro-fibrotic and pro-inflammatory gene expression in the liver.
Mandatory Visualizations
Caption: CDCA signaling in hepatocytes leading to liver injury.
References
- 1. Chenodiol (Chenodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway [frontiersin.org]
- 7. Interactions of combined bile acids on hepatocyte viability: cytoprotection or synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms for Bile Acids CDCA- and DCA-Stimulated Hepatic Spexin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. qFibrosis: a fully-quantitative innovative method incorporating histological features to facilitate accurate fibrosis scoring in animal model and chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences of core genes in liver fibrosis and hepatocellular carcinoma: Evidence from integrated bioinformatics and immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for Chenodeoxycholic Acid Sodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical standards, quality control specifications, and detailed experimental protocols for chenodeoxycholic acid sodium salt. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality assurance.
Physicochemical Properties and Quality Specifications
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, is a key regulator of bile acid, lipid, and glucose metabolism.[1] Its sodium salt is the formulation commonly used in research and pharmaceutical applications. Ensuring the quality and purity of this compound salt is critical for obtaining reliable and reproducible experimental results.
General Properties
| Property | Value | Reference |
| Chemical Name | (3α,5β,7α)-3,7-dihydroxycholan-24-oic acid, monosodium salt | [1] |
| Synonyms | CDCA sodium salt, Sodium chenodeoxycholate | [1][2] |
| CAS Number | 2646-38-0 | [1][3][4][5] |
| Molecular Formula | C₂₄H₃₉NaO₄ | [1][5] |
| Molecular Weight | 414.55 g/mol | [3][5] |
| Appearance | White to off-white solid/crystalline powder | [6][7] |
Quality Control Specifications
The following table summarizes typical quality control specifications for this compound salt, compiled from various commercial suppliers. Researchers should always refer to the certificate of analysis provided with their specific lot of material.
| Parameter | Specification | Method |
| Purity | ≥95% | TLC[3][5] |
| ≥98% | Titration[8] | |
| Conforms to structure | ¹H-NMR[6] | |
| HPLC Purity | >95% | HPLC-ELSD[7] |
| Specific Optical Rotation | +5° to +11° (c=2 in water) | Polarimetry |
| Sodium Content | Report Result (e.g., 5.54%) | Ion Chromatography[7] |
| Heavy Metals | <10 ppm | ICP-MS |
| Elemental Analysis | Conforms to theoretical values (e.g., %C: 66.38, %H: 9.70) | Combustion Analysis[7] |
| Solubility | Soluble in DMSO, slightly soluble in water, methanol, and ethanol | [7] |
Farnesoid X Receptor (FXR) Signaling Pathway
Chenodeoxycholic acid is a potent endogenous agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.[1] Activation of FXR by CDCA initiates a cascade of transcriptional events that regulate the synthesis, transport, and metabolism of bile acids.
Pathway Description: In hepatocytes, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcriptional activator of CYP7A1, the rate-limiting enzyme in bile acid synthesis. In enterocytes, FXR activation leads to the production and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 enters the portal circulation and acts on the FGFR4 receptor on hepatocytes to suppress CYP7A1 expression. This dual mechanism provides tight negative feedback regulation of bile acid production.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of this compound salt using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the purity analysis of this compound salt by reverse-phase HPLC with an Evaporative Light Scattering Detector (ELSD), a common method for non-chromophoric compounds.
a. Materials and Reagents:
-
This compound salt reference standard and sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or another suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
b. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Chromatography data system
c. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer Temperature: 40 °C; Evaporator Temperature: 60 °C; Gas Flow: 1.5 L/min |
d. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound salt reference standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Analysis: Inject the standard and sample solutions and acquire the chromatograms.
-
Data Analysis: Integrate the peak areas in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound salt.
a. Materials and Reagents:
-
This compound salt sample
-
Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆)
-
NMR tubes (5 mm)
b. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
c. Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound salt sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters. Key parameters include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Compare the obtained spectrum with a reference spectrum of chenodeoxycholic acid or with predicted chemical shifts to confirm the structure. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS), is used for the confirmation of molecular weight and structural elucidation.
a. Instrumentation:
-
Liquid chromatography-mass spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source.
b. Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound salt (e.g., 10 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., methanol/water mixture).
-
Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or injected into an LC system coupled to the MS.
-
Mass Spectral Acquisition: Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 391.28 is expected. In positive ion mode, adducts such as [M+Na]⁺ at m/z 415.28 may be observed.
-
Tandem MS (MS/MS): For further structural confirmation, perform tandem mass spectrometry on the parent ion. The fragmentation pattern can provide information about the structure of the molecule. Key fragment ions can be compared to literature data for bile acids.
By adhering to these analytical standards and protocols, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Chenodeoxycholic Acid, Sodium Salt [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Chenodeoxycholic Acid, Sodium Salt Bile acid that has been shown to increase intracellular Ca2+ in isolated rat hepatocyte couplets. Induces a permeability transition in freshly isolated rat liver mitochondria. | 2646-38-0 [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. chemimpex.com [chemimpex.com]
Application Notes: Chenodeoxycholic Acid Sodium Salt for the Study of Farnesoid X Receptor (FXR) Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Chenodeoxycholic acid (CDCA) is a primary bile acid and serves as the most potent natural endogenous ligand for FXR.[3][5] Upon binding, CDCA induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1] This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5]
The activation of FXR by CDCA initiates a signaling cascade that regulates the expression of numerous genes involved in bile acid synthesis and transport. Key target genes include the Small Heterodimer Partner (SHP), which plays a crucial role in the feedback inhibition of bile acid synthesis by repressing the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the process.[2][3][5][6] Other important target genes that are upregulated include the Bile Salt Export Pump (BSEP) and Organic Solute Transporter α/β (OSTα/β), which are involved in bile acid efflux.[7]
Due to its central role in metabolic regulation, FXR has emerged as a significant therapeutic target for various conditions, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[4][5][7][8] Chenodeoxycholic acid sodium salt is a vital tool for researchers studying FXR activation, enabling the elucidation of signaling pathways, identification of novel therapeutic agents, and screening of potential FXR modulators.
Quantitative Data Summary
The following tables summarize the quantitative data for Chenodeoxycholic Acid (CDCA) in various assays related to FXR activation.
Table 1: Potency of CDCA in FXR Activation Assays
| Assay Type | Cell Line/System | EC50 Value | Reference(s) |
| Reporter Assay | - | 17 µM | [5] |
| Reporter Assay | HEK293T | 11 µM | [9] |
| Reporter Assay | - | 8.3 µM | [7] |
| Coactivator Recruitment | - | ~20-50 µM | [10] |
Table 2: Comparison of CDCA with other FXR Agonists
| Compound | Assay Type | EC50 Value | Reference(s) |
| Chenodeoxycholic acid (CDCA) | Reporter Assay | 17 µM | [5] |
| Cholic acid (CA) | Reporter Assay | ~600 µM | [5] |
| Obeticholic Acid (OCA) | Reporter Assay | 99 nM | [7][11] |
| GW4064 | Reporter Assay | 65 nM | [11] |
| Tropifexor (LJN452) | Reporter Assay | 0.2 nM | [1][11] |
Table 3: Regulation of FXR Target Gene and Protein Expression by CDCA
| Target Gene/Protein | Cell Line/System | Treatment | Fold Change/Effect | Reference(s) |
| SHP (mRNA) | HepG2 | 50 µM CDCA | Upregulation | [12] |
| BSEP (mRNA) | HepG2 | 50 µM CDCA | Upregulation | [12] |
| OSTα (protein) | Sandwich-Cultured Human Hepatocytes | 100 µM CDCA | >2.5-fold increase | [7] |
| OSTβ (protein) | Sandwich-Cultured Human Hepatocytes | 100 µM CDCA | >10-fold increase | [7] |
| SULT2A1 (mRNA) | HepG2 | Dose-dependent | Decrease | [13] |
| CYP7A1 (mRNA) | Sandwich-Cultured Human Hepatocytes | 100 µM CDCA | Decrease | [7] |
Signaling Pathways and Experimental Workflows
Caption: Canonical FXR signaling pathway activated by CDCA.
Caption: Workflow for analyzing FXR target gene expression.
Experimental Protocols
Protocol 1: Cell-Based Luciferase Reporter Assay for FXR Activation
This protocol is designed to quantify the activation of FXR by this compound salt in a cellular context using a luciferase reporter system.
Materials:
-
HEK293T or HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM
-
Lipofectamine 2000 or similar transfection reagent
-
FXR expression vector
-
RXR expression vector
-
FXRE-luciferase reporter vector (containing multiple copies of an FXRE upstream of a luciferase gene)
-
Renilla luciferase control vector (for normalization)
-
This compound salt (CDCA)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing the FXR expression vector, RXR expression vector, FXRE-luciferase reporter vector, and Renilla luciferase control vector.
-
Add the transfection reagent (e.g., Lipofectamine 2000) to the DNA mixture, incubate as per the manufacturer's protocol, and then add the complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of CDCA sodium salt in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of CDCA to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the transfection medium with fresh medium containing the different concentrations of CDCA or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the CDCA concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (log(agonist) vs. response).
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol describes the measurement of changes in the mRNA levels of FXR target genes, such as SHP and BSEP, in response to CDCA treatment in liver-derived cells.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound salt (CDCA)
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Primers for target genes (e.g., SHP, BSEP) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with CDCA at the desired concentration (e.g., 50 µM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).[12]
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the wells using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method.[12]
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
These protocols provide a foundation for investigating the effects of this compound salt on FXR activation. Researchers may need to optimize conditions based on their specific cell lines and experimental setup.
References
- 1. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
chenodeoxycholic acid sodium salt solubility issues and solutions
Technical Support Center: Chenodeoxycholic Acid Sodium Salt
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues related to Chenodeoxycholic Acid (CDCA) Sodium Salt.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound salt in common laboratory solvents?
A1: The solubility of CDCA sodium salt can vary between suppliers and batches. However, typical approximate solubility values are summarized below. It is always recommended to perform a small-scale test to confirm solubility with your specific lot.
Table 1: Approximate Solubility of this compound Salt
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO (Dimethyl Sulfoxide) | ~10 mg/mL | [1] |
| Water | ~20 mg/mL | |
| Ethanol | ~1 mg/mL | [1] |
| DMF (Dimethylformamide) | ~3 mg/mL | [1] |
| PBS (pH 7.2) | ~0.5 mg/mL |[1] |
Note: The free acid form of CDCA is sparingly soluble in aqueous buffers but is soluble in organic solvents like ethanol, DMSO, and DMF at concentrations of approximately 20 mg/mL, 20 mg/mL, and 30 mg/mL, respectively.[2]
Q2: Why is my CDCA sodium salt not dissolving well in neutral water or PBS, even though it's a salt?
A2: While the sodium salt form enhances aqueous solubility compared to the free acid, CDCA is inherently a hydrophobic molecule.[1] Its solubility in aqueous solutions is highly pH-dependent. The pKa of the carboxylic acid group is a critical factor. Below the pKa, the molecule is protonated and less soluble. Even in salt form, if the pH of the aqueous solution is not sufficiently basic, the equilibrium can shift, leading to the formation of the less soluble free acid form, which may precipitate or form a cloudy suspension.
Q3: My CDCA sodium salt solution is cloudy or has formed a precipitate after storage. What happened?
A3: Cloudiness or precipitation upon storage, especially for aqueous solutions, can be due to several factors:
-
pH Shift: The pH of the buffer may have changed over time (e.g., due to CO2 absorption from the air), causing the compound to precipitate. Aqueous solutions of bile salts are often not recommended for storage for more than one day.[3][4][5]
-
Concentration: The solution may be supersaturated. A slight change in temperature can cause the compound to fall out of solution.
-
Interaction with Buffer Components: In complex media, CDCA can interact with divalent cations (like Ca²⁺ or Mg²⁺) to form less soluble salts.[6]
Q4: How can I improve the solubility or re-dissolve a precipitated solution?
A4: To improve solubility, consider the following methods:
-
pH Adjustment: Increase the pH of the aqueous solution. For bile acids, ensuring the pH is well above the pKa will maintain the compound in its more soluble ionized (salt) form.
-
Gentle Warming: Gently warming the solution to 37°C can help dissolve the compound.[6]
-
Sonication: Using a bath sonicator can provide the energy needed to break up particles and aid dissolution.
-
Use of Co-solvents: For challenging applications, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous medium is a common strategy.[2] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[3][4][5]
Troubleshooting Guide: Dissolution Workflow
If you are encountering issues dissolving CDCA sodium salt, follow this logical workflow to identify and solve the problem.
Caption: Troubleshooting workflow for dissolving CDCA Sodium Salt.
Key Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in an aqueous buffer.
-
Preparation: In a sterile environment, weigh the desired amount of CDCA sodium salt.
-
Initial Dissolution: Add a portion (e.g., 80%) of the total required volume of your desired aqueous buffer (e.g., Phosphate Buffered Saline).
-
Mixing: Vortex or stir the solution vigorously.
-
Check pH and Clarity: Observe the solution for clarity. If it is not fully dissolved or appears cloudy, check the pH of the solution.
-
pH Adjustment (If Necessary): Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to increase the pH. Continue until the solution clears. Be careful not to overshoot the desired final pH of your experiment.
-
Final Volume: Once the solid is fully dissolved, add the remaining buffer to reach the final desired concentration.
-
Sterilization: If required for cell culture, sterile filter the final solution through a 0.22 µm filter.
-
Storage: Use the aqueous solution fresh. Storage for more than a day is not recommended as precipitation can occur.[3][4][5]
Protocol 2: Preparation using an Organic Co-Solvent
This protocol is an alternative for achieving higher concentrations or for use in complex biological media.
-
Preparation: Weigh the CDCA sodium salt in a sterile vial.
-
Dissolution in Organic Solvent: Add the required volume of sterile DMSO to achieve a high concentration stock (e.g., 10 mg/mL).[1] Vortex thoroughly to dissolve the powder completely. Gentle warming to 37°C can assist if needed.[6]
-
Dilution into Final Medium: Perform serial dilutions. First, make an intermediate dilution of the DMSO stock in a serum-free medium or buffer.[6]
-
Final Preparation: Add the intermediate dilution dropwise to the final, larger volume of aqueous medium while gently swirling.[6] This ensures rapid dispersion and prevents localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
Understanding the Chemistry: pH and Solubility
The solubility of chenodeoxycholic acid is dictated by its chemical structure, specifically the carboxylic acid group. The equilibrium between the insoluble free acid form and the soluble salt form is governed by the pH of the solution relative to the compound's pKa.
Caption: Relationship between pH, ionization state, and solubility of CDCA.
References
Technical Support Center: Working with Chenodeoxycholic Acid Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling chenodeoxycholic acid (CDCA) sodium salt in experimental settings. Our goal is to help you prevent precipitation and ensure the stability and effectiveness of your buffered solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of chenodeoxycholic acid (CDCA) sodium salt?
A1: The solubility of CDCA sodium salt is highly dependent on the solvent and the pH of the solution. While the free acid form is poorly soluble in water, the sodium salt is more soluble. However, reported values in aqueous solutions vary. For instance, in phosphate-buffered saline (PBS) at pH 7.2, the solubility is cited to be approximately 0.5 mg/mL[1]. Another source suggests a solubility of up to 20 mg/mL in water[2]. This discrepancy may be due to differences in experimental conditions such as temperature and the presence of other ions. For organic solvents, the solubility is generally higher. For example, in Dimethyl Sulfoxide (DMSO), the solubility is approximately 10 mg/mL, and in ethanol, it is around 1 mg/mL[1].
Q2: Why is my CDCA sodium salt precipitating out of solution?
A2: Precipitation of CDCA sodium salt is a common issue and can be attributed to several factors:
-
Low pH: CDCA is a bile acid, and its solubility dramatically decreases in acidic conditions. If the pH of your buffer drops, the sodium salt can convert to the less soluble free acid form and precipitate out.
-
Low Temperature: Temperature can influence the aggregation and micelle formation of bile salts. Lower temperatures can sometimes lead to precipitation, although the relationship can be complex[3].
-
High Concentration: Exceeding the solubility limit of CDCA sodium salt in your specific buffer system will lead to precipitation.
-
Presence of Divalent Cations: High concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can sometimes form insoluble salts with bile acids, leading to precipitation.
-
Buffer Composition and Ionic Strength: The overall ionic strength and the specific components of your buffer can influence the solubility of CDCA sodium salt.
Q3: How does pH affect the solubility of CDCA sodium salt?
A3: pH is a critical factor. The sodium salt of CDCA is the ionized form of the bile acid, which is more soluble in aqueous solutions. As the pH of the solution decreases and approaches the pKa of the carboxylic acid group of CDCA, the equilibrium shifts towards the protonated, non-ionized form. This free acid form is significantly less soluble in water and will precipitate out of solution. Therefore, maintaining a sufficiently alkaline pH is crucial for keeping CDCA sodium salt dissolved.
Q4: Can I heat the solution to redissolve precipitated CDCA sodium salt?
A4: Gentle heating and sonication can be used to aid in the initial dissolution of CDCA sodium salt and may help in redissolving a precipitate. However, it is crucial to ensure that the temperature does not degrade the compound or other components in your experimental system. After warming, allow the solution to cool to the experimental temperature to ensure it remains stable. If it precipitates again upon cooling, the concentration may be too high for the given conditions.
Q5: What is the recommended storage condition for CDCA sodium salt solutions?
A5: It is generally recommended to prepare fresh aqueous solutions of CDCA sodium salt for immediate use. If storage is necessary, it is best to store stock solutions at -20°C. For aqueous solutions, storage for more than one day is not recommended to avoid potential precipitation and degradation.
Troubleshooting Guide
This guide addresses common problems encountered when working with CDCA sodium salt in buffers.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms immediately upon adding CDCA sodium salt to the buffer. | 1. Buffer pH is too low.2. Concentration of CDCA sodium salt is too high for the buffer system.3. Buffer temperature is too low. | 1. Verify the pH of your buffer. Ensure it is in a range where the sodium salt is soluble (typically neutral to slightly alkaline).2. Try preparing a more dilute solution.3. Gently warm the buffer before and during dissolution. |
| Solution is initially clear but a precipitate forms over time. | 1. Gradual decrease in pH due to CO₂ absorption from the air.2. Temperature fluctuations.3. Slow precipitation of a supersaturated solution. | 1. Use a tightly sealed container for your solution. Consider using a buffer with a higher buffering capacity in the desired pH range.2. Store the solution at a constant temperature.3. Prepare a fresh, less concentrated solution. |
| Cloudiness or opalescence appears in the solution. | 1. Formation of micelles or larger aggregates.2. Interaction with other buffer components. | 1. This can be normal for bile salt solutions, especially at higher concentrations. Ensure the solution is homogenous before use.2. Review the compatibility of all buffer components with CDCA sodium salt. |
Data Presentation
Table 1: Solubility of Chenodeoxycholic Acid (CDCA) Sodium Salt in Various Solvents
| Solvent | pH | Temperature | Solubility | Reference(s) |
| Water | Not Specified | Not Specified | 20 mg/mL | [2] |
| PBS | 7.2 | Not Specified | ~0.5 mg/mL | [1] |
| DMSO | Not Specified | Not Specified | ~10 mg/mL | [1] |
| Ethanol | Not Specified | Not Specified | ~1 mg/mL | [1] |
| DMF | Not Specified | Not Specified | ~3 mg/mL | [1] |
Note: The solubility of bile salts can be influenced by the specific composition and ionic strength of the buffer. The provided values should be considered as a guide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of CDCA Sodium Salt in Tris-HCl Buffer (pH 7.5)
Materials:
-
Chenodeoxycholic acid sodium salt (MW: 414.56 g/mol )
-
Tris base
-
Hydrochloric acid (HCl)
-
Nuclease-free water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare 1 M Tris-HCl (pH 7.5) stock solution:
-
Dissolve 121.14 g of Tris base in 800 mL of nuclease-free water.
-
Adjust the pH to 7.5 by slowly adding concentrated HCl.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by autoclaving.
-
-
Prepare 50 mM Tris-HCl (pH 7.5) working buffer:
-
Dilute the 1 M Tris-HCl stock solution 1:20 with nuclease-free water.
-
-
Prepare 10 mM CDCA sodium salt stock solution:
-
Weigh out 4.15 mg of CDCA sodium salt.
-
Add the powder to a sterile conical tube.
-
Add 1 mL of the 50 mM Tris-HCl (pH 7.5) working buffer.
-
Vortex or gently agitate the solution until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Storage:
-
Use the solution fresh. If short-term storage is necessary, store at 4°C for no more than 24 hours. For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of CDCA Sodium Salt in HEPES Buffer for Cell Culture Applications
Materials:
-
This compound salt
-
HEPES powder
-
Sodium Hydroxide (NaOH)
-
Cell culture grade water
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Prepare a 1 M HEPES stock solution (pH 7.4):
-
Dissolve 23.83 g of HEPES powder in approximately 90 mL of cell culture grade water.
-
Adjust the pH to 7.4 with 1 N NaOH.
-
Bring the final volume to 100 mL with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Prepare the CDCA sodium salt stock solution (e.g., 100 mM in DMSO):
-
Dissolve 41.46 mg of CDCA sodium salt in 1 mL of sterile DMSO. This stock can be stored at -20°C.
-
-
Prepare the final working solution in cell culture medium:
-
Aseptically add the desired volume of the HEPES stock solution to your cell culture medium to achieve the final working concentration (typically 10-25 mM HEPES).
-
Dilute the CDCA sodium salt stock solution directly into the HEPES-buffered cell culture medium to the final desired concentration immediately before use. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock to 1 mL of medium.
-
Gently mix the medium by swirling.
-
Important Considerations:
-
When preparing buffers, always add the solid to the liquid and mix until fully dissolved.
-
Calibrate your pH meter before use.
-
For cell culture applications, ensure all solutions are sterile.
Mandatory Visualizations
References
Technical Support Center: Optimizing Chenodeoxycholic Acid Sodium Salt Concentration
Welcome to the technical support center for the use of chenodeoxycholic acid (CDCA) sodium salt in cell culture applications. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help researchers optimize CDCA concentration for maximal cell viability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is chenodeoxycholic acid (CDCA) and what is its primary mechanism of action in cells?
A1: Chenodeoxycholic acid is a primary bile acid synthesized in the liver. In cell culture, it is known to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis.[1][2] At high concentrations, CDCA can induce cellular stress, apoptosis (programmed cell death), and inflammation in various cell types, including gastric epithelial cells and colon adenocarcinoma cells.[1][3][4]
Q2: What is a typical starting concentration range for CDCA in cell viability experiments?
A2: The optimal concentration of CDCA is highly cell-type dependent. For initial experiments, a broad range of concentrations from 10 µM to 500 µM is recommended to determine the dose-response curve for your specific cell line.[5][6] Studies have shown that for some cells, like IPEC-J2 intestinal epithelial cells, low concentrations (25-50 µM) can actually increase cell viability, while concentrations above 200 µM significantly decrease it.[7] In contrast, for cell lines like HT-29 colon cancer cells, cytotoxicity is observed at concentrations above 100 µM.[8]
Q3: How does CDCA induce cell death?
A3: CDCA-induced cell death is primarily mediated through apoptosis.[3][4] It can trigger oxidative stress, leading to the generation of reactive oxygen species (ROS).[3][4] This process activates the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction, release of pro-apoptotic factors, and activation of caspases (like caspase-3 and -9).[3][4]
Q4: Should I use unconjugated CDCA or a conjugated form?
A4: Unconjugated CDCA is generally more cytotoxic than its taurine- or glycine-conjugated forms.[5][8][9] Conjugation significantly reduces the cytotoxic effects of bile acids.[5] The choice depends on your experimental goals. If you are studying the direct toxic effects of bile acids, unconjugated CDCA may be appropriate. If you are modeling physiological conditions where bile acids are often conjugated, a conjugated form might be more suitable.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low CDCA concentrations. | 1. Cell line is highly sensitive to CDCA.2. Error in stock solution calculation.3. Contamination of cell culture. | 1. Perform a dose-response experiment starting from a much lower concentration (e.g., 1 µM).2. Double-check all calculations and prepare a fresh stock solution.3. Visually inspect cultures for signs of contamination (e.g., turbidity, color change) and perform a sterility test.[10] |
| Inconsistent results between experiments. | 1. Variation in cell seeding density.2. Inconsistent incubation time with CDCA.3. Variability in reagent preparation (e.g., CDCA stock).4. Serum lot-to-lot variability. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Strictly adhere to the planned incubation times.3. Prepare a large batch of CDCA stock solution for use across multiple experiments.4. Test new lots of serum for their effect on cell growth before use in experiments.[11][12] |
| Precipitate forms in the media after adding CDCA. | 1. CDCA sodium salt has limited solubility in certain media.2. The concentration of CDCA exceeds its solubility limit at the media's pH and temperature. | 1. Ensure the CDCA sodium salt is fully dissolved in a suitable solvent (e.g., DMSO or ethanol) before adding it to the culture medium.2. Warm the medium to 37°C before adding the dissolved CDCA stock solution and mix gently.[11]3. Perform a solubility test with your specific medium. |
| No observable effect on cell viability, even at high concentrations. | 1. The cell line is resistant to CDCA-induced cytotoxicity.2. The cell viability assay used is not sensitive enough.3. Inactive compound. | 1. Confirm the expression of key receptors like FXR in your cell line.2. Try a more sensitive or different type of viability assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).[13]3. Verify the quality and purity of the CDCA sodium salt from the supplier. |
Data Presentation: CDCA Concentration Effects
The following table summarizes the observed effects of different CDCA concentrations on various cell lines as reported in the literature. This data should be used as a guideline for designing your experiments.
| Cell Line | Concentration Range | Observed Effect | Reference |
| IPEC-J2 (Porcine Intestinal Epithelial) | 25 - 50 µM | Increased cell viability | [7] |
| IPEC-J2 (Porcine Intestinal Epithelial) | > 200 µM | Significantly decreased cell viability | [7] |
| HT-29 (Human Colon Cancer) | > 100 µM | Cytotoxic | [8] |
| BCS-TC2 (Human Colon Adenocarcinoma) | Not specified | Promotes cell death (apoptosis) | [3][4] |
| HepG2 (Human Liver Cancer) | 200 µM | Reduced cell viability | [14] |
| Rat Hepatocytes | 10 - 1000 µM | Dose-dependent decrease in cell viability | [5] |
| Human Hepatocytes | 100 - 500 µM | Dose-dependent increase in LDH leakage (cell death) | [6] |
Experimental Protocols
Protocol 1: Determining Optimal CDCA Concentration using an MTT Assay
This protocol outlines a standard procedure to determine the dose-dependent effect of CDCA on the viability of a chosen cell line using a colorimetric MTT assay.
Materials:
-
Chenodeoxycholic acid sodium salt
-
Appropriate solvent (e.g., DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
CDCA Preparation: Prepare a high-concentration stock solution of CDCA sodium salt in a suitable solvent. From this stock, create a series of serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of CDCA. Include a "vehicle control" (medium with the solvent alone) and a "no treatment" control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control cells. Plot the concentration of CDCA against the percentage of cell viability to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Experimental Workflow
Caption: Workflow for determining CDCA dose-response on cell viability.
CDCA-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of CDCA-induced apoptosis.
References
- 1. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation | PLOS One [journals.plos.org]
- 3. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new method for the determination of the cytotoxicity of bile acids and aqueous phase of stool: the effect of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of combined bile acids on hepatocyte viability: cytoprotection or synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. adl.usm.my [adl.usm.my]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Chenodeoxycholic Acid (CDCA) Sodium Salt
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using chenodeoxycholic acid (CDCA) sodium salt in cell culture models.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with CDCA sodium salt.
Issue 1: Unexpectedly High or Variable Cytotoxicity
You observe a higher-than-expected level of cell death or significant variability in cytotoxicity between experiments at the same CDCA concentration.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO, ethanol) used in your experiment to ensure it is not causing cytotoxicity. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| CDCA Concentration | Verify the calculations for your stock solution and final dilutions. Perform a dose-response curve to determine the precise IC50 value for your specific cell line and experimental conditions.[1] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to CDCA. Cytotoxicity has been observed at concentrations ranging from 10 µM to 500 µM depending on the cell type.[2][3] Review literature for typical toxic concentrations in your cell model. |
| Edge Effects in Plates | Evaporation from outer wells of a microplate can concentrate CDCA, leading to higher toxicity in those wells.[1] Avoid using the outermost wells for critical data points or ensure proper incubator humidification by filling outer wells with sterile PBS or water.[1] |
| Instability in Media | Aqueous solutions of some bile salts are not recommended for long-term storage.[4] Prepare fresh dilutions of CDCA in culture medium for each experiment from a frozen stock solution. |
Issue 2: Poor Solubility or Precipitation in Culture Medium
You notice that the CDCA sodium salt does not fully dissolve or precipitates out of solution after being added to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Low Solubility in Aqueous Media | CDCA sodium salt has limited solubility in aqueous solutions like PBS (approx. 0.5 mg/mL).[5] Prepare a concentrated stock solution in an organic solvent such as DMSO (up to 10 mg/mL) or ethanol (B145695) (up to 1 mg/mL).[4][5] |
| Interaction with Media Components | Components in serum, such as albumin, can bind to bile acids, potentially affecting their availability and solubility.[1][6] Consider reducing serum concentration during treatment or using a serum-free medium if compatible with your experimental design.[1] |
| Incorrect pH | The pH of the medium can influence the solubility of bile acids. Ensure the cell culture medium is properly buffered and the pH is stable (typically 7.2-7.4). |
| Preparation Method | When preparing an aqueous solution, ensure the powder is fully dissolved before filter sterilization.[7] For stock solutions in organic solvents, vortex thoroughly.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of CDCA-induced toxicity in cell culture?
A1: The primary mechanism of CDCA-induced toxicity is the induction of apoptosis.[8][9][10] This process is often initiated by oxidative stress and the generation of reactive oxygen species (ROS).[8][10] Key events include the disruption of mitochondrial function, characterized by a decrease in mitochondrial membrane potential, opening of the mitochondrial permeability transition pore (PTP), and the release of pro-apoptotic factors like cytochrome c into the cytosol.[8][11][12][13] This leads to the activation of the intrinsic apoptotic pathway, involving caspases-9 and -3.[8][10]
Q2: At what concentrations does CDCA sodium salt typically become cytotoxic?
A2: The cytotoxic concentration of CDCA is highly dependent on the cell line and exposure time. For example, in IPEC-J2 intestinal epithelial cells, concentrations greater than 100 µM caused a significant decrease in cell viability, whereas 50 µM was found to be beneficial.[2] In human colon adenocarcinoma cells (Caco-2), toxic effects were noted above 400 µM.[2] For bile duct epithelial cells, damage from unconjugated CDCA started at concentrations of 10 µM and became prominent above 50 µM.[3]
Q3: How should I prepare and store CDCA sodium salt solutions?
A3: For cell culture use, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[4] Aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months to maintain stability.[7] When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[4]
Q4: Can CDCA affect signaling pathways other than apoptosis?
A4: Yes. CDCA is a known agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis.[5][9][14] Activation of FXR by CDCA can, in some contexts, contribute to cellular injury.[9][15] For instance, in gastric epithelial cells, the cytotoxic effects of CDCA were reversed by an FXR inhibitor.[9] CDCA can also induce the expression of genes related to antioxidant defense, such as glutamate (B1630785) cysteine ligase (GCL), via the Nrf2 pathway at concentrations of 25 to 100 µM.[5][14]
Q5: My cells show signs of necrosis rather than apoptosis. Why might this occur?
A5: At higher concentrations or after prolonged exposure, CDCA-induced apoptosis can be followed by secondary necrosis.[8][10] This occurs due to severe mitochondrial impairment and ATP depletion, which prevents the energy-dependent process of apoptosis from being completed.[8][10][13] Therefore, what appears as necrosis might be the terminal stage of an initial apoptotic event.
Quantitative Data Summary
Table 1: Reported Cytotoxic Concentrations of CDCA in Various Cell Lines
| Cell Line | Cell Type | Concentration (µM) | Observed Effect | Reference |
| IPEC-J2 | Porcine Intestinal Epithelial | > 100 | Significant decrease in cell viability | [2] |
| T84 | Human Colonic Epithelial | 500 | Toxic effects observed | [2] |
| Caco-2 | Human Colonic Adenocarcinoma | > 400 | Toxic effects observed | [2] |
| GES-1 | Human Gastric Epithelial | Dose-dependent | Inhibition of cell viability, increased apoptosis | [9][15] |
| HepG2 | Human Hepatoma | 25 - 100 | Induction of Nrf2 target genes | [5][14] |
| Bile Duct Epithelial Cells | Rat Biliary Epithelium | 10 - 50 | Damage to intracellular organelles (mitochondria) | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general method for determining the cytotoxic effect of CDCA sodium salt on adherent cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 100X stock solution of CDCA sodium salt in DMSO. Create a series of 2X working solutions by diluting the stock in serum-free or complete medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X CDCA working solutions to the appropriate wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the results to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected CDCA cytotoxicity.
Caption: Simplified signaling pathway of CDCA-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of bile salts against biliary epithelium: a study in isolated bile ductule fragments and isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation | PLOS One [journals.plos.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Chenodeoxycholate is a potent inducer of the permeability transition pore in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eg-fr.uc.pt [eg-fr.uc.pt]
- 13. Role of mitochondrial dysfunction in combined bile acid-induced cytotoxicity: the switch between apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 15. journals.plos.org [journals.plos.org]
troubleshooting chenodeoxycholic acid sodium salt crystallization in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of chenodeoxycholic acid sodium salt.
Troubleshooting Crystallization in Experiments
This section addresses common issues encountered during the crystallization of this compound salt, offering potential causes and solutions in a question-and-answer format.
Question: My this compound salt is not dissolving. What should I do?
Answer:
Several factors can affect the dissolution of this compound salt. Consider the following:
-
Solvent Choice: this compound salt has varying solubility in different solvents. Ensure you are using an appropriate solvent.[1][2][3] Refer to the solubility data below.
-
Temperature: Gently heating the solution can aid dissolution. However, be cautious as excessive heat can lead to degradation.
-
Purity of the Salt: Impurities can significantly impact solubility. Ensure you are using a high-purity starting material.[4]
-
pH of the Solution: The pH of the solution can influence the solubility of bile acid salts.[5] For aqueous solutions, ensure the pH is appropriate to maintain the salt form.
Question: The solution has turned into a gel. How can I resolve this?
Answer:
Gel formation is a known phenomenon with some bile acid salts, including the similar sodium deoxycholate, and is often related to the formation of supramolecular structures.[6] Here’s how to troubleshoot:
-
Adjusting pH: Lowering the pH of the solution can sometimes disrupt the hydrogen bonding networks responsible for gelation.[7]
-
Increasing Temperature: Gently warming the solution may break down the gel structure.
-
Modifying Solvent Composition: If using a mixed solvent system, altering the ratio of the solvents can prevent gel formation.
-
Adding Electrolytes: In some cases, the addition of salts can influence the aggregation behavior of bile salts and may help in preventing gelation.[8]
Question: Crystals are not forming, even after cooling the solution. What could be the issue?
Answer:
The absence of crystal formation is a common crystallization challenge. Here are some potential causes and solutions:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[9]
-
Solution: Slowly evaporate some of the solvent to increase the concentration.
-
-
Cooling Rate is Too Fast: Rapid cooling can sometimes inhibit crystal nucleation.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath.
-
-
Presence of Impurities: Impurities can inhibit crystal growth.[4]
-
Lack of Nucleation Sites: Spontaneous nucleation may not occur readily.
-
Solution: Introduce a seed crystal of this compound salt to induce crystallization. If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.
-
Question: The crystals are very small or have an oily appearance ("oiling out"). How can I improve the crystal quality?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, often because the solution is too supersaturated at a temperature above the solute's melting point in that solvent.
-
Reduce Supersaturation:
-
Solution: Add a small amount of warm solvent to dissolve the oil, and then allow the solution to cool more slowly.
-
-
Change the Solvent System:
-
Solution: Experiment with different solvents or mixed solvent systems. A solvent in which the compound is less soluble may promote slower, more controlled crystallization.
-
-
Control the Temperature:
-
Solution: Ensure the cooling process is very gradual to allow for the ordered arrangement of molecules into a crystal lattice. A patent for the crystallization of the free acid form of chenodeoxycholic acid suggests a crystallization temperature of 35-45°C in water after pH adjustment.[1] This highlights the importance of temperature control.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound salt?
A1: Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₉NaO₄ | [13] |
| Molecular Weight | 414.55 g/mol | [2] |
| Appearance | White to off-white solid/powder | [4] |
| Storage Temperature | 0 - 8 °C or 15-25°C depending on supplier | [2][4] |
Q2: What are the recommended solvents for dissolving this compound salt?
A2: The solubility of this compound salt varies depending on the solvent.
| Solvent | Solubility | Reference |
| Water | 20 mg/mL | [2] |
| Ethanol | Soluble | [2] |
| Dimethylformamide (DMF) | 3 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL | [3] |
Q3: What is the role of pH in the crystallization of chenodeoxycholic acid and its sodium salt?
A3: The pH is a critical factor. For the free acid, a pH of 4 or lower is necessary for crystallization to occur from an aqueous solution.[1] While this applies to the free acid, it underscores the importance of pH in influencing the ionization state and subsequent crystallization behavior of the molecule, which will also be relevant for the sodium salt, especially in aqueous or protic solvents.
Experimental Protocols
General Crystallization Protocol for Chenodeoxycholic Acid (from which a protocol for the sodium salt can be adapted):
This protocol is based on a patent for the purification of chenodeoxycholic acid and may need to be adapted for the sodium salt.[1]
-
Dissolution: Dissolve the crude chenodeoxycholic acid in an aqueous solution of a base (e.g., sodium hydroxide) to form the sodium salt in situ.
-
pH Adjustment: Slowly add an acid (e.g., hydrochloric acid) to the solution with stirring to lower the pH to the range of 2-3. This will protonate the carboxylate group and reduce the solubility of the free acid.
-
Crystallization: Maintain the solution at a temperature of 35-45°C and stir for a period to allow for crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with water to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Note for this compound Salt Crystallization:
To crystallize the sodium salt directly, one would typically dissolve it in a suitable solvent (or a mixed solvent system) at an elevated temperature to achieve saturation or slight supersaturation, and then cool the solution slowly to induce crystallization. The choice of solvent is critical and would likely involve organic solvents or mixtures with water.
Visualizations
Caption: A generalized experimental workflow for the crystallization of this compound salt.
Caption: A logical flowchart for troubleshooting common crystallization problems.
References
- 1. EP1960416B1 - Purification process for chenodeoxycholic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2007078039A1 - Purification process for chenodeoxycholic acid - Google Patents [patents.google.com]
- 5. Effect of pH on bile salt degradation by mixed fecal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ice recrystallization inhibition activity in bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile salt-induced cholesterol crystal formation from model bile vesicles: a time course study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
improving the stability of chenodeoxycholic acid sodium salt solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with chenodeoxycholic acid sodium salt (Na-CDCA) solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Na-CDCA solution is cloudy or has formed a precipitate immediately after preparation. What happened?
A1: This is the most common issue and is almost always related to the solution's pH. Chenodeoxycholic acid is a weak acid, and its solubility in aqueous solutions is highly pH-dependent. The free acid form of CDCA is poorly soluble in water and will precipitate out at or below its pKa.
-
Root Cause: The pH of your final solution is likely at or below 7.0. Unconjugated chenodeoxycholic acid begins to precipitate at a pH of 7.0-7.1.[1] If you dissolve Na-CDCA in unbuffered water or a solution with a pH below this critical value, the sodium salt will convert to the insoluble free acid form.
-
Solution: Ensure the final pH of your solution is buffered to be slightly alkaline, ideally between 7.4 and 8.0.[2] Phosphate Buffered Saline (PBS) at a pH of 7.4 is a common and effective choice for many applications, including cell culture. Always check the final pH after dissolving the Na-CDCA and adjust if necessary with dilute NaOH.
Q2: My clear Na-CDCA solution became cloudy after being stored in the refrigerator. How can I fix it?
A2: This is likely due to temperature-dependent solubility and potential pH shifts.
-
Root Cause 1 - Temperature: Bile salt solutions are sensitive to temperature.[2] Lower temperatures (e.g., 4°C) can decrease the solubility of Na-CDCA, causing it to precipitate, especially if the solution is near its saturation point.
-
Root Cause 2 - CO₂ Absorption: If the solution is stored in a container that is not airtight, it can absorb atmospheric carbon dioxide (CO₂). CO₂ forms carbonic acid in water, which can lower the pH of the solution to the critical precipitation point (around pH 7.0).
-
Troubleshooting Steps:
-
Gently warm the solution in a water bath at 37°C. This often redissolves the precipitate.[2]
-
Check the pH of the warmed solution. If it has dropped, adjust it back to the 7.4-8.0 range with dilute NaOH.
-
For future storage, ensure solutions are in tightly sealed containers to minimize CO₂ absorption. Storing aliquots at -20°C can also prevent precipitation and is recommended for long-term storage.
-
Q3: The Na-CDCA solution has developed a yellow tint over time. Is it still usable?
A3: A color change often indicates chemical degradation, likely due to oxidation. The usability depends on the specific requirements of your experiment.
-
Root Cause: The hydroxyl groups on the steroid nucleus of CDCA can be susceptible to oxidation, leading to the formation of ketone-containing degradation products (e.g., 7-keto-lithocholic acid). These oxidized species can be colored. This process can be accelerated by exposure to light, oxygen, or trace metal ions in the solution.
-
Recommendation: For sensitive applications like cell culture or in vivo studies, it is highly recommended to prepare a fresh solution. For less sensitive applications, the impact may be minimal, but the presence of impurities is confirmed. To prevent this, consider the following:
-
Protect from Light: Store solutions in amber vials or wrap containers in foil.
-
De-gas Solvents: For maximum stability, use solvents that have been de-gassed to remove dissolved oxygen.
-
Use Chelating Agents: Adding a small amount of a chelating agent like EDTA (e.g., 0.5 mM) can sequester metal ions that catalyze oxidation reactions.
-
Q4: What are the primary factors that affect the stability of Na-CDCA solutions?
A4: The primary factors are pH, temperature, light, and oxygen. A summary of their effects is presented in the table below.
Data & Stability Parameters
Table 1: Factors Affecting Na-CDCA Solution Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | pH ≤ 7.1 | Precipitation of the free acid form.[1] | Maintain pH in the range of 7.4 - 8.0 using a suitable buffer (e.g., PBS). |
| pH > 8.0 | Increased solubility, but potential for base-catalyzed hydrolysis over long-term storage at high temperatures. | For most applications, pH 7.4 is optimal. | |
| Temperature | Low Temp (4°C) | Can cause precipitation, especially in concentrated solutions.[2] | Store at room temperature for short-term use or frozen (-20°C) for long-term. |
| High Temp (>40°C) | Accelerates all degradation pathways (hydrolysis, oxidation). | Avoid prolonged exposure to high temperatures. | |
| Light | UV / Ambient Light | Can induce photo-oxidation, leading to degradation and color change. | Store solutions in light-protected (amber) containers. |
| Oxygen | Atmospheric O₂ | Promotes oxidation of the hydroxyl groups on the steroid nucleus. | Prepare solutions with de-gassed solvents for high-purity applications. Store in tightly sealed containers. |
Table 2: Solubility of Na-CDCA in Common Solvents
| Solvent | Concentration | Reference |
| PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| DMSO | ~10 mg/mL | [3] |
| Ethanol | ~1 mg/mL | [3] |
| DMF | ~3 mg/mL | [3] |
Diagrams & Workflows
Stability Troubleshooting Logic
Caption: Troubleshooting flowchart for common Na-CDCA solution stability issues.
General Workflow for Preparing a Stable Aqueous Solution
Caption: Workflow for preparing a stable aqueous solution of Na-CDCA.
Experimental Protocols
Protocol 1: Preparation of 100 mM Na-CDCA Stock Solution in PBS (pH 7.4)
This protocol provides a method for preparing a sterile, stable stock solution suitable for cell culture and other biological experiments.
Materials:
-
This compound salt (Na-CDCA) powder
-
1x Phosphate Buffered Saline (PBS), sterile
-
1 N Sodium Hydroxide (NaOH), sterile
-
1 N Hydrochloric Acid (HCl), sterile
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm syringe filter
-
Calibrated pH meter
-
Stir plate and stir bar
-
Water bath at 37°C
Procedure:
-
Prepare PBS: Prepare 1x PBS and adjust its pH to 7.4. For 1 L, this typically involves 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄.[4] Ensure the buffer is at room temperature before use.
-
Weigh Compound: Weigh the required amount of Na-CDCA powder to make a 100 mM solution (Molecular Weight = 414.56 g/mol ). For 10 mL of solution, this would be 414.56 mg.
-
Initial Dissolution: Add the Na-CDCA powder to approximately 8 mL of the pH 7.4 PBS in a sterile conical tube. Add a sterile stir bar and stir gently at room temperature.
-
Troubleshoot Solubility: If the powder does not fully dissolve or the solution appears cloudy, place the tube in a 37°C water bath for 10-15 minutes with continued gentle stirring.[2] Avoid vigorous vortexing, which can introduce oxygen and cause foaming.
-
pH Verification: Once the solution is clear, allow it to cool to room temperature. Measure the pH using a calibrated pH meter. The addition of the bile salt may slightly alter the pH. If the pH is below 7.2, adjust it dropwise with sterile 1 N NaOH until it is within the 7.4-8.0 range.
-
Final Volume Adjustment: Add sterile PBS to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter into a new sterile container.
-
Storage: For immediate use, store at room temperature protected from light. For long-term storage, aliquot into single-use sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by Forced Degradation and HPLC
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of Na-CDCA in a 50:50 mixture of acetonitrile (B52724) and water. This will serve as the control sample.
-
Prepare separate, identical solutions for each stress condition below.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Add 1 N HCl to the sample solution to achieve a final HCl concentration of 0.1 N. Heat at 60°C for 2-4 hours. Cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Add 1 N NaOH to the sample solution to achieve a final NaOH concentration of 0.1 N. Heat at 60°C for 2-4 hours. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours, protected from light. A similar study on cholic acid showed it was relatively stable under these conditions, so a longer duration or higher temperature may be needed to induce degradation.[3]
-
Thermal Degradation: Heat the sample solution at 80°C for 14 days in a sealed, light-protected container.
-
Photolytic Degradation: Expose the sample solution to direct sunlight or a photostability chamber for 24-48 hours.
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.2% Phosphoric Acid in water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 200-210 nm.
-
Injection Volume: 10-20 µL.
4. Analysis:
-
Inject the control (unstressed) sample to determine the retention time of the parent Na-CDCA peak.
-
Inject each of the stressed samples.
-
Compare the chromatograms of the stressed samples to the control.
-
Assess Stability: Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
-
Validate Method: A successful stability-indicating method will show baseline separation between the parent peak and all degradation product peaks. The goal is to achieve 5-20% degradation of the active ingredient to ensure the method's specificity.
References
- 1. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 2. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Chenodeoxycholic Acid Sodium Salt Purity Analysis
This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions and troubleshooting strategies for the purity analysis of chenodeoxycholic acid sodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes and typical specifications for this compound salt?
A1: The purity and quality of this compound salt are defined by several key attributes, often guided by pharmacopeial standards. The primary tests include assay (potency), identification, related substances (impurities), water content, residual solvents, and heavy metals. Typical specifications are summarized in the table below.
Q2: What are the common process-related and degradation impurities found in this compound salt?
A2: Common impurities are typically other bile acids or structurally related compounds that arise from the manufacturing process or degradation. These include Ursodeoxycholic acid, Deoxycholic acid, Lithocholic acid, and various oxidized forms like 7-keto or 3-oxo bile acid epimers.[1][2] It is crucial to control these impurities, with individual limits often set at 0.5% or lower and a total related substances limit not exceeding 2.0%.[1]
Q3: Which analytical techniques are essential for a complete purity profile analysis?
A3: A comprehensive purity analysis requires multiple orthogonal techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assay and quantifying related substances.[1] Reverse-phase HPLC with UV, Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) detection is common.[3]
-
Gas Chromatography (GC): Used with a headspace sampler (HS-GC) to detect and quantify residual volatile solvents from the manufacturing process.[4][5][6]
-
Karl Fischer Titration: The gold standard for accurately determining water content, which is critical for product stability and accurate assay calculation on an anhydrous basis.[7][8][9][10]
-
Titration (Potentiometric/Aqueous): A classic and robust method often used for assay determination to measure the purity of the salt form.[11][12]
-
Spectroscopy (e.g., IR, NMR): Used for identity confirmation by comparing the sample's spectrum to that of a reference standard.
Q4: What is the difference between an "Assay" test and a "Related Substances" test?
A4: Although both are often performed by HPLC, they have different objectives. The Assay test measures the amount of the active pharmaceutical ingredient (API) itself, providing a measure of its potency. The result is typically expressed as a percentage (e.g., 98.0% to 102.0%).[1] The Related Substances test (or Impurity test) is designed to detect and quantify all the other structurally similar compounds present in the sample. The focus is on ensuring these impurities are below specified safety limits.
Q5: Why is water content determination by Karl Fischer titration so important?
A5: Water content is a critical parameter for pharmaceutical substances.[8][10] Excess moisture can lead to the degradation of the active ingredient through hydrolysis, affecting its efficacy and shelf life.[8] It can also alter the physical properties of the powder. Furthermore, the assay is often calculated on an "anhydrous" or "dry" basis, meaning the water content must be precisely measured and subtracted to determine the true potency of the substance.[1] Karl Fischer titration is highly specific to water and is not affected by other volatile substances, unlike the "Loss on Drying" method.[8]
Purity and Impurity Specifications
The following table summarizes typical specifications for this compound Salt based on common pharmaceutical standards.
| Parameter | Technique | Typical Specification Limit |
| Assay | HPLC or Titration | 98.0% - 102.0% (on anhydrous basis)[1][11] |
| Water Content | Karl Fischer | ≤ 0.5%[1] |
| Related Substances | ||
| - Ursodeoxycholic acid | HPLC | ≤ 0.5%[1] |
| - Deoxycholic acid | HPLC | ≤ 0.5%[1] |
| - Lithocholic acid | HPLC | ≤ 0.2%[1] |
| - Any other impurity | HPLC | Report threshold / Disregard limit (e.g., ≤ 0.5%)[1] |
| - Total Impurities | HPLC | ≤ 2.0%[1] |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits (e.g., Ethanol ≤ 0.5%)[1] |
| Heavy Metals | ICP-MS or Colorimetric | ≤ 20 ppm[1] |
| Specific Optical Rotation | Polarimetry | +5° to +11°[11] |
Experimental Protocols
Protocol 1: HPLC Method for Assay and Related Substances
This protocol outlines a general reverse-phase HPLC method suitable for analyzing bile acids.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 4 µm particle size.[13]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 25 mM phosphate (B84403) buffer, pH adjusted) and an organic modifier like Methanol or Acetonitrile.[14][15] A common starting point is Methanol-Water (3:2, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C (temperature control is crucial for reproducible retention times).[13]
-
Detector: UV at a low wavelength (e.g., 200 nm) or Evaporative Light Scattering Detector (ELSD).[3] ELSD is often preferred as bile acids lack a strong chromophore.[13]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Chenodeoxycholic Acid reference standard and known impurity standards in the mobile phase or a suitable diluent (e.g., methanol/water mixture).
-
Sample Solution: Accurately weigh and dissolve the this compound Salt sample in the same diluent to a known concentration (e.g., 1 mg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution to establish system suitability (checking for resolution, peak shape, and reproducibility).
-
Inject the sample solution.
-
Identify peaks based on retention times compared to standards.
-
Calculate the assay and impurity levels using peak areas. For impurities, use relative response factors if they differ significantly from the main component.
-
Protocol 2: Headspace GC for Residual Solvents
This method is based on USP <467> for determining residual solvents.
-
Chromatographic System:
-
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness. A confirmation column could be a G16 phase (WAX-type).[6]
-
Carrier Gas: Nitrogen or Helium.[4]
-
Oven Program: Programmed temperature ramp, for example: start at 45°C, ramp at 5°C/min to 60°C, then 10°C/min to 100°C, and finally 40°C/min to 200°C, hold for 10 min.[4]
-
Detector: Flame Ionization Detector (FID).
-
Injector: Headspace Sampler.
-
-
Headspace Parameters:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of relevant solvents (e.g., ethanol, acetone, ethyl acetate) in a suitable solvent like Dimethyl sulfoxide (B87167) (DMSO) or water.
-
Sample Solution: Accurately weigh the this compound Salt sample into a headspace vial and add the diluent.
-
-
Analysis:
-
Run the standard solution to identify retention times and establish calibration curves.
-
Run the sample solution to identify and quantify any residual solvents present.
-
Protocol 3: Karl Fischer Titration for Water Content
This protocol describes volumetric titration for determining water content.
-
Apparatus:
-
Automatic Volumetric Karl Fischer Titrator.
-
-
Reagents:
-
Procedure:
-
Titrator Conditioning: First, the titration vessel is conditioned by running the titrator to neutralize any ambient moisture in the solvent, establishing a stable, dry baseline.
-
Standardization: The titrator is standardized by injecting a precise amount of a known water standard (e.g., pure water or a certified water standard in solvent) to determine the titer of the Karl Fischer reagent.
-
Sample Analysis: Accurately weigh the this compound Salt sample and transfer it to the titration vessel. The sample should dissolve completely.
-
Titration: Start the titration. The instrument will add the Karl Fischer reagent until all the water from the sample has been consumed. The endpoint is detected potentiometrically.[7][10]
-
Calculation: The instrument's software calculates the percentage of water in the sample based on the amount of reagent consumed, the reagent's titer, and the sample weight. For very low water content (<1%), coulometric Karl Fischer titration may be more suitable.[10]
-
Visualized Workflows and Logic Diagrams
Overall Purity Analysis Workflow
Caption: General workflow for the comprehensive purity assessment of a sample.
HPLC Troubleshooting Guide
Caption: A decision tree for diagnosing common HPLC performance issues.
Relationship of Tests to Purity Profile
Caption: How different analytical tests combine to define the final purity profile.
Troubleshooting Guides
Q: My HPLC peaks for bile acids are tailing. What could be the cause?
A: Peak tailing for acidic compounds like bile acids is often caused by secondary interactions with the stationary phase.
-
Check Mobile Phase pH: Residual silanols on the silica-based C18 column can cause tailing. Lowering the mobile phase pH (e.g., by adding 0.1% formic or phosphoric acid) can suppress the ionization of these silanols and improve peak shape.[14][16]
-
Column Overload: Injecting too much sample can lead to peak tailing.[17] Try diluting your sample and reinjecting.
-
Column Degradation: The column may be old or contaminated. Flush the column with a strong solvent or replace it if the problem persists. A void at the column inlet can also cause poor peak shape.[14]
-
Use a Guard Column: A guard column can protect your analytical column from strongly retained sample components that might cause peak shape issues over time.[18]
Q: I'm seeing a noisy or drifting baseline in my HPLC chromatogram. How can I fix this?
A: Baseline issues can obscure small impurity peaks and affect integration accuracy.
-
Mobile Phase Degassing: Dissolved gas is a primary cause of baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[17]
-
Solvent Contamination: Use high-purity HPLC-grade solvents. Contaminants in the mobile phase or a dirty flow cell can cause drift.[17]
-
System Leaks: Check for leaks throughout the system, especially at fittings between the pump and detector. Even a small leak can cause pressure fluctuations and baseline noise.[16][17]
-
Detector Lamp: The detector lamp may be failing. Check the lamp energy; if it's low, the lamp may need replacement.
-
Incomplete Mixing: If using a gradient, ensure the mobile phase components are miscible and the pump's mixer is functioning correctly.
Q: The system pressure on my HPLC is unexpectedly high. What should I check?
A: High backpressure can damage the pump and column.
-
Blockage Identification: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure drops to normal, the blockage is in the column. If it remains high, the blockage is somewhere before the column (e.g., injector, tubing, in-line filter).
-
Column Blockage: A common cause is a clogged inlet frit from unfiltered samples.[17] Try back-flushing the column (disconnected from the detector) at a low flow rate. If this fails, the frit or the entire column may need to be replaced.[19]
-
Precipitation: The sample may be precipitating in the mobile phase. Ensure your sample is fully soluble in the mobile phase.[18]
Q: My Karl Fischer titration results for water content are inconsistent. What are common causes?
A: Inconsistent Karl Fischer results are almost always related to moisture contamination or improper sample handling.
-
Ambient Humidity: Perform the analysis in a controlled environment. High ambient humidity can introduce moisture into the titration cell, leading to high or drifting results.[10]
-
Sample Handling: Handle the sample quickly to minimize its exposure to air. Ensure the sample is completely dissolved in the titration solvent. Some solids dissolve slowly, which can lead to erroneously low results if the titration ends prematurely.
-
Leaky System: Check all seals and septa on the titration vessel to ensure they are airtight and prevent ambient moisture from leaking in.
-
Reagent Degradation: Karl Fischer reagents have a finite lifespan and can degrade, especially after being opened. Use fresh reagents for best results.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 11. chemimpex.com [chemimpex.com]
- 12. calpaclab.com [calpaclab.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. Chenodeoxycholic acid | SIELC Technologies [sielc.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
potential off-target effects of chenodeoxycholic acid sodium salt in experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of chenodeoxycholic acid (CDCA) sodium salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of chenodeoxycholic acid (CDCA)?
A1: Chenodeoxycholic acid is a primary bile acid and a well-known endogenous ligand for the Farnesoid X Receptor (FXR), which is considered its primary on-target pathway for regulating bile acid, lipid, and glucose metabolism.[1][2] However, CDCA can elicit several off-target effects, particularly at different concentrations, which researchers should be aware of.
Key off-target effects include:
-
Activation of G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5): CDCA can activate TGR5, leading to downstream signaling cascades independent of FXR.[3][4][5]
-
Mitochondrial Dysfunction: At certain concentrations, CDCA can induce mitochondrial stress, leading to a decrease in mitochondrial membrane potential, ATP depletion, and the generation of reactive oxygen species (ROS).[6][7][8]
-
Cytotoxicity: High concentrations of CDCA have been shown to be cytotoxic to various cell lines, inducing apoptosis or necrosis.[6][9][10][11]
-
Modulation of other signaling pathways: CDCA has been observed to influence other pathways, such as the EGFR/Stat3 pathway, which can affect cell growth and proliferation.[12]
Q2: My cells are showing unexpected levels of cell death after CDCA treatment. What could be the cause?
A2: Unexpected cytotoxicity is a common issue and is highly dependent on the CDCA concentration and the cell type used. Studies have shown that CDCA can induce apoptosis and necrosis through mechanisms involving mitochondrial stress and oxidative stress.[8][11] For instance, in IPEC-J2 cells, concentrations greater than 100 µM led to a significant decrease in cell viability, whereas 50 µM was found to be beneficial.[6] Similarly, in Caco-2 cells, toxicity was observed at levels above 400 µM.[6]
Refer to the Troubleshooting Guide below for steps to diagnose and mitigate this issue.
Q3: I am studying FXR activation, but I'm seeing effects that are not consistent with FXR signaling. Could another receptor be involved?
A3: Yes, it is highly likely that the G-protein coupled bile acid receptor TGR5 is being activated. CDCA is a known agonist for TGR5.[4] Activation of TGR5 typically leads to an increase in intracellular cyclic AMP (cAMP) and can influence distinct downstream pathways related to energy metabolism and inflammation.[3][13] If your experimental model expresses TGR5, you may be observing a combination of FXR and TGR5-mediated effects.[4][5] To dissect these pathways, consider using a TGR5-specific antagonist or a cell line with TGR5 knocked down.[4]
Signaling Pathways Overview
Here are simplified diagrams of the primary on-target (FXR) and a major off-target (TGR5) signaling pathway for CDCA.
Caption: On-target signaling pathway of CDCA via the Farnesoid X Receptor (FXR).
Caption: Off-target signaling pathway of CDCA via the TGR5 receptor (GPBAR1).
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Low Viability
This guide helps determine if unexpected cytotoxicity is an off-target effect of CDCA.
Caption: Troubleshooting workflow for unexpected CDCA-induced cytotoxicity.
Quantitative Data: CDCA Concentration Effects
The following table summarizes reported concentration-dependent effects of CDCA in various in vitro models.
| Cell Line | Concentration (µM) | Observed Effect | Citation |
| IPEC-J2 | 50 | Promoted cell proliferation, increased mitochondrial membrane potential. | [6] |
| > 100 | Significant decrease in cell viability. | [6] | |
| Caco-2 | > 400 | Toxic effects observed. | [6] |
| T84 | 500 | Toxic effects observed. | [6] |
| HepG2 | 50 | Induced S-phase block and G2 arrest of the cell cycle. | [8] |
| 50 | Caused a decrease in mitochondrial membrane potential and ATP depletion. | [7][8] | |
| 200 | Reduced cell viability and induced inflammatory features (ICAM-1, IL-8). | [9] | |
| BCS-TC2 | Not specified | Induced apoptosis via oxidative stress and mitochondrial permeability transition. | [11] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (WST-1 or MTT Assay)
This protocol is used to quantify the cytotoxic effects of CDCA.
Caption: Workflow for assessing CDCA-induced cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of CDCA sodium salt in the appropriate cell culture medium. Replace the existing medium with the CDCA-containing medium and incubate for the desired time period (e.g., 24, 48 hours). Include an untreated control group.
-
Assay: Add 10 µL of WST-1 or MTT reagent to each well and incubate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measurement: For WST-1, shake the plate for 1 minute and measure the absorbance at ~450 nm. For MTT, add a solubilizing agent (e.g., DMSO) and measure absorbance at ~570 nm.
-
Analysis: Normalize the absorbance values of treated wells to the untreated control wells to determine the percentage of cell viability.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol helps determine if CDCA induces mitochondrial dysfunction.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with desired concentrations of CDCA (e.g., 50 µM) and controls for a specified time (e.g., 4 hours).[7]
-
Staining: Harvest the cells and resuspend them in a buffer containing a potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester). Incubate according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. A decrease in the dye's fluorescence intensity indicates mitochondrial membrane depolarization, a key indicator of mitochondrial dysfunction.[7][8]
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment group and compare it to the untreated control.
Protocol 3: TGR5 Activation Assay (cAMP Measurement)
This protocol can confirm if CDCA is activating the TGR5 signaling pathway in your cells.
Methodology:
-
Cell Culture and Treatment: Culture cells known to express TGR5. Treat the cells with CDCA for a short period (e.g., 30 minutes). Include a known TGR5 agonist as a positive control.
-
Cell Lysis: After treatment, lyse the cells using the buffer provided in a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates to a plate pre-coated with a cAMP antibody and proceeding with subsequent antibody and substrate steps.
-
Measurement and Analysis: Read the absorbance on a plate reader and calculate the concentration of cAMP in each sample based on a standard curve. An increase in cAMP levels upon CDCA treatment indicates TGR5 activation.[3]
References
- 1. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 4. Chenodeoxycholic Acid Has Non-Thermogenic, Mitodynamic Anti-Obesity Effects in an In Vitro CRISPR/Cas9 Model of Bile Acid Receptor TGR5 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bile acid receptor GPBAR1 (TGR5) is expressed in human gastric cancers and promotes epithelial-mesenchymal transition in gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Role of mitochondrial dysfunction in combined bile acid-induced cytotoxicity: the switch between apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Frontiers | Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway [frontiersin.org]
- 13. dovepress.com [dovepress.com]
Technical Support Center: Mitigating Cytotoxicity of Chenodeoxycholic Acid Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving chenodeoxycholic acid (CDCA) sodium salt.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with chenodeoxycholic acid sodium salt, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells in each well. 2. Edge effects: Evaporation in the outer wells of the microplate can concentrate CDCA. 3. Incomplete dissolution of CDCA sodium salt: Precipitate can lead to inconsistent concentrations. 4. Air bubbles in wells: Bubbles can interfere with absorbance or fluorescence readings.[1] | 1. Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to maintain humidity. 3. Warm the media to 37°C before dissolving the CDCA sodium salt. Vortex thoroughly and visually inspect for complete dissolution before adding to cells. 4. Carefully inspect plates before reading. Use a sterile pipette tip to gently pop any bubbles. |
| This compound salt is not inducing the expected level of cytotoxicity. | 1. Sub-optimal concentration: The concentration of CDCA may be too low for the specific cell line. 2. Cell line resistance: The chosen cell line may be inherently resistant to CDCA-induced apoptosis. 3. Incorrect incubation time: The duration of exposure may be too short to observe a cytotoxic effect. 4. Degradation of CDCA sodium salt: Improper storage or handling may have compromised the compound's activity. | 1. Perform a dose-response experiment to determine the optimal cytotoxic concentration for your cell line. 2. Review literature for the sensitivity of your cell line to bile acids. Consider using a different, more sensitive cell line as a positive control. 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. 4. Store CDCA sodium salt as recommended by the manufacturer (typically at room temperature, desiccated). Prepare fresh solutions for each experiment. |
| High background signal in control wells (no CDCA). | 1. High cell density: Too many cells can lead to high background in viability assays.[1] 2. Contamination: Bacterial or yeast contamination can affect assay readings. 3. Media components: Phenol (B47542) red or other components in the culture media may interfere with the assay's detection method. | 1. Optimize cell seeding density. Perform a titration to find the linear range of the assay for your cell line. 2. Regularly check for contamination by microscopy. Practice sterile techniques. 3. Use phenol red-free media for the assay. Ensure all buffers and solutions are compatible with the chosen cytotoxicity assay. |
| Co-treatment with a mitigating agent (e.g., TUDCA) does not reduce cytotoxicity. | 1. Inappropriate concentration of the mitigating agent: The concentration may be too low to be effective or too high, causing its own toxicity. 2. Incorrect timing of co-treatment: The mitigating agent may need to be added prior to or simultaneously with CDCA. 3. Mechanism of action: The chosen mitigating agent may not be effective against the specific apoptotic pathway induced by CDCA in your cell line. | 1. Perform a dose-response experiment for the mitigating agent in the presence of a fixed concentration of CDCA. 2. Test different co-treatment protocols: pre-incubation with the mitigating agent, simultaneous addition, or post-treatment. 3. Consult the literature to confirm the mechanism of action of the mitigating agent and its relevance to bile acid-induced apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chenodeoxycholic acid (CDCA) sodium salt cytotoxicity?
A1: CDCA, a hydrophobic primary bile acid, induces cytotoxicity primarily through the induction of apoptosis.[2][3] The key mechanisms involve:
-
Generation of Reactive Oxygen Species (ROS): CDCA can lead to oxidative stress by increasing the production of ROS.[2]
-
Mitochondrial Dysfunction: It can cause a loss of mitochondrial membrane potential and promote the release of pro-apoptotic factors like cytochrome c into the cytosol.[2]
-
Caspase Activation: The release of pro-apoptotic factors activates a cascade of caspases, particularly caspase-9 and caspase-3, which are key executioners of apoptosis.[2]
-
Bcl-2 Family Protein Modulation: CDCA can lead to the cleavage of anti-apoptotic proteins like Bcl-2, allowing pro-apoptotic proteins like Bax to become active and further permeabilize the mitochondrial membrane.[2]
Q2: At what concentrations does this compound salt typically exhibit cytotoxicity?
A2: The cytotoxic concentration of CDCA can vary significantly depending on the cell type and the duration of exposure. For instance, in human hepatocytes, concentration-dependent increases in lactate (B86563) dehydrogenase (LDH) leakage were observed with CDCA concentrations ranging from 100 to 500 µM.[4] In some cancer cell lines, cytotoxic effects can be observed at concentrations as low as 50-100 µM, while in others, higher concentrations may be required. It is crucial to perform a dose-response study for each specific cell line.
Q3: How can the cytotoxicity of this compound salt be mitigated?
A3: A common and effective strategy is the co-incubation with more hydrophilic bile acids, such as tauroursodeoxycholic acid (TUDCA) or ursodeoxycholic acid (UDCA). These molecules are thought to exert their protective effects by:
-
Reducing Oxidative Stress: TUDCA has been shown to have antioxidant properties.
-
Inhibiting Apoptotic Pathways: TUDCA can interfere with the mitochondrial pathway of apoptosis by preventing the translocation of Bax to the mitochondria and inhibiting the release of cytochrome c.[5]
-
Stabilizing the Endoplasmic Reticulum (ER): TUDCA can act as a chemical chaperone to alleviate ER stress, another pathway that can lead to apoptosis.[5]
Q4: What are some common assays to measure CDCA-induced cytotoxicity?
A4: Several in vitro assays can be used to quantify the cytotoxic effects of CDCA:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8]
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from damaged cells with compromised membrane integrity.[9]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of specific caspases (e.g., caspase-3, -9) to directly assess the activation of the apoptotic cascade.
Quantitative Data Summary
The following table summarizes the dose-dependent cytotoxic effects of chenodeoxycholic acid (CDCA) and the mitigating effects of tauroursodeoxycholic acid (TUDCA). Data is compiled from various studies and should be used as a reference; optimal concentrations may vary between cell lines and experimental conditions.
| Treatment | Cell Line | Concentration | Incubation Time | Endpoint Measured | Result | Reference |
| CDCA | Human Hepatocytes | 100 - 500 µM | Not Specified | LDH Leakage | Concentration-dependent increase in LDH release | [4] |
| CDCA | BCS-TC2 human colon adenocarcinoma cells | Not Specified | 30 min - 2 h | Apoptosis | Induction of apoptosis | [2] |
| TUDCA (co-treatment with DCA) | HepG2 | 50 µM | 24 hours | AST Release | Significant reduction (-23%) in DCA-induced AST release | [10] |
| CDCA | GES-1 cells | 50, 100 mg/kg (in vivo) | Not Specified | Apoptosis-related protein expression | Increased BAX, decreased BCL-2 | [11] |
| CDCA | THP1 and Molm-13 AML cells | 0.12, 0.17 mmol/L | 24, 48 hours | Cell Viability (CCK8) & Apoptosis | Decreased viability and increased apoptosis | [12] |
Experimental Protocols
Protocol 1: Assessment of CDCA Cytotoxicity using the MTT Assay
This protocol provides a general guideline for measuring cell viability in response to CDCA treatment.
Materials:
-
This compound salt (CDCA)
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of CDCA sodium salt in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of CDCA. Include a vehicle control (medium with the same concentration of solvent used for the CDCA stock).
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Mitigation of CDCA Cytotoxicity with TUDCA
This protocol outlines a method for assessing the protective effect of TUDCA against CDCA-induced cytotoxicity.
Materials:
-
This compound salt (CDCA)
-
Tauroursodeoxycholic acid (TUDCA)
-
Cell line of interest
-
Complete culture medium
-
Reagents for a chosen cytotoxicity assay (e.g., MTT or LDH assay kit)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare stock solutions of both CDCA and TUDCA. Create a series of dilutions for TUDCA and a fixed, known cytotoxic concentration of CDCA in complete culture medium.
-
Co-incubation: Remove the overnight culture medium and add the medium containing both CDCA and varying concentrations of TUDCA. Include the following controls:
-
Vehicle control (no CDCA, no TUDCA)
-
CDCA only
-
TUDCA only (at the highest concentration used in the co-treatment)
-
-
Incubation: Incubate the plate for the predetermined optimal time for CDCA to induce cytotoxicity.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT or LDH assay) as per the manufacturer's instructions or as described in Protocol 1.
-
Data Analysis: Compare the cytotoxicity in the co-treatment groups to the CDCA-only group to determine the percentage reduction in cytotoxicity afforded by TUDCA.
Visualizations
Caption: CDCA-induced apoptotic signaling pathway and its mitigation by TUDCA.
Caption: General workflow for assessing CDCA cytotoxicity and its mitigation.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation | PLOS One [journals.plos.org]
- 12. Chenodeoxycholic acid suppresses AML progression through promoting lipid peroxidation via ROS/p38 MAPK/DGAT1 pathway and inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and handling of chenodeoxycholic acid sodium salt
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of chenodeoxycholic acid sodium salt (CDCA-Na).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound salt?
A1: For optimal long-term stability, solid this compound salt should be stored in a tightly sealed container in a cool, dark, and dry place.[1] While shipping may occur at room temperature, specific long-term storage temperature recommendations can vary by manufacturer.[2] It is crucial to consult the product-specific information provided by the supplier.
Q2: How should I handle this compound salt in the laboratory?
A2: this compound salt should be handled in a well-ventilated area.[3] To prevent dust dispersion, appropriate personal protective equipment (PPE), including a dust respirator, protective gloves, and safety glasses, should be worn. Avoid contact with skin, eyes, and clothing. After handling, it is important to wash hands and face thoroughly.
Q3: What are the known incompatibilities of this compound salt?
A3: this compound salt is incompatible with strong oxidizing agents and strong acids.[4] Contact with these substances should be avoided to prevent violent reactions.
Q4: For how long is this compound salt stable?
A4: When stored under the recommended conditions, such as at -20°C, this compound salt has been shown to be stable for at least four years.[2][5] Always refer to the manufacturer's certificate of analysis for batch-specific stability data.
Q5: How do I reconstitute solid this compound salt?
A5: To reconstitute, dissolve the solid in an appropriate solvent. For biological experiments, it is advisable to prepare fresh aqueous solutions.[5] If using an organic solvent to create a stock solution, it should be purged with an inert gas.[5] Ensure the residual amount of organic solvent is insignificant in your final experimental concentration, as it may have physiological effects.[5]
Q6: How long can I store reconstituted solutions of this compound salt?
A6: It is not recommended to store aqueous solutions of this compound salt for more than one day.[5] For stock solutions in organic solvents like DMSO, short-term storage at -20°C may be possible, but it is best practice to prepare fresh solutions for each experiment to ensure optimal activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation. | Verify that the compound has been stored according to the manufacturer's recommendations (see table below). Consider using a fresh vial of the compound. |
| Contamination of the compound. | Handle the solid and solutions in a clean environment. Use sterile filtered solvents for reconstitution. | |
| Instability of the reconstituted solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Difficulty dissolving the compound | Incorrect solvent or concentration. | Refer to the solubility data (see table below). Sonication may aid in dissolution. For aqueous solutions, ensure the pH is appropriate. |
| Low purity of the compound. | Check the certificate of analysis for the purity of the lot. If necessary, source from a different supplier. | |
| Precipitation in the final experimental medium | Exceeding the solubility limit in the final buffer. | Ensure the final concentration is below the solubility limit in your specific medium. Consider using a co-solvent if compatible with your experimental system. |
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound Salt
| Manufacturer/Source | Recommended Storage Temperature | Additional Recommendations |
| Cayman Chemical | -20°C[2][5] | Store in a cool, dark place. |
| GoldBio | 4°C[1] | Protect from light.[1] |
| Sigma-Aldrich | 15-25°C | OK to freeze desiccated (hygroscopic). |
| Chem-Impex | 0 - 8°C[6] | N/A |
| TargetMol | -20°C[7] | N/A |
Table 2: Solubility of this compound Salt
| Solvent | Solubility | Source |
| DMF | ~3 mg/ml | [2] |
| DMSO | ~10 mg/ml | [2] |
| Ethanol | ~1 mg/ml | [2] |
| PBS (pH 7.2) | ~0.5 mg/ml | [2] |
Experimental Protocols
Protocol 1: General Reconstitution of this compound Salt
-
Aseptic Handling: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound salt powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO for a stock solution or PBS for direct use) to the powder.
-
Dissolution: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (for aqueous solutions): If preparing an aqueous solution for cell culture, filter-sterilize it through a 0.22 µm syringe filter.
-
Storage: Use aqueous solutions immediately. For stock solutions in organic solvents, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or as recommended.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This protocol provides a general method for assessing the stability of this compound salt.
-
Standard Preparation: Prepare a stock solution of this compound salt of known concentration in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a standard curve.
-
Sample Preparation:
-
For solid stability testing, dissolve a precisely weighed amount of the stored compound in the mobile phase or a compatible solvent.
-
For solution stability testing, dilute an aliquot of the stored solution to a suitable concentration with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm.[8]
-
Mobile Phase: A gradient of methanol (B129727) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[8]
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: Compare the peak area and retention time of the sample to the standard curve to determine the concentration and purity of the this compound salt. The appearance of new peaks may indicate degradation products.
Mandatory Visualization
Caption: Workflow for preparing and using CDCA-Na in experiments.
Caption: A logical guide for troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway of CDCA-Na as an FXR agonist.
References
- 1. goldbio.com [goldbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound salt | CAS 2646-38-0 | TargetMol | Biomol.com [biomol.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Chenodeoxycholic Acid Sodium Salt (CDCA) - In Vitro Applications
Welcome to the Technical Support Center for the in vitro use of Chenodeoxycholic Acid Sodium Salt (CDCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental usage of CDCA, with a specific focus on the impact of pH on its activity.
Frequently Asked Questions (FAQs)
Q1: What is Chenodeoxycholic Acid (CDCA) and what are its primary in vitro targets?
A1: Chenodeoxycholic acid is a hydrophobic primary bile acid synthesized from cholesterol in the liver[1][2]. It acts as a signaling molecule by activating specific receptors. Its two primary in vitro targets are:
-
Farnesoid X Receptor (FXR): A nuclear receptor that regulates the expression of genes involved in bile acid homeostasis[3][4][5]. CDCA is a known FXR agonist[1][6].
-
TGR5 (G protein-coupled bile acid receptor 1): A G protein-coupled receptor that, when activated by bile acids like CDCA, stimulates intracellular signaling pathways, such as the production of cyclic AMP (cAMP)[7][8][9].
Q2: How does pH affect the solubility of CDCA sodium salt in aqueous solutions?
A2: The pH of the aqueous buffer is a critical factor for the solubility of CDCA. Being a bile acid, its solubility is significantly higher at an alkaline pH compared to an acidic pH. In acidic conditions, CDCA is more likely to precipitate out of solution. For example, the solubility of CDCA sodium salt in PBS at pH 7.2 is approximately 0.5 mg/mL[1]. In contrast, chenodeoxycholic acid can precipitate at pH values of 7.0-7.1[10]. It's important to prepare solutions at the correct pH to ensure CDCA remains dissolved throughout the experiment.
Q3: What is the recommended pH for in vitro assays involving CDCA?
A3: The optimal pH for in vitro assays will depend on the specific experimental setup, including the cell type and the target being investigated. Generally, a physiological pH of 7.2-7.4 is recommended for cell-based assays to ensure cell viability and the biological relevance of the results. However, it's crucial to consider the pKa of CDCA and its solubility at the chosen pH to avoid precipitation. For enzymatic assays, the optimal pH may vary depending on the enzyme's characteristics.
Q4: Can pH fluctuations affect the activity of CDCA in my experiments?
A4: Yes, pH fluctuations can significantly impact the activity of CDCA. Changes in pH can alter the ionization state of CDCA, which may affect its ability to bind to its target receptors, such as FXR and TGR5. Furthermore, pH-induced precipitation will lower the effective concentration of CDCA in your assay, leading to inaccurate and inconsistent results. Therefore, maintaining a stable pH with a robust buffering system is essential for reproducible experiments.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of CDCA in culture medium | pH of the medium is too low. | - Ensure the culture medium is buffered to a physiological pH (7.2-7.4).- Prepare a concentrated stock solution of CDCA sodium salt in a suitable solvent (e.g., DMSO) and then dilute it in the pre-warmed culture medium just before use. |
| High concentration of CDCA. | - Determine the optimal concentration range for your specific cell line and assay. High concentrations of CDCA can be cytotoxic[11]. | |
| Inconsistent or no biological activity | Degradation of CDCA. | - Store CDCA sodium salt as a solid at -20°C. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day[12]. |
| Incorrect pH of the assay buffer. | - Verify the pH of all buffers and solutions used in the experiment. - Ensure the buffering capacity is sufficient to maintain a stable pH throughout the assay. | |
| Cell toxicity or death | CDCA-induced cytotoxicity. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of CDCA for your cells. CDCA can induce apoptosis at higher concentrations[11].- Reduce the incubation time with CDCA. |
| pH stress on cells. | - Confirm that the pH of the culture medium remains stable after the addition of CDCA and any other reagents. |
Quantitative Data Summary
Table 1: Solubility of this compound Salt at Different pH Values
| pH | Solubility | Reference |
| 7.2 | ~0.5 mg/mL in PBS | [1] |
| 7.0-7.1 | Precipitation of the acid form may occur | [10] |
Table 2: In Vitro Activity of Chenodeoxycholic Acid
| Assay Type | Target | Cell Line | EC50 | Reference |
| TR-FRET Assay | FXR | - | 13 µM | [1] |
| Reporter Assay | FXR | - | 6,900 nM | [13] |
| Cell Viability (CCK-8) | - | GES-1 | IC50 = 252.47 µM | [11] |
Experimental Protocols
FXR Reporter Gene Assay
This protocol outlines a general procedure for assessing the activation of the Farnesoid X Receptor (FXR) by CDCA in a cell-based reporter assay.
1. Cell Culture and Seeding:
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours[14].
2. Transfection:
-
Co-transfect the cells with an FXR expression vector, an FXR-responsive reporter vector (containing luciferase gene under the control of an FXR response element), and a control vector (e.g., Renilla luciferase) for normalization.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
3. Compound Treatment:
-
Prepare serial dilutions of CDCA sodium salt in serum-free medium.
-
Replace the medium in the wells with the medium containing different concentrations of CDCA. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064)[14].
-
Incubate the plate for 24 hours.
4. Lysis and Luminescence Reading:
-
Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to each well.
-
Measure the firefly and Renilla luminescence using a plate-reading luminometer[14].
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the CDCA concentration to determine the EC50 value.
Visualizations
Caption: Canonical FXR signaling pathway upon agonist (CDCA) binding.
Caption: TGR5 signaling pathway activation by CDCA.
Caption: Troubleshooting workflow for CDCA solution preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation | PLOS One [journals.plos.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: Chenodeoxycholic Acid vs. Ursodeoxycholic Acid
In the landscape of bile acid research, chenodeoxycholic acid (CDCA) and its 7β-epimer, ursodeoxycholic acid (UDCA), are two of the most extensively studied molecules. While structurally similar, their distinct stereochemistry imparts significantly different physicochemical properties, biological activities, and safety profiles. This guide provides an objective comparison for researchers, scientists, and drug development professionals, supported by experimental data, to aid in the selection and application of these critical research tools.
Physicochemical Properties: A Tale of Two Epimers
The fundamental differences between CDCA and UDCA begin at the molecular level. As epimers, they differ only in the orientation of the hydroxyl group at the C-7 position. This subtle change has profound effects on their physical and chemical behavior in aqueous solutions.
| Property | Chenodeoxycholic Acid (CDCA) | Ursodeoxycholic Acid (UDCA) | Reference(s) |
| IUPAC Name | (3α,5β,7α)-3,7-dihydroxycholan-24-oic acid | (3α,5β,7β)-3,7-dihydroxycholan-24-oic acid | [1] |
| Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₄₀O₄ | [1] |
| Molar Mass | 392.58 g·mol⁻¹ | 392.58 g·mol⁻¹ | [1] |
| Critical Micellar Conc. (CMC) | 3.6 mM | 6.4 mM | [2] |
| Aqueous Solubility (Undissociated) | Higher (250 µM) | Lower (53 µM) | [3] |
| Precipitation pH | Soluble at pH > 6.9-7.1 | Precipitates at pH < 8.0-8.1 | [3] |
| Detergent Properties | Stronger detergent, greater cholesterol solubilization in vitro | Poorer detergent properties, less cholesterol solubilization in vitro | [2][4] |
Mechanism of Action: Divergent Biological Pathways
CDCA and UDCA exert their biological effects through distinct and sometimes opposing mechanisms, particularly concerning bile acid homeostasis and receptor interaction.
Chenodeoxycholic Acid (CDCA): CDCA is the most potent natural agonist for the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[5][6] Activation of FXR by CDCA in hepatocytes initiates a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This feedback inhibition is a cornerstone of its mechanism.
Ursodeoxycholic Acid (UDCA): In contrast, UDCA is considered a weak FXR agonist or even an antagonist in certain contexts.[7][8] Its primary therapeutic effects are thought to be mediated through multiple, FXR-independent mechanisms. These include:
-
Post-transcriptional effects: UDCA reduces hepatic cholesterol secretion more effectively than CDCA, which contributes to the desaturation of bile.[9][10]
-
Cytoprotection: It stabilizes cell membranes and reduces the concentration of more hydrophobic, toxic bile acids in the bile acid pool.[11]
-
Immunomodulation: UDCA can reduce the expression of MHC class I antigens on hepatocytes and modulate cytokine release.[7][11]
-
Anti-apoptotic effects: It has been shown to protect cells from bile acid-induced apoptosis.
Recent research also suggests UDCA may act as an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which can influence energy metabolism.[7]
Comparative Efficacy: Gallstone Dissolution
Both bile acids have been used clinically to dissolve cholesterol gallstones, and comparative studies provide a clear picture of their relative efficacy and timelines.
| Parameter | Chenodeoxycholic Acid (CDCA) | Ursodeoxycholic Acid (UDCA) | Reference(s) |
| Effective Dose | 14-15 mg/kg/day | 7-10 mg/kg/day | [12][13] |
| Dissolution at 6 Months | Less efficacious; ~42% of total dissolutions occur by this point. | More efficacious; ~74% of total dissolutions occur by this point. | [12] |
| Dissolution at 12-24 Months | Efficacy becomes comparable to UDCA over longer treatment periods. | Initially superior, but long-term complete dissolution rates are similar to CDCA. | [12][14] |
| Stone Size Dependency | Significantly more effective on small stones. | Effective on both small and large stones. | [12] |
| Bile Desaturation | Effective, but less so than a combination with UDCA. | More effective at reducing bile cholesterol saturation than CDCA alone. | [15][16] |
Safety and Side Effect Profile
The differences in their biological activity translate directly to distinct safety profiles, which is a critical consideration in both clinical and research applications.
| Side Effect | Chenodeoxycholic Acid (CDCA) | Ursodeoxycholic Acid (UDCA) | Reference(s) |
| Diarrhea | Common, occurring in up to 60% of subjects in some studies. | Rare or absent. | [12][13][15] |
| Hepatotoxicity (Elevated Transaminases) | Occurs in a significant portion of subjects (~37% in one study). | Rare, occurring in <3% of subjects. | [13][14] |
| Effect on Lithocholic Acid | Increases levels of lithocholic acid, a potentially toxic metabolite. | Does not significantly increase lithocholic acid. | [15] |
Key Experimental Protocols
To aid researchers in designing comparative studies, we provide methodologies for key experiments.
In Vitro Cholesterol Solubilization Assay
Objective: To determine the maximum cholesterol-solubilizing capacity of CDCA and UDCA micelles.
Methodology:
-
Micelle Preparation: Prepare a series of solutions of sodium chenodeoxycholate and sodium ursodeoxycholate in a physiologically relevant buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, pH 7.4) at concentrations above their respective CMCs (e.g., 10 mM).
-
Lecithin (B1663433) Addition: To mimic bile, add a phospholipid like egg yolk lecithin to the bile salt solutions and sonicate to form mixed micelles.
-
Cholesterol Saturation: Add excess cholesterol (e.g., radiolabeled ¹⁴C-cholesterol) to each mixed micelle solution.
-
Equilibration: Incubate the mixtures at 37°C for 24-48 hours with gentle agitation to allow for equilibrium to be reached.
-
Separation: Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the unsolubilized cholesterol crystals.
-
Quantification: Carefully remove an aliquot of the supernatant (micellar phase) and quantify the amount of dissolved cholesterol using liquid scintillation counting (for radiolabeled cholesterol) or a colorimetric assay.
-
Analysis: Compare the amount of cholesterol solubilized per mole of bile acid to determine the solubilizing power of CDCA versus UDCA.
Cell-Based Farnesoid X Receptor (FXR) Activation Assay
Objective: To quantify and compare the ability of CDCA and UDCA to activate the FXR signaling pathway.
Methodology:
-
Cell Culture: Culture human hepatoma cells (e.g., HepG2) in appropriate media.
-
Transfection: Co-transfect the cells with two plasmids:
-
An FXR expression vector.
-
A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CDCA sodium salt, UDCA, a known synthetic FXR agonist (e.g., GW4064, positive control), and vehicle (negative control).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units (RLU) against the concentration of the test compound to generate dose-response curves and calculate EC₅₀ values.
Conclusion
Chenodeoxycholic acid and ursodeoxycholic acid, despite being stereoisomers, are fundamentally different research tools.
Chenodeoxycholic acid is a potent, direct agonist of the Farnesoid X Receptor. Its utility shines in studies focused on elucidating the FXR signaling pathway and its role in metabolic regulation. However, its higher potential for cytotoxicity and off-target effects (like diarrhea) necessitates careful dose-finding and control experiments.
Ursodeoxycholic acid is the agent of choice for studies where broad cytoprotective, anti-cholestatic, and immunomodulatory effects are desired. Its superior safety profile and multifaceted mechanism of action make it a more clinically relevant molecule for therapeutic development in cholestatic liver diseases.[11][12] Its weak interaction with FXR means it is not a suitable tool for studying direct FXR agonism.
Ultimately, the choice between CDCA and UDCA depends entirely on the research question. For investigating FXR-centric pathways, CDCA is the specific tool; for exploring broader hepatoprotective mechanisms, UDCA is the superior and safer alternative.
References
- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Physical-chemical properties of chenodeoxycholic acid and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. dovepress.com [dovepress.com]
- 8. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. Comparative efficacy and side effects of ursodeoxycholic and chenodeoxycholic acids in dissolving gallstones. A double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A combination of chenodeoxycholic acid and ursodeoxycholic acid is more effective than either alone in reducing biliary cholesterol saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of effects of chenodeoxycholic and ursodeoxycholic acid and their combination on biliary lipids in obese patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chenodeoxycholic Acid and its Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of chenodeoxycholic acid (CDCA) and its sodium salt, sodium chenodeoxycholate. While often used interchangeably in literature, their distinct physicochemical properties can influence their therapeutic efficacy, primarily through differences in solubility and bioavailability. This document synthesizes available data to highlight these differences and their potential implications in clinical and research settings.
Executive Summary
Chenodeoxycholic acid is a primary bile acid that functions as a therapeutic agent for the dissolution of cholesterol gallstones and as a potent agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. The efficacy of orally administered CDCA is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in the gastrointestinal tract.
The primary distinction between chenodeoxycholic acid and its sodium salt lies in their aqueous solubility. As a weak acid, CDCA has low solubility in the acidic environment of the stomach, which can limit its dissolution and subsequent absorption. In contrast, its sodium salt, sodium chenodeoxycholate, is more readily soluble in aqueous environments, potentially leading to more consistent and predictable absorption. While direct comparative clinical efficacy trials are scarce, the fundamental principles of pharmacology suggest that the enhanced solubility of the sodium salt could translate to improved bioavailability and, consequently, more reliable therapeutic effects.
Physicochemical Properties
A key determinant of oral drug efficacy is the ability of the active pharmaceutical ingredient (API) to dissolve in the gastrointestinal fluids for subsequent absorption. The table below summarizes the key physicochemical properties of chenodeoxycholic acid and its sodium salt.
| Property | Chenodeoxycholic Acid (CDCA) | Sodium Chenodeoxycholate | Significance for Efficacy |
| Chemical Formula | C₂₄H₄₀O₄ | C₂₄H₃₉NaO₄ | The presence of the sodium ion in the salt form is the primary structural difference. |
| Molecular Weight | 392.58 g/mol | 414.55 g/mol | A minor difference that has a negligible impact on a molar basis. |
| pKa | ~5.0 | Not applicable (salt of a weak acid) | The pKa of CDCA indicates that it is largely non-ionized and less soluble in the acidic environment of the stomach (pH 1-3). |
| Aqueous Solubility | Poorly soluble in water and acidic solutions. Solubility is pH-dependent. | More soluble in water than the free acid form. | Higher solubility of the sodium salt is expected to lead to faster and more complete dissolution in the gastrointestinal tract, which is often the rate-limiting step for absorption of poorly soluble drugs. |
| Bioavailability | Variable; influenced by gastrointestinal pH and formulation. | Potentially more consistent and higher than the free acid due to improved solubility. | Enhanced bioavailability would lead to more predictable plasma concentrations and potentially greater therapeutic efficacy for a given dose. |
Comparative Efficacy in Gallstone Dissolution
Oral chenodeoxycholic acid therapy is an established treatment for the dissolution of radiolucent cholesterol gallstones. The therapeutic effect is dependent on achieving a sufficient concentration of CDCA in the bile to desaturate it with cholesterol.
While clinical trials have predominantly focused on "chenodeoxycholic acid," the formulations used often contain the free acid. The success of this therapy is dose-dependent, with higher doses generally leading to better outcomes. However, side effects such as diarrhea can be dose-limiting.
Hypothetical Advantage of Sodium Chenodeoxycholate: A formulation using sodium chenodeoxycholate could potentially achieve therapeutic bile concentrations at a lower or more consistent dose due to its enhanced solubility and absorption. This could lead to improved patient compliance and a better therapeutic window.
Comparative Efficacy as an FXR Agonist
Chenodeoxycholic acid is the most potent endogenous ligand for the farnesoid X receptor (FXR). Activation of FXR in the liver and intestine plays a crucial role in regulating bile acid synthesis, transport, and overall metabolic homeostasis.
The potency of CDCA as an FXR agonist is typically measured by its half-maximal effective concentration (EC₅₀). In vitro studies have established the EC₅₀ of CDCA for FXR activation to be in the micromolar range.
| Parameter | Value | Reference |
| FXR Activation (EC₅₀) | ~10-50 µM |
The intrinsic activity of the chenodeoxycholate anion at the FXR receptor is the same regardless of whether it is delivered as the free acid or the sodium salt. However, the in vivo efficacy will be dependent on the concentration of the anion that reaches the receptor. Therefore, the superior bioavailability of the sodium salt could lead to a more robust and consistent activation of FXR and its downstream signaling pathways.
Signaling Pathway and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of chenodeoxycholate to the farnesoid X receptor.
Experimental Workflow: In Vitro Dissolution Testing
To compare the dissolution profiles of chenodeoxycholic acid and its sodium salt, a standard in vitro dissolution test can be performed.
Validating Farnesoid X Receptor (FXR) Agonism: A Comparative Guide to Chenodeoxycholic Acid Sodium Salt and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic pathways has made it a significant therapeutic target for various conditions, including cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). Chenodeoxycholic acid (CDCA), a primary human bile acid, is the natural endogenous agonist for FXR. This guide provides a comparative validation of chenodeoxycholic acid sodium salt as an FXR agonist against other commonly used natural and synthetic agonists, supported by experimental data and detailed protocols.
Comparative Potency of FXR Agonists
The efficacy of an FXR agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for chenodeoxycholic acid and two other prominent FXR agonists: Obeticholic acid (OCA), a synthetic derivative of CDCA, and GW4064, a non-steroidal synthetic agonist.
| Agonist | Type | Reported EC50 Range (FXR Activation) | Reference |
| Chenodeoxycholic Acid (CDCA) | Natural (Bile Acid) | 17–29 µM | [1][2] |
| Obeticholic Acid (OCA) | Synthetic (Steroidal) | 99 nM | [3][4][5] |
| GW4064 | Synthetic (Non-steroidal) | 30-65 nM | [6] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
As the data indicates, while chenodeoxycholic acid is a natural and effective FXR agonist, synthetic agonists like Obeticholic acid and GW4064 exhibit significantly higher potency, with OCA being approximately 100-fold more potent than CDCA.[5]
Experimental Protocols for FXR Agonist Validation
Validating the activity of a compound as an FXR agonist involves a series of in vitro assays to demonstrate its ability to activate the receptor and induce the expression of its target genes. Below are detailed protocols for key experiments.
FXR Reporter Gene Assay
This cell-based assay is a primary method for quantifying the ability of a compound to activate FXR-mediated gene transcription.
Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a reporter gene (commonly luciferase) under the control of a promoter with FXR response elements (FXREs).[2] When an agonist activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs, driving the expression of the luciferase reporter gene. The amount of light produced upon addition of a substrate is proportional to the level of FXR activation.[2]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293T or a similar suitable cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mixture containing:
-
An expression plasmid for human FXR.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an FXRE (e.g., an inverted repeat separated by one nucleotide, IR-1).[1]
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions to transfect the cells.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound salt and other test agonists in the appropriate vehicle (e.g., DMSO).
-
Replace the culture medium with fresh medium containing the different concentrations of the agonists. Include a vehicle-only control.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
FXR Target Gene Expression Analysis by qPCR
This assay confirms that the agonist induces the transcription of known FXR target genes in a more physiologically relevant cell system, such as primary human hepatocytes.
Principle: Activation of FXR leads to the increased transcription of target genes involved in bile acid metabolism and transport, such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter alpha and beta (OSTα/β).[5] Quantitative real-time PCR (qPCR) is used to measure the change in mRNA levels of these genes following treatment with the agonist.
Detailed Protocol:
-
Cell Culture and Treatment (Sandwich-Cultured Human Hepatocytes - SCHH):
-
Plate cryopreserved human hepatocytes on collagen-coated plates.
-
After cell attachment (typically 4-6 hours), overlay the cells with a second layer of collagen to create a sandwich culture. This helps maintain the hepatocytes' polarity and function.[8]
-
Allow the cells to acclimate for at least 24 hours.
-
Treat the SCHH with various concentrations of the FXR agonists (e.g., 100 µM for CDCA, 1 µM for OCA) for 24-72 hours.[5]
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (SHP, BSEP, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[9]
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in FXR agonist validation.
Caption: FXR Signaling Pathway Activation.
Caption: Workflow for FXR Agonist Validation.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Primary Hepatocytes in Sandwich Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Signaling Roles of Chenodeoxycholic Acid Sodium Salt and Other Primary Bile Acids
For Researchers, Scientists, and Drug Development Professionals
Primary bile acids, synthesized in the liver from cholesterol, have emerged as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1][2][3][4] Beyond their classical role in facilitating lipid digestion, these molecules act as ligands for specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5 (also known as GPBAR1).[5][6] The two principal primary bile acids in humans are chenodeoxycholic acid (CDCA) and cholic acid (CA).[1][3][7] This guide provides an objective comparison of the signaling functions of CDCA (commercially available as its sodium salt for research) versus other primary bile acids, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Activation
The distinct signaling capabilities of primary bile acids are dictated by their chemical structure, which influences their affinity and potency for FXR and TGR5.
1. Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[8] Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]
Potency and Efficacy: Experimental data consistently demonstrate that chenodeoxycholic acid is the most potent endogenous agonist for FXR .[5][8][9] Its efficacy in activating FXR is significantly higher than that of cholic acid. The order of potency for primary bile acids as FXR activators is generally: CDCA > CA .[8][9] The addition of a hydroxyl group at the 12α position in cholic acid significantly reduces its ability to activate FXR compared to CDCA.
Downstream Effects: Activation of FXR by CDCA initiates a signaling cascade with several key outcomes:
-
Feedback Inhibition of Bile Acid Synthesis: FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[9]
-
Intestinal FGF19 Release: In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice), which travels to the liver to suppress CYP7A1 expression, providing another layer of feedback regulation.[9][10]
-
Bile Acid Transport: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for secreting bile acids from hepatocytes into the bile.[9][11]
-
Metabolic Regulation: FXR activation influences lipid and glucose metabolism by repressing genes involved in lipogenesis and stimulating pathways for triglyceride clearance.[8][9]
2. Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[12][13] Its activation by bile acids triggers intracellular signaling through G-proteins, leading to the production of cyclic AMP (cAMP).[14]
Potency and Efficacy: Unlike with FXR, the potency hierarchy for TGR5 is different. While CDCA does activate TGR5, secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) are generally more potent agonists.[12] Among primary bile acids, the difference in potency between CDCA and CA is less pronounced than for FXR, but CDCA is still a more effective activator. The general order of potency is LCA > DCA > CDCA > CA .[12] Taurine-conjugated bile acids are often more potent TGR5 activators than their unconjugated counterparts.[13]
Downstream Effects: TGR5 activation leads to distinct physiological responses compared to FXR:
-
GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[10]
-
Energy Homeostasis: TGR5 signaling in brown adipose tissue and skeletal muscle can increase energy expenditure.
-
Anti-inflammatory Effects: In macrophages, TGR5 activation can inhibit the production of pro-inflammatory cytokines.[12]
-
Fluid Secretion: In cholangiocytes and colonocytes, TGR5 can stimulate chloride and fluid secretion.[12][15]
Quantitative Data Summary
The following tables summarize the half-maximal effective concentrations (EC50) for primary bile acid activation of FXR and TGR5, illustrating the superior potency of CDCA as an FXR agonist.
Table 1: Comparative Potency of Primary Bile Acids on Farnesoid X Receptor (FXR)
| Bile Acid | Receptor | EC50 (μM) | Notes | Reference(s) |
| Chenodeoxycholic Acid (CDCA) | FXR | 10 - 17 | Most potent endogenous agonist. | [5][8][9] |
| Cholic Acid (CA) | FXR | ~600 | Significantly less potent than CDCA. | [9] |
| Deoxycholic Acid (DCA) | FXR | 19.0 | A secondary bile acid, also a potent agonist. | [9] |
| Lithocholic Acid (LCA) | FXR | > DCA | A secondary bile acid. | [9] |
EC50 values can vary between different assay systems and cell lines.
Table 2: Comparative Potency of Primary Bile Acids on Takeda G-protein-coupled Receptor 5 (TGR5)
| Bile Acid | Receptor | EC50 (μM) | Notes | Reference(s) |
| Lithocholic Acid (LCA) | TGR5 | 0.53 | Most potent natural agonist (secondary BA). | [12] |
| Deoxycholic Acid (DCA) | TGR5 | 1.0 | Potent agonist (secondary BA). | [12] |
| Chenodeoxycholic Acid (CDCA) | TGR5 | 4.4 | Moderate agonist. | [12] |
| Cholic Acid (CA) | TGR5 | 7.7 | Weaker agonist than CDCA. | [12] |
EC50 values represent the concentration required to achieve half-maximal effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of bile acid signaling. Below are representative protocols for key assays.
Protocol 1: FXR Activation - Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).
1. Cell Culture and Transfection:
- Cell Line: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
- Transfection: Co-transfect cells with three plasmids:
- An expression vector for full-length human FXR.
- A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene (e.g., pGL3-BSEP-luc).
- A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent like Lipofectamine 2000.
2. Compound Treatment:
- After 24 hours of transfection, plate the cells into 96-well plates.
- Prepare serial dilutions of chenodeoxycholic acid sodium salt, cholic acid, and other test compounds in serum-free medium.
- Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
3. Luciferase Activity Measurement:
- Incubate the cells for 24 hours.
- Lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System on a luminometer.
4. Data Analysis:
- Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold induction relative to the vehicle control.
- Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: TGR5 Activation - cAMP Measurement Assay
This assay measures the production of cyclic AMP (cAMP), the second messenger generated upon TGR5 activation.
1. Cell Culture:
- Cell Line: Use a cell line stably expressing human TGR5, such as TGR5-transfected THP-1 or HEK293 cells.[16] A parental cell line with low endogenous TGR5 expression should be used as a negative control.
- Culture Conditions: Culture cells as described in Protocol 1.
2. Compound Treatment:
- Plate cells in a 96-well plate.
- Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
- Add serial dilutions of CDCA sodium salt, CA, and other test compounds. Include a positive control (e.g., a known TGR5 agonist like INT-777) and a vehicle control.
3. cAMP Measurement:
- Incubate for 30-60 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
- Generate a standard curve using cAMP standards provided in the kit.
- Calculate the cAMP concentration for each sample.
- Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
Chenodeoxycholic acid and cholic acid, the two primary bile acids in humans, exhibit distinct profiles as signaling molecules. The key difference lies in their interaction with the Farnesoid X Receptor (FXR). Chenodeoxycholic acid is a potent FXR agonist, while cholic acid is a very weak activator. This makes CDCA a central regulator of the feedback mechanisms controlling bile acid synthesis and a significant modulator of lipid and glucose metabolism via FXR-dependent pathways.
While both bile acids can activate the TGR5 receptor, their potency is lower than that of secondary bile acids. Nevertheless, their ability to stimulate TGR5 contributes to the regulation of incretin release and inflammatory responses. For researchers and drug development professionals, understanding these differential signaling activities is paramount for targeting bile acid pathways to treat metabolic and cholestatic diseases. The choice of bile acid for experimental studies must be guided by the specific receptor and signaling cascade under investigation, with CDCA being the endogenous ligand of choice for studies focused on FXR activation.
References
- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.ru [sci-hub.ru]
- 7. mdpi.com [mdpi.com]
- 8. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of chenodeoxycholic acid on the secretion of gut peptides and fibroblast growth factors in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 15. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chenodeoxycholic Acid and Deoxycholic Acid Effects
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), focusing on their distinct biochemical properties and physiological effects. As a primary bile acid synthesized in the liver and a secondary bile acid produced by gut microbiota, respectively, their differential roles as signaling molecules have significant implications for health and disease.
Physicochemical and Receptor Binding Properties
CDCA and DCA exhibit key differences in their hydrophobicity and affinity for crucial bile acid receptors, which dictates their downstream biological activities. DCA is more hydrophobic than CDCA.[1] This property influences their interaction with cell membranes and proteins.
| Property | Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA) |
| Type | Primary Bile Acid | Secondary Bile Acid |
| Synthesis Location | Liver | Intestine (by bacteria) |
| Hydrophobicity | Less Hydrophobic | More Hydrophobic[1] |
| FXR Affinity | Potent Agonist[2][3] | Weak Antagonist/Modulator |
| TGR5 Affinity | Weak Agonist[4] | Potent Agonist[4][5] |
Signaling Pathways: FXR and TGR5 Activation
The distinct effects of CDCA and DCA are largely mediated by their differential activation of the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling: CDCA is a potent natural agonist for FXR, a nuclear receptor that governs the expression of genes involved in bile acid, lipid, and glucose homeostasis.[2][3][6] DCA, in contrast, is a weak FXR antagonist. FXR activation by CDCA is central to the negative feedback regulation of bile acid synthesis.[7]
Caption: FXR signaling pathway activation by CDCA and DCA.
TGR5 Signaling: DCA is a strong agonist for TGR5, a G protein-coupled receptor that, when activated, stimulates the production of intracellular cAMP.[4][5] This pathway is involved in regulating energy expenditure, inflammation, and glucose metabolism. CDCA is a comparatively weak TGR5 agonist.[4]
Caption: TGR5 signaling pathway activation by DCA and CDCA.
Comparative Biological and Pathophysiological Effects
The differences in receptor activation translate into distinct, and sometimes opposing, effects on cellular and systemic processes.
| Effect Area | Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA) |
| Bile Acid Synthesis | Potent suppressor via FXR activation.[7] | Less potent suppressor of bile acid synthesis.[7] |
| Cholesterol Metabolism | Suppresses hepatic cholesterol synthesis.[7][8] | Does not inhibit, and may even increase, cholesterol synthesis.[7] |
| Intestinal Cholesterol Absorption | No significant effect on absorption.[9][10] | Tends to decrease cholesterol absorption.[9][10] |
| Intestinal Barrier Function | Can be disruptive at high concentrations. | Known to increase intestinal permeability and disrupt barrier function.[11] |
| Cellular Toxicity & Apoptosis | Can induce apoptosis in colon and gastric cancer cells.[12][13] | Induces apoptosis and necrosis in normal intestinal cells; considered more cytotoxic.[12][14] |
| Colorectal Cancer (CRC) | Associated with CRC, but DCA has a stronger link.[15] | Strongly implicated as a tumor promoter in colorectal cancer.[14] |
Experimental Protocols
Standardized assays are crucial for quantifying the differential effects of CDCA and DCA.
Objective: To quantify and compare the FXR agonistic activity of CDCA and DCA.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) or liver hepatocellular carcinoma HepG2 cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with plasmids. One contains an FXR expression construct, and the other is a reporter plasmid with a luciferase gene under the control of an FXR-responsive promoter (e.g., BSEP promoter).[16] A control plasmid (e.g., Renilla luciferase) is included to normalize for transfection efficiency.
-
Treatment: After 24 hours, the cells are treated with various concentrations of CDCA, DCA, or a control vehicle (DMSO) for 18-24 hours.[17]
-
Lysis and Measurement: Cells are lysed, and the activity of both firefly and Renilla luciferase is measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction relative to the vehicle control is calculated to determine the dose-response relationship and EC50 values.[18]
Caption: Experimental workflow for FXR activation reporter assay.
Objective: To measure and compare the ability of CDCA and DCA to activate TGR5 and induce intracellular cAMP production.
Methodology:
-
Cell Culture: A cell line expressing TGR5 (e.g., transfected HEK293T cells) is cultured.
-
Treatment: Cells are treated with various concentrations of CDCA, DCA, a known TGR5 agonist (positive control), or a vehicle control for a short period (e.g., 30-60 minutes).[19][20]
-
Cell Lysis: The reaction is stopped, and cells are lysed using a buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay format.[19][20]
-
Data Analysis: A standard curve is generated, and the cAMP concentration in the samples is determined. Results are often normalized to the total protein concentration in the cell lysate.
Caption: Experimental workflow for TGR5 activation cAMP assay.
Conclusion
The primary bile acid CDCA and the secondary bile acid DCA possess distinct physicochemical properties that lead to differential activation of key nuclear and membrane receptors. CDCA's primary role as a potent FXR agonist makes it a central regulator of hepatic metabolism and a therapeutic agent for dissolving cholesterol gallstones.[8] Conversely, DCA's higher hydrophobicity, potent TGR5 agonism, and capacity to induce cellular damage and disrupt barrier function link it more strongly to pathological conditions such as intestinal inflammation and colorectal cancer.[14] A thorough understanding of these divergent effects is critical for the development of targeted therapies for a range of metabolic and gastrointestinal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 4. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation | PLOS One [journals.plos.org]
- 14. Frontiers | Secondary Bile Acids and Tumorigenesis in Colorectal Cancer [frontiersin.org]
- 15. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 [mdpi.com]
A Comparative Guide to Chenodeoxycholic Acid Sodium Salt: Experimental Cross-Validation and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chenodeoxycholic acid sodium salt (CDCA) with other bile acids, supported by experimental data. It delves into the molecular mechanisms of CDCA, detailing key signaling pathways and providing comprehensive experimental protocols for the cited studies.
Comparative Efficacy and Physicochemical Properties
Chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol, exhibits distinct physicochemical and biological properties compared to other bile acids such as cholic acid (CA), deoxycholic acid (DCA), and ursodeoxycholic acid (UDCA).[1][2] These differences influence their physiological functions, including lipid digestion and signaling.[1]
Table 1: Comparison of in vivo Cholesterol Absorption in Mice
| Bile Acid Administered (0.2% of diet for 2 months) | Cholesterol Absorption (%) |
| Cholic Acid (CA) | 79 |
| Chenodeoxycholic Acid (CDCA) | 60 |
| Ursodeoxycholic Acid (UDCA) | 37 |
Data sourced from studies in mice, demonstrating the relative effects of different bile acids on cholesterol absorption.[3]
Table 2: In Vitro Micellar Solubilization of Cholesterol and Oleic Acid
| Tauro-conjugated Bile Salt (10 mM) | Cholesterol Solubilized (relative units) | Oleic Acid Solubilized (relative units) |
| Taurochenodeoxycholate (TCDCA) | Higher | Higher |
| Taurocholate (TCA) | Lower | Lower |
| Tauroursodeoxycholate (TUDCA) | Poorest | Poorest |
This in vitro data highlights the superior detergent properties of taurochenodeoxycholate in solubilizing lipids compared to taurocholate and tauroursodeoxycholate.[3]
Table 3: Comparative Cytotoxicity in Human Colon Adenocarcinoma Cells
| Bile Acid | Effect on Cell Viability | Apoptosis Induction |
| Chenodeoxycholic Acid (CDCA) | Higher reduction | Stronger induction |
| Deoxycholic Acid (DCA) | Lower reduction | Weaker induction |
Studies on BCS-TC2 human colon adenocarcinoma cells show that both CDCA and DCA promote cell death, with CDCA exhibiting a more potent effect.
Key Signaling Pathways of Chenodeoxycholic Acid
CDCA acts as a signaling molecule by activating specific receptors, primarily the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[1][4] These interactions trigger downstream cascades that regulate various cellular processes.
Farnesoid X Receptor (FXR) Signaling
CDCA is the most potent natural agonist for FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis and the regulation of genes involved in lipid and glucose metabolism.[1] Activation of FXR by CDCA initiates a signaling cascade that involves AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2), leading to the induction of detoxifying enzymes.[5]
Caption: FXR signaling pathway activated by CDCA.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
CDCA also activates TGR5, a membrane-bound G-protein coupled receptor. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This pathway is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses. In the intestine, CDCA-mediated TGR5 activation can also stimulate the TGR5/TRPA1-5-HT signaling axis, influencing intestinal motility.
Caption: TGR5 signaling pathway activated by CDCA.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and cross-validation of results.
Protocol 1: In Vitro Micellar Solubilization Assay
This protocol is used to determine the capacity of different bile salts to solubilize lipids like cholesterol and oleic acid.
Materials:
-
Tauro-conjugated bile salts (TCDCA, TCA, TUDCA)
-
Cholesterol
-
Oleic acid
-
Phosphate buffered saline (PBS)
-
Coprecipitation equipment (e.g., ultracentrifuge)
Procedure:
-
Prepare 10 mM solutions of each tauro-conjugated bile salt in PBS.
-
Add excess cholesterol and oleic acid to each bile salt solution.
-
Incubate the mixtures at 37°C with shaking to allow for micelle formation and lipid solubilization.
-
After incubation, subject the samples to ultracentrifugation to pellet the unsolubilized lipids.
-
Carefully collect the supernatant containing the mixed micelles.
-
Quantify the amount of cholesterol and oleic acid in the supernatant using appropriate analytical methods (e.g., gas chromatography or enzymatic assays).
-
Compare the solubilized amounts across the different bile salt solutions to determine their relative solubilizing capacities.[3]
Protocol 2: Cell Viability and Apoptosis Assay using Annexin V Staining and Flow Cytometry
This assay is used to quantify the cytotoxic and apoptotic effects of bile acids on cell lines.
Materials:
-
Cell line of interest (e.g., BCS-TC2 human colon adenocarcinoma cells)
-
Chenodeoxycholic acid (CDCA) and other bile acids for comparison
-
Cell culture medium and supplements
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in appropriate medium until they reach the desired confluency.
-
Treat the cells with varying concentrations of CDCA and other bile acids for specific time periods (e.g., 30 minutes to 2 hours). Include an untreated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly.
-
Collect the supernatant as it may contain floating apoptotic cells.
-
Combine the collected cells and supernatant, and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
This detailed protocol allows for the differentiation and quantification of viable, apoptotic, and necrotic cells, providing a robust measure of cytotoxicity.
Protocol 3: Farnesoid X Receptor (FXR) Activation Assay
This protocol is used to assess the ability of CDCA to activate the Farnesoid X Receptor (FXR).
Materials:
-
HepG2 cells (or other suitable cell line)
-
Luciferase reporter plasmid containing the GSTA2 promoter with a C/EBP response element (pGL-1651)
-
FXR expression plasmid (optional, for cells with low endogenous FXR)
-
Transfection reagent
-
Chenodeoxycholic acid (CDCA)
-
GW4064 (synthetic FXR agonist, as a positive control)
-
Luciferase Assay System
Procedure:
-
Cell Culture and Transfection:
-
Seed HepG2 cells in 24-well plates.
-
Co-transfect the cells with the pGL-1651 reporter plasmid and, if necessary, an FXR expression plasmid using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of CDCA or GW4064. Include a vehicle-treated control group.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity for each treatment group relative to the vehicle control. A significant increase in luciferase activity indicates FXR activation.[5]
-
Caption: Workflow for FXR activation assay.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
A Comparative Guide to Chenodeoxycholic Acid Sodium Salt and Synthetic FXR Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endogenous Farnesoid X Receptor (FXR) agonist, chenodeoxycholic acid (CDCA) sodium salt, and emerging synthetic FXR agonists. This document synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways.
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation plays a protective role in various liver diseases, making it a promising therapeutic target. Chenodeoxycholic acid (CDCA) is a primary bile acid and the natural ligand for FXR. While its sodium salt has been used therapeutically, its relatively low potency and potential for side effects have driven the development of potent and selective synthetic FXR agonists. This guide compares CDCA sodium salt with prominent synthetic agonists such as obeticholic acid (OCA), cilofexor, and tropifexor (B611488), providing a comprehensive overview for researchers in the field.
Mechanism of Action: FXR Signaling Pathway
Both CDCA and synthetic agonists bind to and activate FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the suppression of bile acid synthesis via the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR activation also promotes bile acid efflux from hepatocytes by upregulating transporters like the bile salt export pump (BSEP).
Figure 1: Simplified FXR signaling pathway in hepatocytes.
Performance Comparison: Potency and Efficacy
Synthetic FXR agonists have been engineered to exhibit significantly higher potency compared to the natural ligand, CDCA. This is quantified by their half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Agonist | Type | EC50 (FXR Activation) | Reference |
| Chenodeoxycholic Acid (CDCA) | Natural (Steroidal) | ~10 µM | [1] |
| Obeticholic Acid (OCA) | Synthetic (Steroidal) | 99 nM | |
| Cilofexor (GS-9674) | Synthetic (Non-steroidal) | 43 nM | [2] |
| Tropifexor (LJN452) | Synthetic (Non-steroidal) | 0.2 nM | [3] |
| Fexaramine | Synthetic (Non-steroidal) | 25 nM | [4] |
| WAY-362450 | Synthetic (Non-steroidal) | 4 nM | [5] |
Clinical Performance in Liver Diseases
Clinical trials have demonstrated the therapeutic potential of synthetic FXR agonists in nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
Nonalcoholic Steatohepatitis (NASH)
| Trial | Agonist | Phase | Key Findings | Adverse Events | Reference |
| REGENERATE | Obeticholic Acid (25 mg) | 3 | Significant improvement in liver fibrosis by ≥1 stage without worsening of NASH (23% vs. 12% placebo). | Pruritus, increased LDL cholesterol. | [6] |
| Phase 2 | Cilofexor (100 mg) | 2 | Significant reductions in hepatic steatosis, liver biochemistry, and serum bile acids. | Pruritus (more common at higher dose). | [7] |
| Phase 2a/b | Tropifexor (140 µg and 200 µg) | 2 | Significant reduction in hepatic fat fraction and ALT levels. | Dose-dependent increase in pruritus. | [8] |
Primary Biliary Cholangitis (PBC)
| Trial | Agonist | Phase | Key Findings | Adverse Events | Reference |
| Phase 2 | Tropifexor (30-150 µg) | 2 | Dose-dependent reduction in GGT (26-72%) and other liver biomarkers. | Pruritus was the most frequent adverse event. | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to allow for replication and further investigation.
FXR Activation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tripod.nih.gov [tripod.nih.gov]
Evaluating the Specificity of Chenodeoxycholic Acid Sodium Salt in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chenodeoxycholic acid (CDCA) sodium salt's receptor binding performance against other endogenous bile acids. The information presented herein is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for evaluating the specificity of CDCA in receptor binding assays.
Chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol, is a key signaling molecule that regulates various metabolic pathways.[1][2] Its sodium salt is commonly used in research to enhance solubility. CDCA is recognized as the most potent endogenous ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[3][4][5] Understanding the specificity of CDCA for FXR relative to other receptors is crucial for interpreting experimental results and for the development of targeted therapeutics.
Comparative Receptor Binding Affinity
The following table summarizes the quantitative data on the binding affinity and activity of CDCA and other major human bile acids for various receptors. This allows for a direct comparison of their potency and specificity.
| Ligand | Receptor | Assay Type | Species | Affinity/Activity (EC50/IC50) | Reference |
| Chenodeoxycholic Acid (CDCA) | FXR | TR-FRET Assay | Human | ~13 µM | [2] |
| FXR | Reporter Assay | Human | ~10 µM | [1][6] | |
| FXR | Reporter Assay | Murine | ~50 µM | [1] | |
| VDR | Reporter Assay | Human | No activation | [1] | |
| Cholic Acid (CA) | FXR | Reporter Assay | Human | Less potent than CDCA | [4] |
| Deoxycholic Acid (DCA) | FXR | Reporter Assay | Human | Less potent than CDCA | [4] |
| Lithocholic Acid (LCA) | FXR | Reporter Assay | Human | Less potent than CDCA | [4] |
| VDR | Reporter Assay | Human | ~8 µM | [1] | |
| Ursodeoxycholic Acid (UDCA) | FXR | Reporter Assay | Human | No activation | [1][7] |
Key Findings from Comparative Data:
-
High Potency for FXR: Chenodeoxycholic acid is consistently shown to be the most potent endogenous agonist for the human Farnesoid X Receptor (FXR).[1][4][8]
-
Specificity over VDR: Unlike the secondary bile acid lithocholic acid (LCA), CDCA does not activate the Vitamin D Receptor (VDR), indicating a degree of specificity.[1]
-
Comparison with other Bile Acids: Other primary and secondary bile acids, such as cholic acid (CA), deoxycholic acid (DCA), and lithocholic acid (LCA), are less potent activators of FXR compared to CDCA.[4] Ursodeoxycholic acid (UDCA), the 7β-epimer of CDCA, does not activate FXR.[1][7]
-
Species Differences: The potency of CDCA can vary between species, with a lower EC50 value observed for human FXR compared to murine FXR.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of receptor binding assays. Below are representative protocols for assays commonly used to evaluate the interaction of CDCA with nuclear receptors.
FXR Reporter Gene Assay
This cell-based assay measures the ability of a compound to functionally activate FXR-mediated gene transcription.
Principle: Cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Activation of FXR by a ligand like CDCA leads to the expression of luciferase, and the resulting luminescence is proportional to the degree of receptor activation.[9]
Detailed Protocol:
-
Cell Culture: Maintain a suitable cell line (e.g., HepG2 or HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Seed cells in 96-well plates. Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is often included as an internal control for transfection efficiency and cell viability.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of chenodeoxycholic acid sodium salt or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours to allow for ligand-induced gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the direct binding of a coactivator peptide to the FXR ligand-binding domain (LBD) in the presence of a test compound.
Principle: The assay utilizes a donor fluorophore-labeled antibody that recognizes a tag on the FXR-LBD and an acceptor fluorophore-labeled coactivator peptide. When the ligand (e.g., CDCA) binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin). Prepare solutions of the tagged FXR-LBD, the donor-labeled antibody, the acceptor-labeled coactivator peptide, and the test compounds (e.g., CDCA sodium salt) at various concentrations.
-
Assay Plate Preparation: Add the test compounds to the wells of a low-volume 384-well plate.
-
Reaction Mixture: Prepare a reaction mixture containing the FXR-LBD, donor-labeled antibody, and acceptor-labeled coactivator peptide in the reaction buffer.
-
Incubation: Add the reaction mixture to the wells containing the test compounds. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence signals of the donor and acceptor fluorophores using a plate reader equipped for TR-FRET.
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Plot this ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to CDCA's mechanism of action and its evaluation in binding assays.
Caption: FXR Signaling Pathway Activated by CDCA.
Caption: Workflow for a Reporter Gene Assay.
References
- 1. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Bile Acids Activated Receptors Regulate Innate Immunity [frontiersin.org]
- 4. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Effects of Chenodeoxycholic Acid Sodium Salt on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of chenodeoxycholic acid (CDCA) sodium salt on various cancer cell lines. The information is compiled from multiple studies to offer insights into its differential impact on cell viability, apoptosis, and underlying signaling pathways.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of chenodeoxycholic acid (CDCA) vary across different cancer cell lines, as evidenced by metrics such as the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells. The following tables summarize quantitative data from various studies.
Disclaimer: The data presented below are compiled from different studies. Direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of Chenodeoxycholic Acid and Related Compounds in Various Cell Lines
| Cell Line | Compound | IC50 Value | Exposure Time | Assay Method | Reference |
| Caco-2 | Bile Salt Mixture (containing CDCA) | 0.22 mM | Not Specified | MTT | [1] |
| HCT-116 | Bis[2-(2,2-dimethylpropanoylamino)phenyl] disulfide (a compound screened for similar effects) | 9.7 µM | Not Specified | Proliferation Assay | [2] |
| DLD-1 | Bis[2-(2,2-dimethylpropanoylamino)phenyl] disulfide (a compound screened for similar effects) | 6.9 µM | Not Specified | Proliferation Assay | [2] |
Table 2: Apoptotic Effects of Chenodeoxycholic Acid in Different Cell Lines
| Cell Line | Treatment | Apoptosis Rate | Exposure Time | Assay Method | Reference |
| HepG2 | 1 µg/mL CDCA | 15.02% | 24 hours | Flow Cytometry | [3] |
| HepG2 | 1 µg/mL CDCA + 10 µM Sorafenib | 32.27% | 24 hours | Flow Cytometry | [3] |
| HCT-116 | CDCA | No significant change | Not Specified | Cleaved Caspase-3 | [4] |
| HT-29 | CDCA | No significant change | Not Specified | Cleaved Caspase-3 | [4] |
Signaling Pathways Modulated by Chenodeoxycholic Acid
CDCA induces apoptosis and influences cell survival through distinct signaling pathways in different cell types.
In colon adenocarcinoma cells , CDCA is shown to induce apoptosis primarily through the generation of oxidative stress. This involves the activation of plasma membrane enzymes like NAD(P)H oxidases, leading to an increase in reactive oxygen species (ROS). The subsequent loss of mitochondrial membrane potential triggers the release of pro-apoptotic factors, resulting in the activation of caspase-9 and caspase-3.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway [frontiersin.org]
- 4. Dysregulation of bile acid metabolism in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Maestro: Validating the Role of Chenodeoxycholic Acid Sodium Salt in Metabolic Pathways
A Comparative Guide for Researchers and Drug Development Professionals
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, has emerged as a critical signaling molecule in the intricate network of metabolic regulation. Beyond its classical role in facilitating fat digestion, CDCA, particularly in its sodium salt form (Na-CDCA) for enhanced solubility, actively modulates key metabolic pathways primarily through the activation of the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). This guide provides an objective comparison of Na-CDCA's performance with other bile acids and therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling cascades.
Mechanism of Action: A Tale of Two Receptors
The metabolic effects of chenodeoxycholic acid are predominantly mediated by its interaction with two key receptors:
-
Farnesoid X Receptor (FXR): CDCA is the most potent endogenous agonist for FXR, a nuclear receptor highly expressed in the liver and intestine.[1] Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on target genes, regulating their transcription. This leads to a cascade of events that collectively improve metabolic homeostasis.
-
Takeda G protein-coupled receptor 5 (TGR5): CDCA also activates TGR5, a cell surface receptor found in various tissues, including the intestine, brown adipose tissue, and macrophages. TGR5 activation initiates a different set of signaling pathways, often complementing the effects of FXR activation.
Comparative Efficacy of Bile Acids on Receptor Activation
The potency of different bile acids in activating FXR and TGR5 varies significantly, which explains their distinct physiological effects.
| Bile Acid | Receptor | EC50 (µM) | Relative Potency |
| Chenodeoxycholic Acid (CDCA) | FXR | ~10-50 | High |
| TGR5 | ~10-60 | Moderate | |
| Cholic Acid (CA) | FXR | >100 | Low |
| TGR5 | >100 | Low | |
| Deoxycholic Acid (DCA) | FXR | ~50-100 | Moderate |
| TGR5 | ~1-10 | High | |
| Lithocholic Acid (LCA) | FXR | ~20-100 | Moderate |
| TGR5 | ~0.5-5 | Very High | |
| Ursodeoxycholic Acid (UDCA) | FXR | Weak agonist/antagonist | Very Low |
| TGR5 | Weak agonist | Very Low |
Table 1: Comparative EC50 values of major bile acids for FXR and TGR5 activation. The half-maximal effective concentration (EC50) indicates the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value signifies higher potency. Data compiled from various in vitro studies.
Impact on Key Metabolic Pathways: A Head-to-Head Comparison
The differential activation of FXR and TGR5 by CDCA and other bile acids translates into distinct effects on lipid and glucose metabolism.
Lipid Metabolism
CDCA plays a central role in regulating lipid homeostasis by:
-
Inhibiting Bile Acid Synthesis: Through FXR activation in the liver, CDCA transcriptionally represses Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This feedback inhibition prevents excessive bile acid accumulation.
-
Promoting Bile Acid Transport: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2), transporters responsible for pumping bile acids from hepatocytes into the bile.[2]
-
Reducing Triglyceride Levels: CDCA, via FXR, downregulates the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis. It also induces the expression of genes involved in fatty acid oxidation.
| Treatment | Effect on Hepatic Triglyceride Content | Effect on Serum Triglycerides | Key Genes Regulated (Liver) |
| Chenodeoxycholic Acid | Decrease | Decrease | ↓ SREBF1, ↓ ACC, ↑ PPARα |
| Ursodeoxycholic Acid | Variable/Slight Decrease | Variable | Minimal effect on SREBF1 |
| Fibrates (e.g., Fenofibrate) | Decrease | Decrease | ↑ PPARα |
Table 2: Comparative effects of Chenodeoxycholic Acid and other agents on lipid metabolism.
Glucose Metabolism
CDCA contributes to improved glucose homeostasis through several mechanisms:
-
Enhanced Insulin (B600854) Sensitivity: FXR activation in the liver has been shown to improve insulin sensitivity.
-
GLP-1 Secretion: Through TGR5 activation in intestinal L-cells, CDCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion and suppresses glucagon (B607659) release.
| Treatment | Effect on Fasting Glucose | Effect on Glucose Tolerance | Mechanism |
| Chenodeoxycholic Acid | Decrease | Improved | FXR activation, TGR5-mediated GLP-1 secretion |
| Metformin | Decrease | Improved | Activation of AMPK |
| GLP-1 Receptor Agonists | Decrease | Improved | Direct activation of GLP-1 receptor |
Table 3: Comparative effects of Chenodeoxycholic Acid and other agents on glucose metabolism.
Experimental Protocols
In Vitro: Treatment of Primary Human Hepatocytes
-
Isolation of Primary Human Hepatocytes: Hepatocytes are isolated from human liver tissue by a two-step collagenase perfusion method.[3][4] Briefly, the liver tissue is perfused first with a calcium-free buffer to disrupt cell junctions, followed by a collagenase solution to digest the extracellular matrix.[5] The resulting cell suspension is then purified by low-speed centrifugation to enrich for viable hepatocytes.[6]
-
Cell Culture and Treatment: Isolated hepatocytes are plated on collagen-coated plates and cultured in a humidified incubator at 37°C and 5% CO2.[7] After attachment, the cells are treated with varying concentrations of Na-CDCA or other bile acids (typically in the range of 10-100 µM) for a specified period (e.g., 24-48 hours).
-
Endpoint Analysis: Following treatment, cells are harvested for analysis of gene expression (e.g., by qRT-PCR for genes like SREBF1, ACC, CYP7A1, BSEP, MRP2), protein expression (by Western blot), and metabolic assays.
In Vivo: Metabolic Studies in Mice
-
Animal Model: Male C57BL/6J mice are often used as a model for metabolic studies.[8] They are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet and Treatment: To induce a metabolic phenotype, mice may be fed a high-fat diet for several weeks. Na-CDCA is then administered, either mixed in the diet (e.g., 0.5% w/w) or via oral gavage, for a specified duration (e.g., 4-8 weeks).[9]
-
Metabolic Phenotyping: Throughout the study, various parameters are monitored, including body weight, food intake, and glucose tolerance (via glucose tolerance tests).
-
Terminal Analysis: At the end of the study, mice are euthanized, and blood and tissues (liver, adipose tissue, intestine) are collected for analysis of lipid profiles (cholesterol, triglycerides), gene expression, and histology.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by Chenodeoxycholic Acid (CDCA).
Caption: General experimental workflow for validating CDCA's metabolic role.
Conclusion
Chenodeoxycholic acid sodium salt is a potent endogenous signaling molecule that plays a crucial role in regulating lipid and glucose metabolism. Its primary mechanism of action through the potent activation of the farnesoid X receptor, and to a lesser extent the Takeda G protein-coupled receptor 5, distinguishes it from other bile acids. The experimental evidence robustly supports its ability to improve metabolic parameters, making it a valuable tool for researchers and a potential therapeutic agent for metabolic diseases. This guide provides a framework for understanding and further investigating the multifaceted role of CDCA in metabolic pathways, offering a foundation for future research and drug development endeavors.
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asynchronous expression and colocalization of Bsep and Mrp2 during development of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 8. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 9. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Chenodeoxycholate's Effects: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of sodium chenodeoxycholate (Na-CDC), a primary bile acid salt, as observed in in vitro (cell-based) and in vivo (animal model) studies. The following sections detail its impact on cellular processes, signaling pathways, and physiological outcomes, supported by experimental data and methodologies.
In Vitro Effects of Sodium Chenodeoxycholate
In vitro studies using various cell lines have been instrumental in elucidating the molecular mechanisms of Na-CDC action. These studies have primarily focused on its role in apoptosis, cell viability, and the activation of specific signaling pathways.
Cellular Effects
Na-CDC exhibits a dose-dependent and cell-type-specific impact on cell viability and survival. At lower physiological concentrations, it can promote cell proliferation in certain intestinal epithelial cells[1]. Conversely, at higher concentrations, it is a potent inducer of apoptosis, particularly in cancer cell lines[2][3][4][5]. This programmed cell death is often preceded by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction[2][3][4][5].
Signaling Pathways
The signaling pathways modulated by Na-CDC in vitro are central to its observed cellular effects. The two primary receptors for chenodeoxycholic acid are the nuclear farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5[6][7][8].
-
FXR Activation: As a potent natural agonist of FXR, Na-CDC plays a crucial role in regulating the expression of genes involved in bile acid homeostasis, lipid metabolism, and inflammation[6][9]. Activation of FXR by Na-CDC in hepatocytes leads to the regulation of bile acid efflux transporters[6].
-
TGR5 Signaling: Na-CDC also activates TGR5, a membrane-bound receptor, which can trigger downstream signaling cascades involving cyclic AMP (cAMP)[10]. This pathway has been implicated in metabolic regulation[7][8].
-
Apoptotic Pathways: The induction of apoptosis by Na-CDC involves the intrinsic mitochondrial pathway. This is characterized by the loss of mitochondrial membrane potential, release of pro-apoptotic factors, and the activation of caspase-9 and caspase-3[2][3][4][5].
Quantitative In Vitro Data Summary
| Cell Line | Concentration of Na-CDC | Effect | Reference |
| BCS-TC2 human colon adenocarcinoma cells | Not specified | Induction of apoptosis, increased ROS generation, activation of caspase-9 and -3. | [2][3][4] |
| IPEC-J2 porcine intestinal epithelial cells | 50 µmol/L | Increased cell proliferation, hindered apoptosis, increased mitochondrial membrane potential. | [1] |
| 3T3-L1 adipocytes | Not specified | Reversal of metabolic alterations induced by obesity, acceleration of metabolic activity. | [8] |
| HepG2 cells | 25 to 100 µM | Induction of Nrf2 target gene transcription. | |
| GES-1 cells | Various concentrations | Inhibition of cell viability and increased apoptosis rates (reversed by FXR inhibition). | [11] |
In Vivo Effects of Sodium Chenodeoxycholate
In vivo studies, primarily in rodent models, have provided insights into the systemic effects of Na-CDC, including its therapeutic potential, toxicity profile, and impact on organ systems.
Physiological and Therapeutic Effects
Oral administration of chenodeoxycholic acid has been shown to alter the bile acid pool composition, which is the basis for its therapeutic use in dissolving cholesterol gallstones[8][12]. More recent research has highlighted its role in regulating intestinal motility, an effect mediated through the TGR5/TRPA1-5-HT signaling pathway[2][12][13]. In some animal models of obesity, CDCA has demonstrated anti-obesity effects[7][8].
Toxicity Profile
High doses of orally administered sodium chenodeoxycholate have been associated with liver and kidney toxicity in rats. This is evidenced by elevated plasma levels of aspartate transaminase (AST), alanine (B10760859) transaminase (ALT), blood urea (B33335) nitrogen (BUN), and creatinine[3].
Signaling Pathways In Vivo
The activation of FXR and TGR5 by chenodeoxycholic acid has also been confirmed in animal models.
-
FXR Activation: In vivo studies have demonstrated that CDCA activates FXR in the liver, leading to the regulation of genes involved in bile acid synthesis and transport[7][14].
-
TGR5 Signaling: In murine models, CDCA has been shown to enhance intestinal motility by activating the TGR5/TRPA1-5-HT signaling axis[2][12][13].
Quantitative In Vivo Data Summary
| Animal Model | Administration Route and Dose | Effect | Reference |
| Rats | Oral gavage, 100mg/0.6mL saline every 3 days for 28 days | Increased plasma AST, ALT, BUN, and creatinine, indicating liver and kidney toxicity. | [3] |
| Rats | Diet containing chenodeoxycholate | Did not increase serum and liver cholesterol levels, unlike cholic and deoxycholic acid. | [2] |
| Mice | Varying doses of CDCA | Weight loss, reduced food and water intake, gastric epithelial shedding, and intestinal metaplasia. Upregulation of Bax and CDX2, and reduction of BCL-2. | [11] |
| Mice | Not specified | Enhanced intestinal motility, increased 5-hydroxytryptamine (5-HT) secretion. | [2][12][13] |
Comparative Summary
| Feature | In Vitro Effects | In Vivo Effects |
| Cell Viability | Dose-dependent: proliferative at low concentrations, cytotoxic and pro-apoptotic at high concentrations. | High doses can cause tissue damage, particularly in the liver and kidneys. |
| Apoptosis | Well-characterized induction of apoptosis via the intrinsic mitochondrial pathway, involving ROS and caspases. | Evidence of apoptosis in specific tissues like the gastric mucosa and in tumor models. |
| FXR Activation | Confirmed in various cell lines, leading to changes in gene expression related to bile acid and lipid metabolism. | Demonstrated in the liver, regulating bile acid synthesis and transport. |
| TGR5 Signaling | Activation leads to downstream signaling, such as increased cAMP. | Mediates effects on intestinal motility. |
| Therapeutic Relevance | Provides a model for studying mechanisms of action for potential cancer therapies and metabolic drugs. | Therapeutic effects observed for gallstone dissolution and potential for regulating gut motility and metabolism. |
| Toxicity | Cellular toxicity is observed at high concentrations. | Systemic toxicity, primarily hepatotoxicity and nephrotoxicity, is a concern at high doses. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of sodium chenodeoxycholate for the desired time period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP for 1 hour at 37°C.
-
Washing: Wash the samples to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain with a nuclear dye such as DAPI.
-
Visualization: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Protein Expression Analysis: Western Blotting for FXR Activation
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FXR overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizations
Caption: In Vitro Apoptotic Signaling Pathway of Na-CDC.
Caption: Na-CDC Activation of the FXR Signaling Pathway.
Caption: Experimental Workflow for Comparing In Vitro and In Vivo Effects.
References
- 1. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 3. Apoptosis assessment using the TUNEL assay [bio-protocol.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan- Translational Pediatrics [tp.amegroups.org]
- 7. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway [frontiersin.org]
- 11. Synthetic chenodeoxycholic acid derivatives inhibit glioblastoma multiform tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan- Translational Pediatrics [tp.amegroups.org]
- 13. clyte.tech [clyte.tech]
- 14. In vivo imaging of farnesoid X receptor activity reveals the ileum as the primary bile acid signaling tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Chenodeoxycholic acid sodium
Safe Handling and Disposal of Chenodeoxycholic Acid Sodium
This guide provides essential safety, operational, and disposal protocols for laboratory professionals working with this compound. Adherence to these procedures is critical to minimize exposure risks and ensure a safe research environment. Chenodeoxycholic acid and its sodium salt are classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7]
Hazard Identification and Exposure Limits
This compound presents several health hazards. It is crucial to be aware of these before handling the substance.
| Hazard Statement | GHS Classification | References |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [3][5][7] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A / 2) | [3][4][5][7] |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [4] |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [4] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | [2][4] |
| Suspected of damaging the unborn child | Reproductive Toxicity (Category 2) | [7][8][9] |
Occupational Exposure Limits: Currently, there are no established occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) for this compound.[2][3][4][5] Therefore, exposure should be minimized to the lowest possible level.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent contact, inhalation, and ingestion. The following table outlines the required equipment.
| Body Part | Required PPE | Standards & Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields.[1][3] A face shield should be worn in addition to goggles where splashing is a significant risk.[4][10] | Must conform to EN 166 (EU) or be NIOSH-approved (US).[1][4] |
| Hands | Chemical-impermeable gloves.[1] Nitrile or butyl rubber gloves are recommended.[10] Gloves must be inspected for integrity before use and changed immediately if contaminated.[1] | Must satisfy specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[1] For activities with hazardous drugs, gloves should be tested to ASTM standard D6978.[11] |
| Skin/Body | Impervious, long-sleeved protective clothing or laboratory coat.[1][3] Fire/flame resistant clothing should be considered.[1] For significant spill risks, a protective gown that closes in the back is necessary.[11] | Protective clothing selection should be based on the specific hazards, physical environment, and duration of exposure.[2] |
| Respiratory | Required when handling outside of a primary engineering control (e.g., fume hood) or when dust formation is likely.[6][8] Use a full-face respirator if irritation or other symptoms are experienced.[1] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] For significant dust levels, a powered air-purifying respirator (PAPR) with P2 or P3 filters should be evaluated.[8] |
Operational and Disposal Plans
Follow these step-by-step procedures for safe handling and disposal.
Engineering Controls & Workspace Preparation
-
Ventilation: Always handle this compound in a well-ventilated area with local exhaust ventilation to keep airborne concentrations low.[1][2][4][6]
-
Containment: A fume hood with a face velocity of at least 1 m/s (200 feet/minute) is recommended for handling the powder.[8]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3][5]
-
Ignition Sources: Remove all sources of ignition and use non-sparking tools, as the material is combustible.[1][5]
Step-by-Step Handling Protocol
-
Assess Risks: Before starting, review the Safety Data Sheet (SDS) and understand all potential hazards.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Minimize Dust: Handle the chemical carefully to avoid the formation of dust and aerosols.[1][4][6] Do not open or weigh the compound on the open bench.
-
Avoid Contact: Prevent any contact with skin and eyes.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[1][2][3] Do not eat, drink, or smoke in the handling area.[6]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][5]
Spill Response Plan
-
Evacuate: Evacuate non-essential personnel from the spill area.[1][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[1] Do not let the product enter drains.[4]
-
Wear appropriate PPE: This includes respiratory protection, chemical-resistant gloves, and safety goggles.
-
Clean-up (Solid Spill): Gently sweep or scoop up the material without creating dust.[4] Place it into a suitable, closed, and labeled container for disposal.[4]
-
Clean-up (Solution Spill): Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[3]
-
Decontaminate: Clean the spill area and any contaminated equipment, first with a damp cloth and then by scrubbing with alcohol.[3]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to regulations.[1]
Disposal Plan
-
Waste Collection: All waste material, including contaminated PPE and cleaning materials, must be collected in suitable, tightly closed containers labeled for hazardous chemical waste.[1][4]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[7]
-
Disposal Method: Dispose of waste at an approved waste disposal plant.[2] Methods may include burial in a licensed landfill or incineration in a licensed apparatus.[8]
-
Regulatory Compliance: All disposal must be in accordance with appropriate federal, state, and local laws and regulations.[1] Never flush this compound down the drain.[4]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. store.sangon.com [store.sangon.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Chenodeoxycholic Acid, Sodium Salt [sigmaaldrich.com]
- 10. leelinework.com [leelinework.com]
- 11. publications.ashp.org [publications.ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
